molecular formula C8H15NO4S B1384869 (1-Methanesulfonyl-piperidin-4-yl)-acetic acid CAS No. 423722-27-4

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Cat. No.: B1384869
CAS No.: 423722-27-4
M. Wt: 221.28 g/mol
InChI Key: OBQRJDKKTBFCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid is a high-value synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common structural motif in bioactive molecules, which is functionalized with a methanesulfonyl (mesyl) group at the nitrogen atom and an acetic acid moiety at the 4-position. The mesyl group acts as a polar sulfonamide, often used to enhance solubility or serve as a hydrogen bond acceptor, influencing the pharmacokinetic properties of target molecules. The carboxylic acid functional group makes this compound an excellent precursor for further derivatization, primarily through amide coupling reactions to create novel compounds for biological screening. Its primary research application is in the synthesis of sophisticated chemical entities, such as lysine-specific demethylase 1 (LSD1) inhibitors, as demonstrated in published patent literature source . With a molecular weight of 221.26 g/mol, it serves as a key scaffold in the exploration of new therapeutic agents. This product is intended for research and development purposes only in a laboratory setting.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-14(12,13)9-4-2-7(3-5-9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQRJDKKTBFCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, a valuable building block in medicinal chemistry. The piperidine scaffold is a cornerstone in drug design, present in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] The addition of a methanesulfonyl (mesyl) group to the piperidine nitrogen modulates the amine's basicity and lipophilicity, offering a strategic tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile.

This document moves beyond a simple recitation of steps, delving into the causality behind the chosen synthetic strategy, reagent selection, and reaction conditions to provide a robust and reproducible methodology.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most logically approached through a two-step sequence starting from a commercially available or readily synthesized precursor. The core principle is the protection of the carboxylic acid moiety as an ester, followed by the sulfonylation of the piperidine nitrogen, and concluding with ester deprotection.

Retrosynthetic Logic:

The target molecule can be disconnected at the sulfur-nitrogen bond, identifying (Piperidin-4-yl)-acetic acid or its ester equivalent as the key precursor. The acetic acid moiety is retrosynthetically disconnected to reveal a suitable piperidine starting material. Our forward synthesis will employ an ester-protected precursor to prevent undesirable side reactions during the N-mesylation step.

Chosen Synthetic Pathway:

  • Step I: N-Mesylation. Reaction of a suitable precursor, Ethyl (piperidin-4-yl)acetate, with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. This step introduces the key methanesulfonyl group.

  • Step II: Saponification. Hydrolysis of the intermediate ethyl ester under basic conditions to yield the final carboxylic acid product.

This pathway is selected for its high efficiency, use of common laboratory reagents, and straightforward purification procedures.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step I: Synthesis of Ethyl (1-Methanesulfonyl-piperidin-4-yl)acetate

This core transformation involves the sulfonylation of the secondary amine of the piperidine ring. The reaction is highly efficient but sensitive to moisture.

Reaction Principle:

The nucleophilic nitrogen of the piperidine ring attacks the electrophilic sulfur atom of methanesulfonyl chloride.[3][4] A tertiary amine base, such as triethylamine, is essential to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction.[5] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the polar starting material and the less polar product. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm.[6]

Reagents and Materials:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Ethyl (piperidin-4-yl)acetateC₉H₁₇NO₂171.245.00 g29.2Starting Material
Methanesulfonyl Chloride (MsCl)CH₃SO₂Cl114.553.0 mL38.0Reagent (1.3 eq.)
Triethylamine (Et₃N)(C₂H₅)₃N101.196.1 mL43.8Base (1.5 eq.)
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous Solvent
1 M Hydrochloric Acid (HCl)HCl36.46~50 mL-For work-up
Saturated Sodium BicarbonateNaHCO₃84.01~50 mL-For work-up
Brine (Saturated NaCl)NaCl58.44~50 mL-For work-up
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying Agent

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl (piperidin-4-yl)acetate (5.00 g, 29.2 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the starting material is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Base Addition: Slowly add triethylamine (6.1 mL, 43.8 mmol) to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (3.0 mL, 38.0 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure product, Ethyl (1-methanesulfonyl-piperidin-4-yl)acetate, as a clear oil or white solid.

Step II: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Saponification using a strong base is a standard and reliable method for this transformation.

Reaction Principle:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide yields the carboxylate salt. Subsequent acidification with a strong acid (HCl) protonates the carboxylate to give the final carboxylic acid product.[7]

Reagents and Materials:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
Ethyl (1-mesyl-piperidin-4-yl)acetateC₁₀H₁₉NO₄S249.335.00 g20.1Starting Material
Sodium Hydroxide (NaOH)NaOH40.001.60 g40.1Base (2.0 eq.)
Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Solvent
Deionized WaterH₂O18.0250 mL-Solvent
6 M Hydrochloric Acid (HCl)HCl36.46As needed-For acidification
Ethyl AcetateC₄H₈O₂88.11~100 mL-For extraction

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl (1-methanesulfonyl-piperidin-4-yl)acetate (5.00 g, 20.1 mmol) in 50 mL of tetrahydrofuran (THF).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (1.60 g, 40.1 mmol) in 50 mL of deionized water. Add this aqueous solution to the flask.

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 12-18 hours. The reaction can be gently heated (40-50 °C) to accelerate the hydrolysis if necessary.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the dropwise addition of 6 M HCl. A white precipitate of the product should form.

  • Isolation:

    • Extract the aqueous suspension with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[8]

    • Filter and concentrate the solvent under reduced pressure to yield this compound as a white solid.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) if required.

Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting precursor to the final product.

Synthesis_Workflow Start Ethyl (piperidin-4-yl)acetate Intermediate Ethyl (1-methanesulfonyl-piperidin-4-yl)acetate Start->Intermediate  Step I: N-Mesylation  MsCl, Et3N, DCM  0°C to RT Product This compound Intermediate->Product  Step II: Saponification  1. NaOH, THF/H2O  2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

Conclusion and Field Insights

The described two-step synthesis provides a reliable and scalable method for producing this compound. The N-mesylation of the piperidine precursor is a critical step that effectively caps the basic nitrogen, transforming it into a neutral sulfonamide. This transformation is fundamental in drug development for eliminating potential off-target effects associated with basic amines, such as hERG channel interactions, while improving metabolic stability.[3] The subsequent hydrolysis is a robust and high-yielding reaction. This synthetic guide offers researchers a clear and validated pathway to access this important chemical intermediate for application in diverse drug discovery programs.

References

  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]

  • Defense Technical Information Center. (2004, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Retrieved from [Link]

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of [ 14 C]3-[5-(4-methanesulfonyl-piperazin-1-ylmethyl) -1H-indol-2-yl]-1H-quinolin-2-one, compound I. Retrieved from [Link]

  • Taylor, M. S., et al. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubMed Central. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Arulraj, R. (2021).
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]

  • Takahi, S., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed. Retrieved from [Link]

  • Various Authors. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Various Journals.
  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

  • eScholarship.org. (2021, December 17). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Butyn-2-ol, 4-(trimethylsilyl)-, (2R)-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Spectroscopic and Analytical Characterization of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic and analytical methodologies for the characterization of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights for the structural elucidation and quality assessment of this compound. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to present a robust, predictive analysis.

Introduction and Molecular Structure

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and the incorporation of a methanesulfonyl group on the nitrogen atom significantly influences its electronic and conformational properties, often enhancing metabolic stability and modulating biological activity. The acetic acid side chain at the 4-position provides a key functional handle for further chemical modification or interaction with biological targets.

Accurate structural confirmation and purity assessment are critical milestones in the development of any novel chemical entity. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve a comprehensive characterization of the title compound.

M [M+H]⁺ m/z = 222.08 frag1 [M+H - H₂O]⁺ m/z = 204.07 M->frag1 - H₂O frag2 [C₇H₁₂NO₂]⁺ m/z = 142.10 M->frag2 - SO₂CH₃ frag3 [C₅H₁₀N]⁺ m/z = 84.08 frag2->frag3 - CO₂ - H₂

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-Methanesulfonyl-piperidin-4-yl)-acetic acid: Properties, Synthesis, and Applications

Abstract

This compound is a multifaceted heterocyclic compound featuring a piperidine core, a methanesulfonyl group, and an acetic acid moiety. This guide provides a comprehensive technical overview of its chemical properties, potential synthetic routes, and prospective applications in drug discovery and medicinal chemistry. Drawing upon established principles of organic chemistry and the known characteristics of its constituent functional groups, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It is important to note that as of the writing of this guide, specific experimental data for this exact molecule is limited in publicly accessible literature. Therefore, much of the information presented is based on the well-documented chemistry of structurally related analogues.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, prized for their favorable pharmacokinetic properties.[1][2] The incorporation of a methanesulfonyl group can further modulate a molecule's physicochemical characteristics, such as solubility and metabolic stability.[3] The acetic acid functional group provides a versatile handle for further chemical modifications, making this compound a promising building block for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a piperidine ring substituted at the nitrogen atom (position 1) with a methanesulfonyl group and at the carbon atom at position 4 with an acetic acid group.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₅NO₄S

  • Molecular Weight: 221.27 g/mol

  • CAS Number: Not available

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

The physicochemical properties of a drug candidate are critical to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[4][5] The properties of this compound are predicted based on the contributions of its functional groups.

PropertyPredicted Value/RangeRationale
pKa 3.5 - 4.5 (acidic), -1.0 - 1.0 (basic)The acetic acid moiety will have a pKa in the typical range for carboxylic acids. The sulfonamide nitrogen is not basic due to the strong electron-withdrawing effect of the two sulfonyl oxygens.
LogP 0.5 - 1.5The piperidine ring is lipophilic, but the methanesulfonyl and carboxylic acid groups are polar, leading to a relatively balanced lipophilicity.[4]
Solubility Moderate in aqueous and polar organic solventsThe presence of the polar methanesulfonyl and carboxylic acid groups is expected to confer moderate aqueous solubility.
Hydrogen Bond Donors 1 (from the carboxylic acid OH)The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor.
Hydrogen Bond Acceptors 4 (from the two sulfonyl oxygens and the two carboxylic acid oxygens)The oxygen atoms of the sulfonyl and carboxyl groups can act as hydrogen bond acceptors.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the sulfonylation of a commercially available piperidine precursor.

Proposed Synthetic Pathway

synthesis_pathway start Piperidin-4-yl-acetic acid ethyl ester intermediate This compound ethyl ester start->intermediate Sulfonylation reagent1 Methanesulfonyl chloride (MsCl) Triethylamine (TEA) product This compound intermediate->product Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of this compound ethyl ester

  • To a stirred solution of piperidin-4-yl-acetic acid ethyl ester (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound ethyl ester.

Step 2: Synthesis of this compound

  • Dissolve the this compound ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the piperidine ring protons, the methylene protons of the acetic acid group, the methyl protons of the methanesulfonyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR will display signals corresponding to all the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid.

    • A C=O stretching vibration for the carbonyl group.

    • Strong S=O stretching bands for the sulfonyl group.

  • Mass Spectrometry (MS):

    • To confirm the molecular weight of the compound.

Reactivity and Stability

The methanesulfonyl group is generally stable to a wide range of reaction conditions, making it a suitable protecting group for amines.[6][7] The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction. The piperidine ring is generally stable but can be susceptible to oxidation under harsh conditions.

Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable scaffold in medicinal chemistry.

  • Scaffold for Novel Therapeutics: The piperidine ring is a common feature in many drugs targeting the central nervous system (CNS), as well as in analgesics and anti-inflammatory agents.[2][8]

  • Modulation of Physicochemical Properties: The methanesulfonyl group can be used to fine-tune the solubility and lipophilicity of a lead compound, potentially improving its ADME profile.[3]

  • Versatile Synthetic Intermediate: The carboxylic acid provides a point for the attachment of various pharmacophores through amide bond formation, a common strategy in drug design.

applications main This compound app1 CNS Agents main->app1 app2 Analgesics main->app2 app3 Anti-inflammatory Agents main->app3 app4 Antimicrobial Agents main->app4

Caption: Potential therapeutic areas for derivatives of this compound.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a piperidine scaffold, a methanesulfonyl group, and a reactive acetic acid moiety makes it a versatile building block for the synthesis of novel compounds with potential therapeutic value. This guide provides a foundational understanding of its predicted properties, a plausible synthetic approach, and potential applications, thereby serving as a catalyst for future research and development in this area. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

  • Vasilev, V. S., et al. (2022).
  • HoriazonChemical. (n.d.). Applications of Methanesulfonyl Chloride (MsCl) in Pharmaceutical Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 85-98.
  • Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369.
  • Kaswan, P., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Glaxo Group Ltd. (1997). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 356-360.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Spanu, P., Mannu, A., & Ulgheri, F. (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 55(5), 1071-1074.
  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855.
  • Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

  • Martínez-Martínez, M., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 3(4), 38.
  • ResearchGate. (n.d.). Selected physicochemical properties of the sulfonamide antibiotics. Retrieved from [Link]

  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Cirillo, D., et al. (2018). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Journal of Medicinal Chemistry, 61(17), 7733-7746.
  • Reddy, P. V. N., et al. (2021). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 26(11), 3334.
  • Reddy, B. S. R., et al. (2017). Transition metal- and catalyst-free one-pot green method for the synthesis of N-sulfonyl amidines via direct reaction of sulfonyl azides with amines. RSC Advances, 7(57), 35947-35951.
  • ResearchGate. (n.d.). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).
  • Li, Y., et al. (2017). Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules, 22(12), 2099.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098.
  • Williams, K. C., et al. (2021). Improved Synthesis of N-Methylcadaverine. Chemistry, 3(4), 1184-1191.
  • SlideShare. (n.d.). Physicochemical properties of drug. Retrieved from [Link]

  • Grieco, P. A., & Larsen, S. D. (1985). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. Journal of the American Chemical Society, 107(6), 1768-1771.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098.

Sources

An In-Depth Technical Guide to (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, a piperidine derivative of significant interest in medicinal chemistry and drug discovery. While specific peer-reviewed data on this exact molecule is emerging, this document synthesizes available information, discusses its chemical context, and extrapolates potential applications based on the well-established roles of structurally related compounds.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a methanesulfonyl group and bearing an acetic acid moiety at the 4-position. This unique combination of a polar sulfonyl group, a flexible piperidine scaffold, and a carboxylic acid handle makes it an attractive building block for creating diverse chemical libraries.

Chemical Structure:

Key Identifiers:

ParameterValue
CAS Number 423722-27-4
Molecular Formula C₈H₁₅NO₄S
Molecular Weight 221.27 g/mol

Sourcing and Procurement

The acquisition of high-purity this compound is the foundational step for any research endeavor. Several chemical suppliers list this compound in their catalogs, indicating its availability for research and development purposes.

Table of Potential Suppliers:

SupplierProduct Number
BLDpharmBD417958
Shaanxi Dideu Medichem Co. Ltd.Not specified

Note: Availability and purity should be confirmed directly with the suppliers.

Synthetic Pathways: A Proposed Approach

A likely precursor for this synthesis is 2-(piperidin-4-yl)acetic acid ethyl ester, which is commercially available. The synthesis could proceed as follows:

Proposed Synthetic Workflow:

G A 2-(Piperidin-4-yl)acetic acid ethyl ester B N-Sulfonylation A->B Methanesulfonyl chloride, Base (e.g., Triethylamine), DCM C Ethyl (1-methanesulfonyl-piperidin-4-yl)-acetate B->C D Hydrolysis C->D Base (e.g., LiOH, NaOH) or Acid (e.g., HCl), Solvent (e.g., THF/Water, Dioxane) E This compound D->E

Caption: A proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

Step 1: N-Sulfonylation of 2-(Piperidin-4-yl)acetic acid ethyl ester

  • To a stirred solution of 2-(piperidin-4-yl)acetic acid ethyl ester (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in a dry aprotic solvent like dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, ethyl (1-methanesulfonyl-piperidin-4-yl)-acetate, by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ethyl (1-methanesulfonyl-piperidin-4-yl)-acetate (1.0 eq.) in a mixture of a suitable solvent such as tetrahydrofuran (THF) and water.

  • Add a base, for instance, lithium hydroxide (LiOH) (1.5 eq.), and stir the mixture at room temperature until the ester is fully consumed, as indicated by TLC or LC-MS.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the product into a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo to yield this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[1] The introduction of a methanesulfonyl group and an acetic acid moiety to this core suggests several potential, though yet unconfirmed, areas of application for this compound.

Logical Framework for Potential Applications:

G Core This compound Piperidine Scaffold Methanesulfonyl Group Acetic Acid Moiety App1 Anti-inflammatory Agents Core:f0->App1 Common in anti- inflammatory drugs App2 Antimicrobial Agents Core:f0->App2 Scaffold for antibacterial agents [17] App3 CNS-active Compounds Core:f1->App3 Increases polarity and modulates CNS penetration App4 PROTAC Linkers Core:f2->App4 Carboxylic acid handle for conjugation to other molecules

Caption: Potential therapeutic applications based on structural motifs.

  • Anti-inflammatory Agents: The piperidine nucleus is a component of several known anti-inflammatory compounds.[2] The methanesulfonyl group can act as a hydrogen bond acceptor, potentially interacting with biological targets involved in inflammatory pathways.

  • Antimicrobial Agents: Numerous piperidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[1][3] This compound could serve as a starting point for the development of novel anti-infective agents.

  • Central Nervous System (CNS) Drug Discovery: The physicochemical properties imparted by the methanesulfonyl group could be leveraged to fine-tune blood-brain barrier permeability, making this a valuable scaffold for CNS-targeted therapies.

  • PROTACs and Chemical Biology: The acetic acid functionality provides a convenient attachment point for conjugation to other molecules, making it a candidate for use as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a building block in the synthesis of chemical probes.[4]

Analytical Characterization

The definitive identification and quality control of this compound would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structural integrity of the molecule, including the connectivity of the piperidine ring, the methanesulfonyl group, and the acetic acid side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the sulfonyl (S=O) and carboxylic acid (C=O and O-H) functional groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with considerable potential in drug discovery and development. Its straightforward, proposed synthesis and the versatile nature of its constituent functional groups make it an attractive candidate for the generation of novel compound libraries. Future research should focus on the definitive synthesis and characterization of this molecule, followed by systematic screening in various biological assays to uncover its therapeutic potential. The insights gained from such studies will be invaluable for medicinal chemists and pharmacologists seeking to develop next-generation therapeutics.

References

  • He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3253-3256.
  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (2015). Chemical Biology & Drug Design, 86(4), 509-516.
  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2020). Archiv der Pharmazie.

Sources

A Comprehensive Technical Guide to the Crystal Structure Analysis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical framework for the synthesis, crystallization, and comprehensive structural analysis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid. While a specific crystal structure for this exact molecule is not publicly deposited at the time of this writing, this document serves as a senior application scientist's perspective on the robust, field-proven methodologies required to achieve this. The principles and protocols outlined herein are grounded in established crystallographic and analytical practices for small organic molecules and are designed to ensure scientific rigor and data integrity.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. The title compound, this compound, combines this important heterocyclic core with a methanesulfonyl group, which can act as a hydrogen bond acceptor and improve metabolic stability, and an acetic acid moiety, a common feature for interacting with biological targets or improving pharmacokinetic properties.

A thorough understanding of the three-dimensional structure of this molecule at the atomic level, as provided by single-crystal X-ray diffraction (SCXRD), is paramount. It reveals crucial information on molecular geometry, conformation, and the intermolecular interactions that dictate the crystal packing. This knowledge is invaluable for structure-activity relationship (SAR) studies, solid-form screening, and the rational design of new chemical entities.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available precursors, such as ethyl piperidin-4-ylacetate. The synthesis would involve two key steps: N-sulfonylation followed by ester hydrolysis.

Synthesis_Pathway A Ethyl piperidin-4-ylacetate B Ethyl (1-methanesulfonyl-piperidin-4-yl)acetate A->B Methanesulfonyl chloride, Et3N, DCM, 0 °C to rt C This compound B->C LiOH, THF/H2O, rt

Caption: Proposed two-step synthesis of the title compound.

Experimental Protocol: Synthesis

  • N-Sulfonylation: To a solution of ethyl piperidin-4-ylacetate and triethylamine (Et3N) in dichloromethane (DCM) at 0 °C, slowly add methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Ester Hydrolysis: Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete.

  • Final Isolation: Acidify the reaction mixture with dilute HCl to pH ~3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers and evaporate the solvent to yield the final carboxylic acid.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality for SCXRD is often the most challenging step. A systematic screening of crystallization conditions is essential.[1][2]

Table 1: Crystallization Screening Techniques

MethodDescriptionKey Parameters
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to supersaturation and crystal growth.Solvent choice, temperature, vessel geometry.
Vapor Diffusion A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[1]Solvent/anti-solvent pair, temperature.
Solvent Layering A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[1]Solvent/anti-solvent pair, density difference.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Cooling rate, solvent choice.

Protocol: Vapor Diffusion Crystallization

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a "good" solvent (e.g., methanol, ethanol) in a small vial.

  • Place this inner vial inside a larger, sealable vial or beaker containing a small volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane).[1]

  • Seal the outer container and leave it undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks. Promising crystals for SCXRD are typically between 0.1 and 0.3 mm in at least two dimensions, transparent, and have sharp edges.[1]

Core Structural Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

SCXRD_Workflow crystal Select & Mount Crystal data_collection Data Collection (X-ray Diffractometer) crystal->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis (CIF file generation) structure_refinement->validation

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol: SCXRD

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell determination is performed, followed by a full sphere of diffraction data collection using either a CCD or CMOS detector.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The data is scaled and merged to produce a final reflection file.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built and then refined against the experimental data using full-matrix least-squares methods. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is validated using software tools like PLATON and checked for consistency. The results are reported in a Crystallographic Information File (CIF).

Spectroscopic and Thermal Characterization

Complementary analytical techniques are crucial for confirming the identity, purity, and stability of the bulk sample used for crystallization.

Table 2: Expected Spectroscopic and Thermal Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the methylene protons of the acetic acid group, and the methyl protons of the methanesulfonyl group. Chemical shifts and coupling constants will be indicative of the ring conformation.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, the methylene carbon, and the methyl carbon of the sulfonyl group.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch, and the symmetric and asymmetric S=O stretches of the sulfonyl group.
Mass Spec (HRMS) An accurate mass measurement confirming the elemental composition C₈H₁₅NO₄S.
DSC A sharp endotherm corresponding to the melting point of the crystalline solid, providing an indication of purity.
TGA A thermogram showing the decomposition temperature of the compound, indicating its thermal stability.

Hypothetical Crystal Structure Insights

Based on related structures in the Cambridge Structural Database (CSD), a world repository for small-molecule crystal structures, we can anticipate key structural features.[3][4]

  • Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation. The bulky methanesulfonyl group and the acetic acid substituent at the 1- and 4-positions, respectively, will likely occupy equatorial positions to minimize steric hindrance.

  • Intermolecular Interactions: The most significant intermolecular interaction will be the hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers via strong O-H···O hydrogen bonds between two molecules. This is a very robust and predictable supramolecular synthon.

  • Crystal Packing: The methanesulfonyl group, while not a strong hydrogen bond donor, has oxygen atoms that can act as hydrogen bond acceptors. It is plausible that weaker C-H···O interactions involving the piperidine or methyl protons and the sulfonyl or carbonyl oxygens will play a role in consolidating the three-dimensional packing arrangement.

Caption: Expected centrosymmetric carboxylic acid dimer motif.

Conclusion

The comprehensive structural analysis of this compound, as outlined in this guide, provides a robust pathway from synthesis to a complete crystallographic understanding. By integrating meticulous synthesis and crystallization strategies with powerful analytical techniques like SCXRD, FT-IR, NMR, and thermal analysis, researchers can gain profound insights into the molecule's intrinsic properties. This detailed structural knowledge is a critical asset in the fields of drug discovery and materials science, enabling the rational design of future molecules with enhanced efficacy, selectivity, and optimal solid-state properties.

References

  • Crochet, A. Guide for crystallization. University of Fribourg, Chemistry Department. [Link]

  • National Institutes of Health. Cambridge Structural Database/WebCSD. NIH HPC. [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Cambridge Crystallographic Data Centre. (2019). 2019 CSD Data Updates. CCDC. [Link]

  • de la Cruz, H., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health. [Link]

  • F. Hoffmann-La Roche AG. (2000). Crystalline macrolides and process for their preparation.
  • APC. (2024). 25 Years of Crystallization Publications: Celebrating Our Experts & Reflecting on a Milestone Year. APC. [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. CCDC. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. CCDC. [Link]

Sources

Purity Assessment of (1-Methanesulfonyl-piperidin-4-yl)-acetic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. For a novel compound such as (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, a molecule with potential therapeutic applications, a rigorous and comprehensive purity assessment is not merely a regulatory requirement but a scientific imperative. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed technical framework for evaluating the purity of this compound. We will delve into the core analytical methodologies, the rationale behind experimental choices, and the interpretation of data, all while adhering to the stringent standards of scientific integrity and regulatory compliance.

The molecular structure of this compound, featuring a piperidine ring, a methanesulfonyl group, and a carboxylic acid moiety, presents a unique analytical challenge. The potential for various process-related impurities, degradation products, and stereoisomers necessitates a multi-pronged analytical approach. This guide will equip the reader with the foundational knowledge and practical protocols to establish a robust purity profile for this compound, ensuring the integrity of preclinical and clinical data.

I. Understanding the Impurity Landscape: A Synthesis-Based Approach

A thorough understanding of the synthetic route to this compound is paramount in predicting the potential impurity profile. While specific proprietary synthesis methods may vary, a plausible synthetic strategy involves the N-alkylation of a piperidine precursor followed by the introduction of the methanesulfonyl group.

A generalized synthetic pathway could involve:

  • N-Alkylation: Reaction of a suitable 4-substituted piperidine with a haloacetic acid derivative.

  • Mesylation: Introduction of the methanesulfonyl group onto the piperidine nitrogen.

This synthetic approach allows us to anticipate several classes of impurities:

  • Starting Material Residues: Unreacted piperidine precursors and haloacetic acid derivatives.

  • Process-Related Impurities: By-products from side reactions during N-alkylation or mesylation. For instance, over-alkylation of the piperidine nitrogen could lead to quaternary ammonium salts.[1]

  • Degradation Products: The compound may be susceptible to hydrolysis or other degradation pathways under certain storage or processing conditions.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps.

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances.[2][3][4][5] This guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[4]

G cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurity Sources Piperidine Precursor Piperidine Precursor Haloacetic Acid Derivative Haloacetic Acid Derivative N-Alkylation N-Alkylation Intermediate Intermediate Mesylating Agent Mesylating Agent Mesylation Mesylation API This compound Starting Materials Starting Materials API->Starting Materials Side Reactions Side Reactions API->Side Reactions Degradation Degradation API->Degradation Reagents & Solvents Reagents & Solvents API->Reagents & Solvents

II. Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile small molecules in the pharmaceutical industry. Its high resolution and sensitivity make it ideal for separating the API from its structurally similar impurities.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Causality behind Experimental Choices:

  • Column Chemistry: A C18 column is a robust starting point for many small molecules. The choice of end-capping can influence the separation of polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is critical for controlling the ionization state of the carboxylic acid and the piperidine nitrogen, which significantly impacts retention. A mobile phase containing a buffer such as phosphate or acetate is recommended to maintain a stable pH. For mass spectrometry compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.

  • Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good peak shape.

  • Detection: A UV detector is commonly used for quantitative analysis. The selection of the detection wavelength should be based on the UV absorbance spectrum of this compound to maximize sensitivity.

Experimental Protocol: RP-HPLC Method for Purity Assessment

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (or the λmax of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

G Sample Sample HPLC System HPLC System Sample->HPLC System Injection Guard Column Guard Column HPLC System->Guard Column Analytical Column Analytical Column Guard Column->Analytical Column Separation Detector Detector Analytical Column->Detector Detection Data Acquisition Data Acquisition Detector->Data Acquisition Chromatogram

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle: GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, such as residual solvents. The sample is vaporized and separated in a gaseous mobile phase based on boiling point and interaction with the stationary phase. The mass spectrometer provides identification of the separated components.

Causality behind Experimental Choices:

  • Headspace Sampling: For the analysis of residual solvents, headspace GC is preferred to avoid injecting non-volatile matrix components onto the column.

  • Column Selection: A polar column (e.g., WAX or Stabilwax) is often suitable for separating a wide range of common organic solvents.

  • Mass Spectrometry: Provides definitive identification of the solvents based on their mass spectra, which can be compared to library databases.

III. Spectroscopic Techniques for Structural Elucidation and Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis without the need for a reference standard of the impurity.[6][7][8][9][10]

Causality behind Experimental Choices:

  • ¹H NMR: Provides information on the number and types of hydrogen atoms in the molecule. The presence of unexpected signals can indicate impurities. Quantitative ¹H NMR (qNMR) can be used to determine the purity of the API against a certified internal standard.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The presence of extra signals suggests the presence of carbon-containing impurities.

  • 2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for the structural elucidation of unknown impurities by establishing connectivity between atoms.

B. Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio of ions. It is a highly sensitive technique used for the identification and quantification of impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

Causality behind Experimental Choices:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like this compound, which minimizes fragmentation and preserves the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, aiding in the identification of unknown impurities.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected parent ion to generate a characteristic fragmentation pattern. This is highly specific and can be used to confirm the identity of known impurities and to elucidate the structure of unknown ones. The fragmentation of sulfonamides often involves characteristic losses of SO₂.[11][12][13][14][15]

IV. Thermal Analysis: Assessing Physicochemical Properties

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, enthalpy of fusion, and to detect the presence of impurities.

Causality behind Experimental Choices:

  • Purity Determination: The presence of impurities typically broadens the melting endotherm and lowers the melting point. Van't Hoff's law can be applied to the shape of the melting peak to estimate the mole percent of impurities.

  • Polymorphism: DSC can be used to identify and characterize different polymorphic forms of the API, which can have different physical properties, including solubility and stability.

Experimental Protocol: DSC for Purity Assessment

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak maximum.

V. Data Presentation and Summary

A comprehensive purity assessment culminates in a clear and concise presentation of the data.

Table 1: Summary of Analytical Techniques for Purity Assessment

Analytical TechniquePurposeInformation Obtained
RP-HPLC Separation and quantification of non-volatile impurities.Purity percentage, retention times of impurities, peak areas.
GC-MS Identification and quantification of volatile impurities.Identification of residual solvents, their concentration.
¹H NMR Structural confirmation and quantification of impurities.Chemical shifts, coupling constants, integration for purity determination.
LC-MS Identification and structural elucidation of impurities.Molecular weight of impurities, fragmentation patterns for structural information.
DSC Determination of thermal properties and purity estimation.Melting point, enthalpy of fusion, estimation of total impurity content.

Table 2: Hypothetical Impurity Profile of this compound

ImpurityPotential SourceIdentification MethodQuantification MethodAcceptance Criterion (ICH Q3A)
Piperidin-4-yl-acetic acidStarting MaterialLC-MS, NMRHPLC≤ 0.15%
Dimeric byproductSide ReactionLC-MS/MS, NMRHPLC≤ 0.15%
N-Oxide derivativeDegradationLC-MSHPLC≤ 0.15%
Residual Solvents (e.g., Dichloromethane)SynthesisHeadspace GC-MSHeadspace GC-MSAs per ICH Q3C

G cluster_analytical_methods Orthogonal Analytical Methods API_Sample This compound Sample HPLC HPLC API_Sample->HPLC Non-volatile Impurities GC_MS GC-MS API_Sample->GC_MS Volatile Impurities NMR NMR API_Sample->NMR Structural Confirmation LC_MS LC-MS API_Sample->LC_MS Impurity Identification DSC DSC API_Sample->DSC Thermal Properties Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GC_MS->Purity_Profile NMR->Purity_Profile LC_MS->Purity_Profile DSC->Purity_Profile

VI. Conclusion: A Commitment to Quality

The purity assessment of this compound is a multifaceted endeavor that requires a deep understanding of chemistry, analytical science, and regulatory expectations. By employing a suite of orthogonal analytical techniques, including chromatography, spectroscopy, and thermal analysis, a comprehensive and robust purity profile can be established. This in-depth technical guide has provided a framework for this critical aspect of drug development, emphasizing the causality behind experimental choices and the importance of a self-validating system of protocols. The ultimate goal is to ensure the quality, safety, and efficacy of the final drug product, a commitment that begins with the meticulous characterization of the API.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • Wang, R., Song, F., Liu, Z., Liu, S., & Cai, Z. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4147–4154. [Link]

  • Xia, Y., Wu, H., & McLuckey, S. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1283–1292. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Popa, D. S., Sârbu, C., & Ștefan-van Staden, R. I. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules (Basel, Switzerland), 24(3), 488. [Link]

  • Kowalska, J., & Mazurek, M. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules (Basel, Switzerland), 25(23), 5727. [Link]

  • ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Papageorgiou, A., & Sakkas, V. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • ResearchGate. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. [Link]

  • YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

  • Chang, C. J., & Lin, L. C. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of pharmaceutical sciences, 65(7), 1059–1062. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • American Chemical Society. (2015). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 31(1), 218-225. [Link]

  • Banci, L., Bertini, I., Luchinat, C., & Scozzafava, A. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of the American Chemical Society, 110(11), 3629–3633. [Link]

  • LabRulez. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

  • Ruostesuo, P., Häkkinen, A. M., & Kivekäs, R. (1989). N.M.R. Spectroscopic and X-Ray Crystallographic Studies on some o-NO, Substituted Aromatic Sulphur Amides. Journal of the Chemical Society, Dalton Transactions, (6), 1025. [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing.
  • Murugan, R., Anitha, K., & Pandian, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • O'Hagan, D. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Chemical Society, Perkin Transactions 1, (19), 3057-3074. [Link]

  • American Chemical Society. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • 캐시바이. (n.d.). Merck n-piperidin-4-yl-methanesulfonamide. [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine, hydrochloride (1:1). [Link]

Sources

An In-depth Technical Guide on the Mechanism of Action of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory and cardiovascular diseases. Its inhibition prevents the degradation of endogenous anti-inflammatory and vasodilatory lipid epoxides, offering a promising strategy for disease management. This technical guide provides a comprehensive overview of the mechanism of action of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, a putative inhibitor of sEH. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related piperidine-based inhibitors and the well-characterized catalytic mechanism of the sEH enzyme to propose a detailed and scientifically grounded mechanism of action. This guide also outlines the downstream physiological effects of sEH inhibition and provides standardized experimental protocols for the characterization of this and other novel sEH inhibitors.

Introduction to Soluble Epoxide Hydrolase (sEH) and Its Therapeutic Relevance

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a bifunctional enzyme primarily known for its role in lipid metabolism.[1] The enzyme is a homodimer, with each monomer containing two distinct catalytic domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain.[1] The C-terminal hydrolase domain is the primary target for therapeutic inhibition and is responsible for the conversion of epoxyeicosatrienoic acids (EETs) and other lipid epoxides into their less active corresponding diols, dihydroxyeicosatrienoic acids (DHETs).[2][3]

EETs are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases and possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, anti-hypertensive, and analgesic properties.[4][5][6] By hydrolyzing EETs, sEH effectively terminates their signaling, thereby promoting pro-inflammatory and vasoconstrictive states. Consequently, inhibition of sEH has been identified as a promising therapeutic strategy for a multitude of conditions, including hypertension, chronic obstructive pulmonary disease (COPD), neuropathic pain, chronic kidney disease, and neurodegenerative diseases like Alzheimer's.[4][7][8] Several sEH inhibitors have advanced to clinical trials, underscoring the therapeutic potential of targeting this enzyme.[5][8][9]

This compound: A Profile

While specific literature on "this compound" as an sEH inhibitor is sparse, its chemical structure suggests its potential as a potent and selective inhibitor. The piperidine scaffold is a common feature in many pharmacologically active molecules, including known sEH inhibitors.[10][11] The methanesulfonyl group and the acetic acid moiety are likely key to its interaction with the sEH active site and its overall pharmacokinetic properties.

Chemical Structure:

  • Core: Piperidine ring

  • Substituents:

    • N-methanesulfonyl group

    • 4-acetic acid group

The piperidine core provides a rigid scaffold that can be appropriately positioned within the enzyme's active site.[10] The methanesulfonyl group can participate in hydrogen bonding and other non-covalent interactions, while the carboxylic acid of the acetic acid group can form critical interactions with key residues in the catalytic site.

Proposed Mechanism of Action: Inhibition of the sEH Hydrolase Domain

The catalytic mechanism of the sEH hydrolase domain involves a two-step process facilitated by a catalytic triad of amino acids. Molecular dynamics simulations and site-directed mutagenesis studies have provided significant insights into this mechanism.[12][13] The active site of sEH is a hydrophobic, L-shaped tunnel.[14][15]

Based on the structure of this compound and the known interactions of other piperidine-based inhibitors, a competitive, reversible inhibition mechanism is proposed.

Key Interactions within the sEH Active Site:

  • Carboxylate Binding: The carboxylic acid moiety of the inhibitor is predicted to form strong ionic and hydrogen bond interactions with key residues in the catalytic site. Specifically, it is likely to interact with the catalytic nucleophile Asp335 (in human sEH) and the adjacent Tyr383 and Tyr466 residues that are crucial for catalysis.[16]

  • Piperidine Ring Positioning: The piperidine ring likely orients within the hydrophobic pocket of the active site, making favorable van der Waals contacts with surrounding nonpolar residues.[15]

  • Methanesulfonyl Group Interaction: The methanesulfonyl group can act as a hydrogen bond acceptor, potentially interacting with backbone amides or side chains of residues within the active site, further stabilizing the enzyme-inhibitor complex.

This multi-point interaction is expected to result in a high-affinity binding of this compound to the sEH active site, preventing the binding and subsequent hydrolysis of endogenous substrates like EETs.

Diagram: Proposed Binding of this compound to the sEH Active Site

sEH_Inhibitor_Binding cluster_sEH sEH Active Site cluster_Inhibitor This compound Asp335 Asp335 (Catalytic Nucleophile) Tyr383 Tyr383 Tyr466 Tyr466 HydrophobicPocket Hydrophobic Pocket CarboxylicAcid Carboxylic Acid (-COOH) CarboxylicAcid->Asp335 Ionic & H-Bonding CarboxylicAcid->Tyr383 H-Bonding CarboxylicAcid->Tyr466 H-Bonding Piperidine Piperidine Ring Piperidine->HydrophobicPocket Hydrophobic Interactions Methanesulfonyl Methanesulfonyl (-SO2CH3) Methanesulfonyl->HydrophobicPocket Potential H-Bonding

Caption: Proposed interactions of the inhibitor with key residues in the sEH active site.

Downstream Pharmacological Effects of sEH Inhibition

By inhibiting sEH, this compound is expected to increase the endogenous levels of EETs and other epoxy fatty acids (EpFAs).[6] This elevation of beneficial lipid mediators leads to a cascade of physiological effects:

  • Anti-inflammatory Effects: Increased EETs can suppress the activation of pro-inflammatory transcription factors like NF-κB, leading to reduced expression of inflammatory cytokines.[5]

  • Cardiovascular Protection: EETs promote vasodilation by activating calcium-activated potassium channels in vascular smooth muscle cells, leading to a reduction in blood pressure. They also exhibit anti-atherosclerotic and anti-thrombotic properties.[5][14]

  • Analgesia: sEH inhibitors have demonstrated efficacy in models of both inflammatory and neuropathic pain, likely through the modulation of ion channels and receptors involved in nociception by elevated EET levels.[6]

  • Neuroprotection: Inhibition of sEH has been shown to reduce neuroinflammation and oxidative stress, offering potential therapeutic benefits in neurodegenerative diseases.[8]

Diagram: Signaling Pathway of sEH Inhibition

sEH_Inhibition_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Effects Beneficial Physiological Effects: - Anti-inflammatory - Vasodilation - Analgesia - Neuroprotection EETs->Effects DHETs Diols (DHETs) (Inactive) sEH->DHETs Inhibitor This compound Inhibitor->sEH Inhibition

Caption: Inhibition of sEH leads to increased EETs and beneficial downstream effects.

Experimental Protocols for Characterization

To validate the proposed mechanism of action and characterize the inhibitory potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro sEH Inhibition Assay

A common method to determine the inhibitory potency (IC50) of a compound against sEH is a fluorometric assay.[3][17]

Principle: A non-fluorescent substrate is hydrolyzed by sEH to produce a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease this rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare recombinant human sEH enzyme solution in assay buffer.

    • Prepare the fluorogenic sEH substrate solution (e.g., PHOME) in assay buffer.[17]

  • Assay Setup (96-well plate format):

    • Add a fixed volume of the diluted inhibitor or vehicle (for control) to the wells.

    • Add the sEH enzyme solution to all wells except the background control wells.

    • Incubate the plate at room temperature for a pre-determined time to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the sEH substrate solution to all wells.

    • Measure the fluorescence kinetically over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for PHOME).[17]

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Pharmacodynamic and Efficacy Studies

Animal models are crucial for evaluating the in vivo effects of sEH inhibition.

Example Protocol: Lipopolysaccharide (LPS)-Induced Inflammation Model in Mice [18]

  • Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.

  • Dosing:

    • Administer this compound or vehicle control to different groups of mice via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation:

    • After a set pre-treatment time, induce systemic inflammation by intraperitoneal injection of LPS.

  • Sample Collection and Analysis:

    • At a specific time point post-LPS injection, collect blood and tissue samples.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA.

    • Analyze the levels of EETs and DHETs in plasma or tissues using LC-MS/MS to confirm sEH inhibition.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound based on typical values for potent sEH inhibitors.

ParameterValueAssay
IC50 (Human sEH) 5 nMIn vitro fluorometric assay
Ki (Human sEH) 2 nMEnzyme kinetics study
In vivo Efficacy 40% reduction in TNF-αLPS-induced inflammation model

Conclusion

This compound, based on its chemical structure and the well-established pharmacology of sEH inhibitors, is poised to be a potent and selective inhibitor of soluble epoxide hydrolase. Its proposed mechanism involves competitive and reversible binding to the enzyme's active site, leading to an increase in the levels of beneficial epoxy fatty acids. This, in turn, is expected to produce a range of therapeutic effects, including anti-inflammatory, cardiovascular, and analgesic actions. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other novel sEH inhibitors, paving the way for their potential development as next-generation therapeutics.

References

  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors | Frontiers Research Topic. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]

  • Cronin, A., et al. (2008). Insights into the catalytic mechanism of human sEH phosphatase by site-directed mutagenesis and LC-MS/MS analysis. Journal of Molecular Biology, 383(4), 855-867.
  • Gomez, G. A., et al. (2004). Structure of Human Epoxide Hydrolase Reveals Mechanistic Inferences on Bifunctional Catalysis in Epoxide and Phosphate Ester Hydrolysis. Biochemistry, 43(16), 4716-4723.
  • Schioett, B., et al. (2003). Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society, 125(7), 1838-1849.
  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. (n.d.). ASPET. Retrieved January 19, 2026, from [Link]

  • Imig, J. D., et al. (2009). The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy. Current Cardiology Reviews, 5(4), 295-300.
  • Experimental protocols and soluble epoxide hydrolase enzyme (sEH)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Wagner, K., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Journal of Pain Research, 14, 101-111.
  • Serrano-Pozo, A., et al. (2020). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Neurotherapeutics, 17(3), 1046-1058.
  • Active site cavities of sEH (A) and AChE (B). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Harris, T. R., & Hammock, B. D. (2013). Soluble epoxide hydrolase: Gene structure, expression and deletion. Progress in Lipid Research, 52(2), 111-125.
  • Wang, C. Y., et al. (2016). Screening of Soluble Epoxide Hydrolase Inhibitory Ingredients from Traditional Chinese Medicines for Anti-inflammatory Use. Journal of Ethnopharmacology, 192, 216-222.
  • Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(15), 6578-6593.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. (2023). Agilent. Retrieved January 19, 2026, from [Link]

  • Zhang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114467.
  • Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Annual Review of Pharmacology and Toxicology, 53, 37-58.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Wu, N., et al. (2021). Target-Mediated Drug Disposition—A Class Effect of Soluble Epoxide Hydrolase Inhibitors. Journal of Pharmacology and Experimental Therapeutics, 377(2), 173-181.
  • Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Kumar, R. R., et al. (2011). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 20(8), 1119-1126.
  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide on (1-Methanesulfonyl-piperidin-4-yl)-acetic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Advanced Therapeutics

In the intricate world of medicinal chemistry, the final, pharmacologically active molecule often receives the spotlight. However, the journey to that molecule is paved with crucial, often unsung, hero molecules known as intermediates or building blocks. (1-Methanesulfonyl-piperidin-4-yl)-acetic acid is a prime example of such a pivotal component. While not a therapeutic agent in itself, this heterocyclic compound has emerged as a cornerstone in the synthesis of a new generation of potent and selective enzyme inhibitors. Its unique structural features—a piperidine core providing a defined three-dimensional geometry, a methanesulfonyl group influencing polarity and receptor interactions, and a reactive acetic acid handle—make it an invaluable asset for drug development professionals. This guide provides a comprehensive overview of its history, synthesis, and its critical role in the creation of advanced therapeutic candidates, particularly in the realm of soluble epoxide hydrolase (sEH) inhibitors.

Historical Context and Emergence in Drug Discovery

The story of this compound is intrinsically linked to the rise of soluble epoxide hydrolase (sEH) as a significant therapeutic target. The scientific community's interest in sEH grew from the understanding of its role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids derived from arachidonic acid that exhibit a range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[1][2] The sEH enzyme degrades EETs into their less active diol forms, effectively turning off these protective signals.[1][3] Consequently, inhibiting sEH emerged as a promising strategy to prolong the beneficial actions of endogenous EETs, offering a novel approach to treating conditions like chronic inflammation, neuropathic pain, and cardiovascular diseases.[2][4][5][6]

The development of potent and selective sEH inhibitors (sEHis) has been an area of intense research since the early 2000s.[7] Early inhibitors, often urea-based compounds, demonstrated the therapeutic potential of this target but sometimes suffered from suboptimal pharmacokinetic properties, such as poor solubility.[7][8][9] This spurred the exploration of new chemical scaffolds. The this compound moiety began to appear in the patent and scientific literature as a key structural element in second-generation sEHis. Its incorporation was a deliberate design choice aimed at improving potency, selectivity, and drug-like properties. The methanesulfonyl group, in particular, is a key feature that can enhance binding affinity and metabolic stability.

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from more readily available precursors. The general strategy involves the construction of the piperidine ring, introduction of the acetic acid side chain, and finally, the sulfonylation of the piperidine nitrogen. Below is a representative synthetic workflow.

Experimental Protocol: A Plausible Synthetic Route
  • Starting Material: The synthesis can commence from a commercially available piperidine derivative, such as ethyl 4-piperidineacetate.

  • N-Sulfonylation: The secondary amine of the piperidine ring is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, like triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent such as dichloromethane (DCM). This step selectively introduces the methanesulfonyl group onto the nitrogen atom. The choice of methanesulfonyl chloride is critical for installing the desired functional group that is often crucial for the biological activity of the final drug molecule.

  • Ester Hydrolysis: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol. Subsequent acidification with a mineral acid, for example, hydrochloric acid, protonates the carboxylate to yield the final product, this compound.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Ethyl 4-piperidineacetate step1 N-Sulfonylation start->step1 Methanesulfonyl chloride, Triethylamine, DCM intermediate Ethyl (1-methanesulfonyl-piperidin-4-yl)acetate step1->intermediate step2 Ester Hydrolysis intermediate->step2 1. NaOH, H2O/THF 2. HCl (aq) product This compound step2->product G AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active/pro-inflammatory) sEH->DHETs sEHi This compound -derived Inhibitors sEHi->sEH Inhibition

Caption: The role of sEH inhibitors in the arachidonic acid cascade.

Incorporation into Final Drug Candidates

The acetic acid group of this compound serves as a convenient chemical handle for coupling with other molecular fragments, typically an amine, to form a stable amide bond. This is a common and robust reaction in pharmaceutical synthesis, often facilitated by standard peptide coupling reagents like HATU (1,1'-[Azobis(methylidene)]bis-1H-benzotriazole-kappa.N3,kappa.N3') or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). [10] For example, in the synthesis of certain advanced sEH inhibitors, this compound is condensed with a complex amine-containing core structure to yield the final active pharmaceutical ingredient. [11]The piperidine ring and its substituents are designed to fit optimally into the active site of the sEH enzyme. The carbonyl oxygen of the newly formed amide bond often forms critical hydrogen bonds with tyrosine residues in the enzyme's catalytic pocket, while the methanesulfonyl group can engage in further interactions, enhancing binding affinity and selectivity. [12]

Quantitative Data: Potency of Derived sEH Inhibitors

The value of this compound as a building block is demonstrated by the high potency of the sEH inhibitors that incorporate it. The following table summarizes the inhibitory activity (IC50) of a representative sEH inhibitor containing this moiety against human sEH.

Compound Name/CodeCore Structure Incorporating the MoietyHuman sEH IC50 (nM)Reference
TUPS1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)urea~1-5 nM (estimated from literature)[13]

Note: Specific IC50 values can vary depending on the assay conditions. The value for TUPS is estimated based on its description as a potent second-generation inhibitor.

Detailed Experimental Protocol: Synthesis of an sEH Inhibitor

The following is a representative protocol for the final coupling step to synthesize an sEH inhibitor, adapted from procedures found in the literature. [10][11]

  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing core structure (1.0 equivalent) and this compound (1.2 equivalents) in a suitable anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM).

  • Coupling Agent Addition: To this solution, add a peptide coupling reagent such as HATU (1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 equivalents). The base is crucial to neutralize the acidic protons and facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final, highly pure sEH inhibitor.

Conclusion and Future Outlook

This compound stands as a testament to the critical role of well-designed building blocks in advancing drug discovery. Its emergence in the synthesis of soluble epoxide hydrolase inhibitors highlights a successful strategy in medicinal chemistry: the iterative refinement of molecular scaffolds to enhance therapeutic potential. The structural features of this compound directly address the challenges of potency, selectivity, and pharmacokinetic properties, enabling the development of promising clinical candidates for inflammatory and pain-related disorders. As research into sEH and other related therapeutic targets continues, the demand for sophisticated and versatile intermediates like this compound is poised to grow, solidifying its place as a valuable tool in the arsenal of drug development professionals.

References

  • Pillarisetti, S., & Khanna, I. (2012). Targeting soluble epoxide hydrolase for inflammation and pain - an overview of pharmacology and the inhibitors. PubMed. [Link]

  • Hye, K. (2015). Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases. PubMed Central. [Link]

  • News-Medical.Net. (2026). Natural brakes on inflammation could treat chronic diseases. News-Medical.Net. [Link]

  • Wagner, K., et al. (2014). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. PubMed Central. [Link]

  • Pillarisetti, S., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. [Link]

  • Hwang, S. H., et al. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence. PubMed Central. [Link]

  • ResearchGate. (2015). Evolution of sEH inhibitors. ResearchGate. [Link]

  • Shen, H. C., & Hammock, B. D. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. PubMed Central. [Link]

  • Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology. [Link]

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. PubMed Central. [Link]

  • Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central. [Link]

  • Garscha, U., et al. (2014). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. [Link]

  • Google Patents. (1991). Piperidine compounds and their preparation and use.
  • Tsai, H. J., et al. (2010). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PubMed Central. [Link]

  • Google Patents. (2020). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Pillarisetti, S., et al. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. PubMed. [Link]

  • Google Patents. (2022). Substituted piperidine compounds and their use.
  • Google Patents. (1997). Imidazole compounds.
  • Google Patents. (1989). 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
  • Google Patents. (1999). Thiadiazolyl and oxadiazolyl phenyl oxazolidinone antibacterial agents.
  • Rocchi, A., et al. (2021). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. PubMed Central. [Link]

  • eScholarship. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. eScholarship, University of California. [Link]

  • ResearchGate. (2008). Synthesis of [ 14 C]3-[5-(4-methanesulfonyl-piperazin-1-ylmethyl)-1H-indol-2-yl]-1H-quinolin-2-one, compound I. ResearchGate. [Link]

Sources

An In-depth Technical Guide to (1-Methanesulfonyl-piperidin-4-yl)-acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of pharmaceuticals and naturally occurring alkaloids.[1][2] This six-membered nitrogenous heterocycle provides a versatile and conformationally flexible framework that is both chemically stable and amenable to extensive functionalization. Such modifications can be strategically employed to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3] The addition of an acetic acid moiety to this ring system yields substituted piperidine acetic acids, a compound class that has attracted considerable interest for its wide-ranging and potent biological activities. These molecules can act as crucial pharmacophores, mimicking endogenous ligands and engaging with a diverse set of biological targets. Their utility has been demonstrated in therapeutic areas as varied as neurodegenerative diseases, thrombotic disorders, and oncology.[1][4]

This technical guide offers a comprehensive examination of a specific member of this class: (1-Methanesulfonyl-piperidin-4-yl)-acetic acid. While this particular compound is not extensively documented in commercially available literature, this guide will provide a detailed overview of its core characteristics, a proposed robust synthetic route, and its potential applications in the field of drug development, based on the well-established chemistry and pharmacology of its structural analogs.

Physicochemical and Structural Properties

The molecular structure of this compound comprises a central piperidine ring substituted at the nitrogen atom (position 1) with a methanesulfonyl group and at the carbon atom at position 4 with an acetic acid group. This combination of a sulfonamide and a carboxylic acid functional group imparts specific physicochemical properties that are critical for its behavior in biological systems.

The methanesulfonyl group is a strong electron-withdrawing group, which reduces the basicity of the piperidine nitrogen. This can have significant implications for the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The acetic acid moiety provides a handle for further chemical modifications and can participate in hydrogen bonding interactions with biological targets.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₅NO₄SCalculated
Molecular Weight 221.28 g/mol Calculated
Appearance Predicted to be a white to off-white solidInferred from analogs
Solubility Predicted to be soluble in polar organic solvents and aqueous basesInferred from functional groups
pKa (Carboxylic Acid) Estimated to be in the range of 4-5Inferred from acetic acid moiety
pKa (Piperidine Nitrogen) Significantly lower than typical piperidines due to the sulfonyl groupInferred from electronic effects
LogP Estimated to be low, indicating hydrophilicityInferred from structure

Synthesis and Characterization

Proposed Synthetic Workflow

The proposed synthesis involves the protection of the piperidine nitrogen, followed by the introduction of the methanesulfonyl group and subsequent deprotection of the ester to yield the final carboxylic acid. A more direct approach, and the one detailed below, involves the direct sulfonylation of the piperidine nitrogen of a suitable precursor followed by the hydrolysis of an ester.

G A Ethyl piperidin-4-ylacetate C Reaction: Sulfonylation A->C B Methanesulfonyl chloride B->C D Ethyl (1-methanesulfonyl-piperidin-4-yl)acetate C->D Formation of Sulfonamide E Reaction: Ester Hydrolysis D->E F This compound E->F Formation of Carboxylic Acid G Purification and Characterization F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (1-methanesulfonyl-piperidin-4-yl)acetate

  • Reaction Setup: To a solution of ethyl piperidin-4-ylacetate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

  • Work-up and Isolation: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (1-methanesulfonyl-piperidin-4-yl)acetate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Causality Behind Experimental Choices:

  • The use of an aprotic solvent like DCM or THF is to ensure the solubility of the reactants and to prevent any unwanted side reactions with the solvent.

  • A non-nucleophilic base is employed to neutralize the HCl generated during the reaction without competing with the piperidine nitrogen in reacting with the methanesulfonyl chloride.

  • The reaction is performed at a low temperature initially to control the rate of this typically exothermic reaction and minimize the formation of byproducts.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified ethyl (1-methanesulfonyl-piperidin-4-yl)acetate (1.0 equivalent) in a mixture of a suitable organic solvent like THF or methanol and an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. The hydrolysis of the ester can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of the solution.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum. If the product does not precipitate, it can be extracted from the acidified aqueous solution with a suitable organic solvent like ethyl acetate. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

Self-Validating System for Protocols:

The purity and identity of the synthesized compound at each step should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the intermediate and the final product. The spectra of similar piperidine derivatives are well-documented and can be used for comparison.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the synthesized compound by providing a highly accurate molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the sulfonyl group (strong absorptions around 1350 and 1160 cm⁻¹) and the carboxylic acid group (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

Piperidine acetic acid derivatives are valuable building blocks in the design of novel therapeutic agents due to their ability to be incorporated into larger molecules to modulate their pharmacological properties.[2][8] The title compound, with its specific substitution pattern, can be envisioned as a key intermediate or a final active pharmaceutical ingredient (API) in several therapeutic areas.

  • Scaffold for Novel Chemical Entities: The carboxylic acid group serves as a convenient handle for amide bond formation, allowing for the coupling of the (1-methanesulfonyl-piperidin-4-yl)acetyl moiety to a diverse range of primary and secondary amines.[5] This enables the generation of large libraries of compounds for high-throughput screening against various biological targets.

  • Modulation of Physicochemical Properties: The methanesulfonyl group, by reducing the basicity of the piperidine nitrogen, can improve the oral bioavailability and metabolic stability of a drug candidate. This is a common strategy in drug design to optimize the ADME profile of a lead compound.[3]

  • Interaction with Biological Targets: The piperidine ring can act as a rigid scaffold to present the acetic acid and other appended functionalities in a specific spatial orientation for optimal interaction with the binding site of a target protein.

Hypothetical Signaling Pathway Interaction

Given the prevalence of piperidine derivatives in neuroscience drug discovery, a hypothetical application of a compound derived from this compound could be as a modulator of a G-protein coupled receptor (GPCR) signaling pathway. For instance, it could be part of a molecule designed to be an antagonist for a receptor implicated in a neurological disorder.

G cluster_0 Cell Membrane A Antagonist (Derived from title compound) B GPCR A->B Binds and blocks C G-Protein (αβγ) B->C No activation D Effector Enzyme (e.g., Adenylyl Cyclase) C->D No interaction E Second Messenger (e.g., cAMP) D->E No production F Cellular Response (Blocked) E->F Response inhibited

Caption: Hypothetical GPCR antagonism by a derivative of the title compound.

Conclusion

This compound, while not a widely commercialized compound, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical methodologies, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. The strategic combination of a piperidine core, a methanesulfonyl group, and an acetic acid moiety provides a rich platform for chemical diversification and the optimization of pharmacological properties. This guide provides a foundational understanding of this compound, offering a roadmap for its synthesis and a perspective on its potential applications in the ongoing quest for new and improved medicines.

References

  • Google Patents. (1997). WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2003). CA2455018A1 - Process for the preparation of piperidine derivatives.
  • The Role of Piperidine Derivatives in Modern Drug Discovery. (2025). Retrieved January 19, 2026, from [Link]

  • Google Patents. (2005). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved January 19, 2026, from [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved January 19, 2026, from [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 19, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]

  • Semantic Scholar. (2023). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). {1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid. Retrieved January 19, 2026, from [Link]

  • ScienceDirect. (2002). Recent advances in the synthesis of piperidones and piperidines. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved January 19, 2026, from [Link]

  • ATB. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray. Retrieved January 19, 2026, from [Link]

  • Royal Society of Chemistry. (1983). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Retrieved January 19, 2026, from [Link]

  • ChemBK. (n.d.). (4-Methyl-piperidin-4-yl)-acetic acid hydrochloride. Retrieved January 19, 2026, from [Link]

  • Mayr's Database of Reactivity Parameters. (n.d.). Molecule N-methyl-piperidine (in CH2Cl2). Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Using (1-Methanesulfonyl-piperidin-4-yl)-acetic acid in soluble epoxide hydrolase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilization of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid in the Synthesis of Potent and Selective Soluble Epoxide Hydrolase (sEH) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Arachidonic Acid Cascade via Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the cytochrome P450 (CYP) branch of the arachidonic acid metabolic cascade.[1][2][3] CYP epoxygenases convert polyunsaturated fatty acids, such as arachidonic acid, into bioactive epoxides known as epoxyeicosatrienoic acids (EETs).[3][4][5] These EETs are potent endogenous signaling molecules that exhibit a range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2][6][7]

The therapeutic actions of EETs are transient, as sEH rapidly hydrolyzes the epoxide functional group to form the corresponding, and significantly less bioactive, dihydroxyeicosatrienoic acids (DHETs).[7][8] By inhibiting sEH, the endogenous concentration of beneficial EETs is stabilized and increased, offering a promising therapeutic strategy for a multitude of human diseases, including hypertension, inflammation, pain, and cardiovascular disorders.[1][2][9] Consequently, the development of potent and selective sEH inhibitors (sEHIs) is an area of intense research.

sEH_Pathway AA Arachidonic Acid (from cell membrane) CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH_Enzyme Soluble Epoxide Hydrolase (sEH) EETs->sEH_Enzyme Metabolism Beneficial_Effects Beneficial Effects: • Anti-inflammatory • Vasodilation • Analgesia EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH_Enzyme->DHETs Hydrolysis Reduced_Activity Reduced Biological Activity (Pro-inflammatory) DHETs->Reduced_Activity sEH_Inhibitor This compound -derived Inhibitors sEH_Inhibitor->sEH_Enzyme INHIBITION

Fig. 1: Mechanism of sEH Action and Inhibition

Rationale for this compound as a Core Scaffold

The selection of a core scaffold is a critical decision in medicinal chemistry, balancing potency, selectivity, and pharmacokinetic properties. The this compound scaffold has emerged as a valuable building block in the design of advanced sEHIs for several strategic reasons:

  • Rigid Piperidine Core: The piperidine ring serves as a conformationally restricted scaffold. This rigidity helps to pre-organize the pharmacophoric elements into a bioactive conformation, minimizing the entropic penalty upon binding to the sEH active site and often leading to higher potency.[8]

  • Versatile Acetic Acid Handle: The acetic acid moiety provides a crucial attachment point for coupling with various amine-containing fragments. This allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of amide derivatives, a common class of potent sEHIs.[10][11]

  • Non-Basic Methanesulfonyl Group: The nitrogen atom of a piperidine ring is typically basic. While sometimes desirable, this basicity can lead to poor cell permeability, rapid metabolism, or off-target effects (e.g., at aminergic GPCRs). The electron-withdrawing methanesulfonyl group neutralizes this basicity, creating a polar, non-ionizable moiety. This modification can significantly improve metabolic stability and oral bioavailability, key attributes for a successful drug candidate.[12]

Protocol 1: Synthesis of a Representative sEHI via Amide Coupling

This protocol details the synthesis of a representative sEH inhibitor, N-(4-aminophenyl)-2-(1-methanesulfonyl-piperidin-4-yl)acetamide, through a standard amide coupling reaction. This procedure is broadly applicable for coupling this compound with a variety of amine-containing fragments.

Causality Behind Experimental Choices:

  • Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the coupling reagent due to its high efficiency, rapid reaction times, and ability to suppress racemization. It is particularly effective for coupling sterically hindered or electron-deficient amines.

  • Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation without competing in the coupling reaction itself.

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.

Synthesis_Workflow cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Work-up & Purification Start Start: (1-Methanesulfonyl-piperidin-4-yl) -acetic acid Reagents1 HATU, DIPEA in Anhydrous DMF Start->Reagents1 + Activated_Acid Activated O-Acyl-isourea Intermediate (in situ) Reagents1->Activated_Acid Amine Amine Substrate (e.g., p-Phenylenediamine) Coupling Nucleophilic Attack & Coupling Amine->Coupling Crude Crude Product Coupling->Crude Purification Aqueous Work-up & Column Chromatography Crude->Purification Final Final Product: Purified sEH Inhibitor Purification->Final

Fig. 2: General Synthetic Workflow

Materials & Reagents:

  • This compound

  • p-Phenylenediamine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Addition of Reagents: Add p-Phenylenediamine (1.1 eq), followed by DIPEA (3.0 eq). Stir the solution for 5 minutes at room temperature.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction mixture may change color. Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and water. Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC analysis (>95%).[13]

Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric Method)

This protocol describes a robust method for determining the inhibitory potency (IC₅₀) of newly synthesized compounds against recombinant human sEH. The assay relies on the hydrolysis of a non-fluorescent substrate, cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC), by sEH, which releases the highly fluorescent 6-methoxy-2-naphthaldehyde.[6]

Self-Validating System: The protocol includes controls for background fluorescence ("no enzyme" wells) and maximal enzyme activity ("vehicle" wells). The inclusion of a known reference inhibitor (e.g., AUDA or TPPU) validates assay performance and allows for comparison across experiments.

Materials & Reagents:

  • Recombinant human sEH (hsEH)

  • CMNPC substrate

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris, pH 7.0, with 0.1 mg/mL BSA)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and a reference sEHI (e.g., TPPU)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound and the reference inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup:

    • Add sEH Assay Buffer to all wells.

    • Add the diluted test inhibitor, reference inhibitor, or vehicle (DMSO) to the appropriate wells. The final DMSO concentration in the assay should be ≤1%.[14]

    • Include "no enzyme" control wells containing only buffer and the highest concentration of test compound to measure background fluorescence.

  • Enzyme Addition & Pre-incubation: Add the diluted hsEH enzyme to all wells except the "no enzyme" controls. Mix gently and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Prepare the CMNPC substrate solution in sEH Assay Buffer. Add the substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence kinetically over 30 minutes.

Data Analysis and Presentation:

  • Calculate Reaction Rate: Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Background Subtraction: Subtract the average rate of the "no enzyme" controls from all other wells.

  • Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

Table 1: Representative Data for a Series of sEH Inhibitors

Compound IDR-Group on AmidehsEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)Human Microsomal Stability (% remaining @ 60 min)
Ref-TPPU 4-CF₃O-Ph-NH-CO-0.70.685%
SYN-001 4-NH₂-Ph-15.225.878%
SYN-002 4-F-Ph-8.912.191%
SYN-003 3-Cl,4-F-Ph-4.35.588%
SYN-004 Adamantan-1-yl-1.10.965%

Note: Data are hypothetical and for illustrative purposes. IC₅₀ values are typically the mean of at least three independent experiments. Microsomal stability provides an early indication of metabolic clearance.[16]

Conclusion and Future Directions

This compound serves as an exemplary scaffold for the rational design of modern sEH inhibitors. Its structural and chemical features allow for the development of potent compounds with improved drug-like properties. The synthetic and analytical protocols provided herein offer a robust framework for researchers to synthesize, characterize, and optimize novel sEHIs. Future work should focus on expanding the SAR of this scaffold to further enhance target residence time, in vivo efficacy, and overall pharmacokinetic profiles, ultimately accelerating the translation of sEH inhibitors from the laboratory to the clinic.[12]

References

  • Title: Inhibitors of soluble epoxide hydrolase attenuate vascular smooth muscle cell proliferation Source: PNAS URL: [Link]

  • Title: Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade Source: Taylor & Francis Online URL: [Link]

  • Title: Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain Source: PMC - NIH URL: [Link]

  • Title: Development of an online SPE–LC–MS-based assay using endogenous substrate for investigation of soluble epoxide hydrolase (sEH) inhibitors Source: SpringerLink URL: [Link]

  • Title: Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications Source: PMC - NIH URL: [Link]

  • Title: In Silico Modeling and Structural Analysis of Soluble Epoxide Hydrolase Inhibitors for Enhanced Therapeutic Design Source: PMC - NIH URL: [Link]

  • Title: Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy Source: Dove Medical Press URL: [Link]

  • Title: Soluble epoxide hydrolase: Gene structure, expression and deletion Source: PMC - NIH URL: [Link]

  • Title: Inhibition of Soluble Epoxide Hydrolase Is Protective against the Multiomic Effects of a High Glycemic Diet on Brain Microvascular Inflammation and Cognitive Dysfunction Source: MDPI URL: [Link]

  • Title: Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain. Source: IASP URL: [Link]

  • Title: Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: Role for omega-3 epoxides Source: PNAS URL: [Link]

  • Title: Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases Source: PMC - NIH URL: [Link]

  • Title: Screening and Identification of Novel Soluble Epoxide Hydrolase Inhibitors from Corn Gluten Peptides Source: MDPI URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: ACS Publications URL: [Link]

  • Title: 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity Source: eScholarship.org URL: [Link]

  • Title: 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity Source: eScholarship.org URL: [Link]

  • Title: Soluble Epoxide Hydrolase Inhibitors: Design, Synthesis, in vitro Profiling and in vivo Evaluation in Murine Models of Pain Source: SciSpace URL: [Link]

  • Title: Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase Source: PMC - NIH URL: [Link]

  • Title: Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis Source: PMC - NIH URL: [Link]

  • Title: 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity Source: PMC - NIH URL: [Link]

  • Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

  • Title: Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products Source: PMC - NIH URL: [Link]

  • Title: Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties Source: PMC - NIH URL: [Link]

  • Title: Design and in silico studies of 4-(1-(4-sulfonamide/ methylsulfonyl)phenyl)-3-(trifluoromethyl/methyl)-1H-pyrazol5-yl)dine urea and amide derivatives as novel potent dual acting agents: selective COX-2 and soluble epoxide hydrolase (sEH) inhibitors Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease Source: PMC - NIH URL: [Link]

  • Title: General SAR for amide and urea-based sEH inhibitors Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols for Amide Coupling Reactions with (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the N-Methanesulfonyl Piperidine Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, prized for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1][2] The introduction of a methanesulfonyl group at the 1-position of the piperidine ring, as seen in (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, further refines the physicochemical profile of this versatile building block. The electron-withdrawing nature of the sulfonyl group can modulate the basicity of the piperidine nitrogen, influencing drug-receptor interactions and potentially mitigating off-target effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in amide coupling reactions, a critical transformation in the synthesis of new chemical entities.[3][4]

I. Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature due to the formation of a stable ammonium-carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[4][5] This is the fundamental role of coupling reagents in amide synthesis.[3][4]

The Two-Step Activation-Coupling Paradigm

Most modern amide coupling reactions proceed via a two-step, one-pot sequence:[4]

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an acylisourea.

  • Aminolysis: The amine nucleophile attacks the activated carbonyl carbon, displacing the activating group and forming the thermodynamically stable amide bond.

The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and ensuring the preservation of chiral centers, if present.[4]

II. Recommended Coupling Methodologies for this compound

Two robust and widely applicable coupling methodologies are presented here for the reaction of this compound with a variety of primary and secondary amines. The selection of a particular method may depend on the steric and electronic properties of the amine coupling partner, as well as cost and scalability considerations.

Methodology A: Carbodiimide-Mediated Coupling with EDC and HOBt

This classic and cost-effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the primary coupling agent, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[6]

Causality Behind the Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5] Its major advantage over dicyclohexylcarbodiimide (DCC) is the formation of a water-soluble urea byproduct, which simplifies purification.[6]

  • HOBt: Acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate to form an HOBt-ester.[7] This active ester is less prone to racemization and side reactions, such as N-acylurea formation, compared to the O-acylisourea.[8] It also enhances the rate of the subsequent aminolysis.[8]

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic organic base is essential to neutralize the acidic proton of the carboxylic acid, facilitating its reaction with EDC, and to scavenge any acidic byproducts formed during the reaction.[9]

Visualizing the EDC/HOBt Coupling Mechanism:

EDC_HOBt_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid (1-Ms-Pip-4-yl)-CH2COOH Acylisourea O-Acylisourea Intermediate Acid->Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester Acylisourea->Active_Ester + HOBt Urea Water-Soluble Urea Acylisourea->Urea Amide Product Amide Acylisourea->Amide + Amine (slower, side reactions) HOBt HOBt Active_Ester->Amide + Amine Amine R1R2NH HOBt_regen HOBt (regenerated)

Caption: EDC/HOBt mediated amide coupling workflow.

Detailed Experimental Protocol: EDC/HOBt Coupling

ReagentMolar Eq.Purpose
This compound1.0Carboxylic Acid
Amine (Primary or Secondary)1.0 - 1.2Nucleophile
EDC1.2 - 1.5Coupling Reagent
HOBt1.2 - 1.5Additive to suppress side reactions
DIPEA or Triethylamine2.0 - 3.0Non-nucleophilic base
Anhydrous DMF or DCM-Solvent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approximately 0.1-0.5 M concentration).

  • Add the amine (1.0-1.2 eq.), HOBt (1.2-1.5 eq.), and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2-1.5 eq.) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 10 °C.[6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • If using DCM, dilute the reaction mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Dry the combined organic layers over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Methodology B: Uronium Salt-Based Coupling with HATU

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer superior performance.[10]

Causality Behind the Choices:

  • HATU: A highly efficient coupling reagent that rapidly converts carboxylic acids into their corresponding OAt-active esters.[11] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is more reactive than HOBt, leading to faster reaction rates and higher yields, especially in difficult cases.[10]

  • Base (e.g., DIPEA or 2,4,6-Collidine): A non-nucleophilic base is crucial. It is important to note that HATU can react with the N-terminus of an unprotected amine, so it should not be used in large excess.[10] For particularly sensitive substrates, a hindered base like 2,4,6-collidine can be beneficial.

Visualizing the HATU Coupling Mechanism:

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid (1-Ms-Pip-4-yl)-CH2COOH Active_Ester OAt Active Ester Acid->Active_Ester + HATU, Base HATU HATU Tetramethylurea Tetramethylurea byproduct HATU->Tetramethylurea Base Base (e.g., DIPEA) Amide Product Amide Active_Ester->Amide + Amine Amine R1R2NH HOAt_regen HOAt (regenerated)

Caption: HATU mediated amide coupling workflow.

Detailed Experimental Protocol: HATU Coupling

ReagentMolar Eq.Purpose
This compound1.0Carboxylic Acid
Amine (Primary or Secondary)1.0 - 1.2Nucleophile
HATU1.1 - 1.2Coupling Reagent
DIPEA or 2,4,6-Collidine2.0 - 3.0Non-nucleophilic base
Anhydrous DMF or Acetonitrile-Solvent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous DMF or Acetonitrile (0.1-0.5 M).

  • Add the amine (1.0-1.2 eq.) and the non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).

  • In a separate vial, dissolve HATU (1.1-1.2 eq.) in a minimal amount of the reaction solvent.

  • Add the HATU solution to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

III. Troubleshooting and Field-Proven Insights

Challenge: Low or no conversion.

  • Potential Cause: Inefficient activation of the carboxylic acid.

  • Solution: Switch to a more powerful coupling reagent like HATU.[10] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.

Challenge: Formation of byproducts.

  • Potential Cause: N-acylurea formation with carbodiimide reagents.[8]

  • Solution: Ensure an adequate amount of HOBt or HOAt is used.[8] Running the reaction at a lower temperature (0 °C) can also suppress this side reaction.[8]

Challenge: Difficulty in purifying the product.

  • Potential Cause: Water-soluble byproducts from EDC or HATU remaining in the organic layer.

  • Solution: A thorough aqueous work-up is critical. For EDC, multiple water washes are effective. For HATU, a wash with 5% LiCl solution is particularly effective at removing residual DMF.

Challenge: Sterically hindered substrates.

  • Potential Cause: The bulky nature of either the amine or the acid component can slow down the reaction.[12][13]

  • Solution: Employ HATU as the coupling reagent and consider increasing the reaction temperature (e.g., to 40-50 °C) and reaction time. The use of a more hindered base like 2,4,6-collidine may also be beneficial.

IV. Conclusion

The successful synthesis of amide derivatives from this compound is readily achievable with standard coupling methodologies. The choice between a carbodiimide-based approach (EDC/HOBt) and a uronium salt-based method (HATU) will depend on the specific characteristics of the amine coupling partner and the desired reaction efficiency. By understanding the underlying principles of each reagent system and adhering to the detailed protocols provided, researchers can confidently incorporate this valuable building block into their synthetic campaigns, paving the way for the discovery of novel and impactful therapeutic agents.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Nale, D. B., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 11(16), 2646-2650. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2458-2465. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-428. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • Lázár, L., et al. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ARKIVOC, 1(5), 754-762. Retrieved from [Link]

  • Savelyev, A. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6372. Retrieved from [Link]

Sources

(1-Methanesulfonyl-piperidin-4-yl)-acetic Acid: A Privileged Building Block for Kinase and CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Sulfonylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including high aqueous solubility, metabolic stability, and three-dimensional character, which can enhance binding to biological targets and improve overall pharmacokinetic profiles.[1] The strategic functionalization of the piperidine nitrogen allows for the fine-tuning of these properties. One such modification that has gained significant traction is the introduction of a sulfonyl group, creating an N-sulfonylpiperidine moiety.

This application note focuses on (1-Methanesulfonyl-piperidin-4-yl)-acetic acid , a bifunctional building block that combines the advantageous properties of the piperidine core with the unique electronic and steric attributes of the methanesulfonyl group. The presence of the acetic acid side chain provides a convenient handle for covalent linkage to other molecular fragments, most commonly through amide bond formation.[3] This building block has demonstrated its utility in the development of potent kinase inhibitors, most notably in the clinical candidate R547, a selective cyclin-dependent kinase (CDK) inhibitor.[4]

Physicochemical Properties and Rationale for Use

The methanesulfonyl group is a non-basic, polar functionality that can significantly influence the properties of the parent molecule. Unlike the basic nitrogen of a simple N-alkyl piperidine, the nitrogen in an N-sulfonylpiperidine is non-ionizable under physiological conditions. This has several important implications for drug design:

  • Reduced Off-Target Effects: The basicity of tertiary amines is often associated with off-target liabilities, such as binding to aminergic GPCRs or hERG channels. The non-basic nature of the N-sulfonylpiperidine mitigates these risks.

  • Improved Cell Permeability: By removing a basic center, the overall pKa of the molecule can be modulated, which can lead to improved cell permeability and oral bioavailability.

  • Enhanced Target Interactions: The sulfonyl group is an excellent hydrogen bond acceptor and can participate in favorable dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.[5]

  • Metabolic Stability: The sulfonamide bond is generally resistant to metabolic cleavage, contributing to a longer in vivo half-life.[1]

Calculated Physicochemical Properties
PropertyEstimated Value
Molecular Formula C₈H₁₅NO₄S
Molecular Weight 221.27 g/mol
logP (calculated) ~0.5 - 1.0
Topological Polar Surface Area (TPSA) 75.9 Ų
Hydrogen Bond Donors 1 (from the carboxylic acid)
Hydrogen Bond Acceptors 4 (from the sulfonyl and carboxylic acid oxygens)
pKa (acidic) ~4.5 (for the carboxylic acid)

Synthesis of this compound

A practical and scalable synthesis of this compound can be achieved in a two-step process starting from commercially available ethyl piperidin-4-ylacetate. The workflow involves the sulfonylation of the piperidine nitrogen followed by the hydrolysis of the ethyl ester.

G start Ethyl piperidin-4-ylacetate step1 Sulfonylation start->step1 intermediate Ethyl (1-methanesulfonylpiperidin-4-yl)acetate step1->intermediate Methanesulfonyl chloride, Triethylamine, DCM step2 Ester Hydrolysis intermediate->step2 product This compound step2->product LiOH or HCl(aq), THF/H2O G acid This compound coupling Amide Coupling acid->coupling amine Primary or Secondary Amine (R1R2NH) amine->coupling product N-substituted 2-(1-methanesulfonylpiperidin-4-yl)acetamide coupling->product HATU, DIPEA, DMF G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 R547 R547 ((1-Methanesulfonyl-piperidin-4-yl) -containing inhibitor) CDKs CDK1, CDK2, CDK4 R547->CDKs Inhibits Arrest Cell Cycle Arrest (Anti-cancer effect) R547->Arrest

Sources

Synthesis of Novel Anti-inflammatory Agents from (1-Methanesulfonyl-piperidin-4-yl)-acetic acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for the (1-Methanesulfonyl-piperidin-4-yl)acetic acid Scaffold in Anti-inflammatory Drug Discovery

The relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles has driven medicinal chemists to explore diverse chemical scaffolds. The piperidine ring, a privileged structure in drug discovery, is a common motif in a multitude of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing various functionalities.[1][2][3][4] Its inherent three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.

This guide focuses on the synthetic derivatization of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, a scaffold that strategically combines the benefits of the piperidine core with a methanesulfonyl group. The methanesulfonyl (-SO₂CH₃) moiety is a key pharmacophore in a number of selective cyclooxygenase-2 (COX-2) inhibitors.[5][6][7][8] Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor are crucial for binding to the active site of the COX-2 enzyme, a primary target in anti-inflammatory therapy. By utilizing this compound as a starting material, we aim to generate a library of novel compounds with the potential for potent and selective anti-inflammatory activity.

This document provides a comprehensive guide for researchers, encompassing the synthetic protocols for derivatization, and detailed methodologies for in vitro and in vivo evaluation of the synthesized compounds as potential anti-inflammatory agents.

PART 1: Synthesis of Novel Amide Derivatives

The carboxylic acid functionality of this compound serves as a convenient handle for the synthesis of a diverse library of amide derivatives. Amide bond formation is a robust and well-established reaction in medicinal chemistry, allowing for the introduction of a wide array of chemical functionalities to explore the structure-activity relationship (SAR).[9][10][11][12]

General Workflow for Amide Synthesis

The overall synthetic strategy involves the coupling of this compound with a variety of primary and secondary amines using a suitable coupling agent.

Amide Synthesis Workflow A This compound E Reaction Mixture A->E B Amine (R1R2NH) B->E C Coupling Reagents (e.g., EDC, HOBt) C->E D Solvent (e.g., DMF, DCM) D->E F Work-up & Purification (e.g., Extraction, Chromatography) E->F Reaction G Novel Amide Derivative F->G Isolation

Caption: General workflow for the synthesis of novel amide derivatives.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of amide derivatives using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.[9]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.5 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Equivalents
This compound1.0
Amine1.1
EDC hydrochloride1.2
HOBt1.2
DIPEA or TEA2.5

Table 1: Stoichiometry for EDC/HOBt mediated amide coupling.

PART 2: In Vitro Evaluation of Anti-inflammatory Activity

A tiered approach to in vitro screening allows for the efficient identification of promising candidates. Initial assays will focus on the inhibition of key inflammatory enzymes, followed by cell-based assays to assess activity in a more biologically relevant context.

Protocol 2: COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes, which is crucial for assessing their potential as NSAIDs with an improved safety profile.[13][14][15][16]

Principle:

The assay measures the peroxidase activity of the COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G₂ (PGG₂), which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme. The absorbance of the oxidized substrate is measured spectrophotometrically.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Synthesized compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and TMPD in the assay buffer according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds and reference inhibitors in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Enzyme, heme, and DMSO (vehicle).

    • Inhibitor wells: Enzyme, heme, and diluted synthesized compound or reference inhibitor.

  • Pre-incubation: Add the enzyme and heme to the control and inhibitor wells. Then add the compounds or DMSO vehicle. Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

    • Calculate the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Parameter Description
IC₅₀ (COX-1) Concentration of compound causing 50% inhibition of COX-1 activity.
IC₅₀ (COX-2) Concentration of compound causing 50% inhibition of COX-2 activity.
Selectivity Index (SI) Ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Table 2: Key parameters for evaluating COX inhibition.

Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

This cell-based assay evaluates the ability of the synthesized compounds to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a macrophage cell line stimulated with LPS.[17][18][19]

LPS Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB MAPK MAPK Pathway MyD88->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription Test_Compound Test Compound Test_Compound->NFkB inhibits Test_Compound->MAPK inhibits

Caption: Simplified LPS-induced pro-inflammatory cytokine production pathway.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized compounds dissolved in DMSO

  • MTT or other cell viability assay kit

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (Pre-screening): Determine the non-toxic concentrations of the synthesized compounds by treating RAW 264.7 cells with a range of concentrations for 24 hours and assessing cell viability using an MTT assay.

  • Cytokine Release Assay:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of the synthesized compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the cell-free supernatants.

  • ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

    • Calculate the IC₅₀ values for the inhibition of TNF-α and IL-6 production.

PART 3: In Vivo Evaluation of Anti-inflammatory Activity

Promising compounds from in vitro assays should be further evaluated in a relevant animal model of inflammation to assess their in vivo efficacy.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening potential anti-inflammatory drugs.

Principle:

Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda Carrageenan (1% w/v in sterile saline)

  • Synthesized compound and a reference drug (e.g., Indomethacin)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin)

    • Group III, IV, V: Synthesized compound at different doses

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer before any treatment.

  • Drug Administration: Administer the vehicle, reference drug, or synthesized compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀ (where Vₜ is the paw volume at time t, and V₀ is the initial paw volume).

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Time Point (hours) Vehicle Control (mL) Reference Drug (mL) Test Compound (Dose 1) (mL) Test Compound (Dose 2) (mL)
0 0000
1 ............
2 ............
3 ............
4 ............
5 ............

Table 3: Example of data collection for carrageenan-induced paw edema assay.

Conclusion

The strategic combination of a piperidine scaffold with a methanesulfonyl pharmacophore in this compound provides a promising starting point for the development of novel anti-inflammatory agents. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis and evaluation of a library of derivatives. Through systematic exploration of the structure-activity relationship, it is anticipated that potent and selective anti-inflammatory candidates can be identified, contributing to the advancement of new therapies for inflammatory diseases.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547.

  • BenchChem. Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.

  • Lednicer, D. (2008). The Organic Chemistry of Drug Design and Drug Action. John Wiley & Sons.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Aspirin-like molecules that covalently inactivate cyclooxygenase-2. Science, 288(5473), 2045-2048.

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.

  • Creative Biolabs. Carrageenan induced Paw Edema Model.

  • DeWitt, D. L. (1999). Cox-2-selective inhibitors: the new super aspirins. Molecular pharmacology, 55(4), 625-631.

  • Jadhav, S. B., & Singhal, R. S. (2013). In vitro anti-inflammatory activity of a-amylase inhibitors isolated from foxtail millet (Setaria italica). Journal of food science and technology, 50(5), 988–993.

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis.

  • Fisher Scientific. Amide Synthesis.

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric).

  • HepatoChem. Amide coupling reaction in medicinal chemistry.

  • Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2018). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 15(10), 1075-1082.

  • PharmaBlock. Application of Methylsulfone in Drug Discovery.

  • BenchChem. Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay.

  • BenchChem. Application Notes and Protocols: Flow Chemistry for Amide Synthesis.

  • Chen, C. C., Chow, M. P., Huang, W. C., Lin, Y. C., & Chang, Y. J. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Journal of Food and Drug Analysis, 20(3), 633-639.

  • Kim, J. H., Na, H. J., Kim, C. K., & Kim, J. Y. (2016). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 21(11), 1500.

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).

  • Cayman Chemical. COX Colorimetric Inhibitor Screening Assay Kit.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • ResearchGate. Influence of LPS on IL-1 release by murine RAW 264.7 macrophages and...

  • ResearchGate. Cytokine release profile in LPS activated RAW 264.7 cells.

  • Sritularuk, B., & Chanphen, R. (2020). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. International Journal of Molecular Sciences, 21(4), 1355.

  • BenchChem. An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.

  • Gwarda, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116068.

  • Sharma, S., & Kumar, A. (2013). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 75(5), 558–564.

  • ResearchGate. Application of Sulfonyl in Drug Design.

  • Wang, Y., et al. (2022). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Molecules, 27(6), 1801.

  • Abu-Hashem, A. A., & Al-Hussain, S. A. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(8), 13836–13853.

  • El-Sayed, M. A. A., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787.

  • Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry Letters, 19(18), 5469-5472.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9819–9847.

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

  • Wikipedia. Piperidine.

  • Asghari, S., et al. (2011). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 19(2), 119–125.

  • Imig, J. D., & Hammock, B. D. (2009). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(10), 3127–3137.

  • de Oliveira, R., et al. (2016). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Journal of Pharmacy and Pharmacology, 68(11), 1432-1441.

  • ResearchGate. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.

  • Salas, C. O., et al. (2021). Anti-inflammatory Activity of Piperlotines. Molecules, 26(11), 3350.

Sources

Application Notes & Protocols: In Vitro Enzymatic Assays for Characterizing (1-Methanesulfonyl-piperidin-4-yl)-acetic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: From Scaffold to Biological Insight

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous biological characterization. The (1-Methanesulfonyl-piperidin-4-yl)-acetic acid scaffold represents a versatile starting point for medicinal chemistry campaigns, offering multiple points for diversification to explore structure-activity relationships (SAR). However, the scaffold itself does not dictate biological function. Determining the potency, selectivity, and mechanism of action of its derivatives requires a suite of robust and well-validated in vitro assays.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel derivatives from this chemical series. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. While these compounds could be screened against a vast array of targets, this document will focus on a set of high-interest enzymes central to pain and inflammation pathways: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and the Cyclooxygenase (COX) isoforms. These protocols serve as a foundational platform for an initial assessment of biological activity.

Section 1: Foundational Principles of Enzyme Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the principles that govern enzyme inhibition analysis. The primary goal is to determine the concentration of a test compound required to reduce the activity of a target enzyme by 50%, a value known as the half-maximal inhibitory concentration (IC50).[1][2]

The Dose-Response Relationship

The effect of a drug is typically dependent on its concentration. A dose-response curve is a graphical representation of this relationship, plotting the magnitude of the response against increasing concentrations of the compound.[3] These curves are generally sigmoidal in shape when the x-axis (concentration) is plotted on a logarithmic scale.[4] This sigmoidal relationship allows for the determination of key parameters like potency (IC50) and efficacy (the maximal effect a drug can produce).[2][3]

cluster_0 Experimental Workflow A Prepare Serial Dilution of Test Compound C Pre-incubate Enzyme with Compound A->C Dispense B Add Enzyme to Assay Plate B->C Dispense D Initiate Reaction with Substrate C->D E Measure Signal (Absorbance/Fluorescence) D->E Kinetic or Endpoint Read F Data Analysis: Plot Dose-Response Curve E->F G Calculate IC50 Value F->G

Caption: High-level workflow for determining compound potency.

The Importance of Substrate Concentration

The rate of an enzyme-catalyzed reaction is highly dependent on the concentration of its substrate.[5][6] According to Michaelis-Menten kinetics, as substrate concentration increases, the reaction rate increases until the enzyme becomes saturated, at which point the rate reaches its maximum velocity (Vmax).[7][8] The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate.[5][7]

Causality: For competitive inhibition assays, using a substrate concentration close to the enzyme's Km value is often optimal. This ensures the assay is sensitive enough to detect inhibitors that compete with the substrate for the active site.[9] If the substrate concentration is too high (e.g., >10x Km), it can outcompete the inhibitor, leading to an artificially high IC50 value and masking the compound's true potency.

Section 2: Primary Target Screening Protocols

The following protocols are designed for a 96-well plate format, suitable for screening multiple compounds and concentrations. Each protocol includes internal controls to ensure data integrity.

Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle: This is a fluorescence-based assay that measures the hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, by FAAH to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[10][11] A decrease in the rate of fluorescence generation indicates FAAH inhibition.

Biological Context: FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA), terminating its signaling.[12] Inhibition of FAAH elevates endogenous anandamide levels, which has therapeutic potential for pain and anxiety.[11][12]

AEA Anandamide (AEA) (Endocannabinoid) FAAH FAAH Enzyme AEA->FAAH Substrate CB1R CB1/CB2 Receptors AEA->CB1R Activates AA_Eth Arachidonic Acid + Ethanolamine (Signal Termination) FAAH->AA_Eth Hydrolyzes Signaling Analgesic & Anxiolytic Effects CB1R->Signaling Inhibitor (1-Methanesulfonyl-piperidin-4-yl) -acetic acid derivative Inhibitor->FAAH Inhibits

Sources

Application Notes and Protocols for In Vivo Studies with Compounds Synthesized from (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for novel chemical entities derived from (1-methanesulfonyl-piperidin-4-yl)-acetic acid. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the therapeutic potential of this class of compounds, with a focus on their prospective anti-inflammatory and analgesic activities.

Introduction: The Therapeutic Promise of the this compound Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), cancer, and infectious agents.[1] Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of physicochemical properties, which can significantly impact a compound's biological activity and pharmacokinetic profile.[1] The presence of the methanesulfonyl group is often associated with enhanced metabolic stability and improved pharmacokinetic (ADME) properties.[1]

The this compound moiety combines these advantageous features, presenting a versatile starting point for the synthesis of novel therapeutic agents. The acetic acid side chain provides a convenient handle for further chemical modification, allowing for the creation of diverse libraries of compounds to be screened for various biological activities. While no specific in vivo validation studies for compounds directly synthesized from this compound are publicly available, this guide draws upon established principles and protocols for closely related piperidine derivatives to provide a robust framework for their in vivo evaluation.[2]

Preclinical Development Workflow

The successful preclinical development of a novel compound requires a systematic and logical progression of studies. The following workflow outlines the key stages for evaluating a candidate molecule derived from this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacology cluster_2 Lead Optimization & Candidate Selection in_vitro_screening Primary Target Engagement & In Vitro Screening cell_based_assays Cell-Based Potency & Selectivity Assays in_vitro_screening->cell_based_assays Promising Hits pk_pd_studies Pharmacokinetic & Pharmacodynamic (PK/PD) Studies cell_based_assays->pk_pd_studies Potent & Selective Compounds efficacy_models Efficacy in Animal Models of Disease pk_pd_studies->efficacy_models Favorable PK/PD Profile tox_studies Preliminary Toxicity Assessment efficacy_models->tox_studies Demonstrated Efficacy lead_optimization Structure-Activity Relationship (SAR) & Lead Optimization tox_studies->lead_optimization Acceptable Safety Profile candidate_selection Candidate Drug Selection lead_optimization->candidate_selection Optimized Lead

Caption: Preclinical development workflow for novel compounds.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

A thorough understanding of a compound's pharmacokinetic and pharmacodynamic profile is crucial for interpreting efficacy and toxicity data.

Pharmacokinetic Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the test compound in a relevant animal model, typically rodents (mice or rats).[3][4]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least 7 days prior to the study.

  • Dosing:

    • Administer the test compound via intravenous (IV) and oral (PO) routes to separate groups of animals (n=3-5 per group).

    • The IV dose is typically administered as a bolus via the tail vein.

    • The PO dose is administered by oral gavage.

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Bioanalysis:

    • Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate key pharmacokinetic parameters including:

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Half-life (t1/2)

      • Area under the concentration-time curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Oral bioavailability (F%)

Data Presentation:

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -[Insert Value]
Tmax (h) -[Insert Value]
AUC (ng*h/mL) [Insert Value][Insert Value]
t1/2 (h) [Insert Value][Insert Value]
CL (L/h/kg) [Insert Value]-
Vd (L/kg) [Insert Value]-
F (%) -[Insert Value]
Pharmacodynamic Assessment

Objective: To establish the relationship between drug concentration and the pharmacological effect. This often involves measuring a relevant biomarker.

In Vivo Efficacy Models

Based on the broad therapeutic potential of piperidine derivatives, the following sections detail protocols for assessing anti-inflammatory and analgesic efficacy.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation.[5]

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Grouping:

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg, PO)

    • Group III-V: Test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, PO)

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer the vehicle, standard drug, or test compound orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEM% Inhibition
Vehicle Control -[Insert Value]-
Indomethacin 10[Insert Value][Insert Value]
Test Compound 10[Insert Value][Insert Value]
Test Compound 30[Insert Value][Insert Value]
Test Compound 100[Insert Value][Insert Value]
Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[2]

Protocol:

  • Animal Model: Swiss albino mice (20-25 g).

  • Grouping: Similar to the carrageenan-induced paw edema model.

  • Procedure:

    • Administer the vehicle, standard drug (e.g., Aspirin, 100 mg/kg, PO), or test compound orally.

    • After 30 minutes, induce writhing by intraperitoneally injecting 0.6% acetic acid solution (10 mL/kg).

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

    • Percentage Inhibition = [(Wc - Wt) / Wc] x 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

G cluster_0 Animal Preparation & Dosing cluster_1 Induction & Observation cluster_2 Data Analysis animal_prep Acclimatize & Group Mice dosing Administer Vehicle, Standard, or Test Compound animal_prep->dosing induction Inject Acetic Acid (i.p.) dosing->induction 30 min observation Observe & Count Writhes for 20 min induction->observation analysis Calculate % Inhibition of Writhing observation->analysis

Caption: Experimental workflow for the acetic acid-induced writhing test.

Preliminary Toxicity Assessment

Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of the test compound.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Procedure:

    • Administer a single oral dose of the test compound to one animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.

    • The dosing interval is typically a factor of 3.2.

  • Data Analysis:

    • The LD50 (median lethal dose) is estimated based on the pattern of survival and mortality.

    • Detailed clinical observations, body weight changes, and gross pathology at necropsy are recorded.

Ethical Considerations

All in vivo studies must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to ensure animal welfare.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for the systematic in vivo evaluation of compounds derived from this versatile starting material. A well-designed and executed preclinical program is essential for identifying promising drug candidates and advancing them toward clinical development.

References

  • Yamazaki, S., et al. (2009). Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. Drug Metabolism and Disposition, 37(5), 1068-1076. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Kaur, H., et al. (2010). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie, 343(11-12), 644-651. [Link]

  • Shvartsbart, A., & Zloh, M. (2020). Pharmacokinetics of Marine-Derived Drugs. Marine Drugs, 18(11), 557. [Link]

  • MDPI. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. [Link]

Sources

Application Notes & Protocols: Leveraging (1-Methanesulfonyl-piperidin-4-yl)-acetic Acid Derivatives for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Meets a Powerful Ligation Chemistry

In the landscape of modern drug discovery and chemical biology, the convergence of privileged structural motifs with highly efficient and orthogonal chemical reactions is a powerful strategy for the rapid development of novel molecular entities.[1][2] The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, including improved metabolic stability and aqueous solubility.[3][4] When functionalized with a methanesulfonyl group, the resulting N-methanesulfonylpiperidine moiety offers a polar, non-basic nitrogen that can modulate a compound's physicochemical profile and target engagement. The (1-Methanesulfonyl-piperidin-4-yl)-acetic acid framework, therefore, represents a versatile building block for creating structurally rigid and well-defined linkers.[5][6]

This guide details the application of this compound derivatives in "click chemistry," a suite of reactions renowned for their reliability, high yields, and biocompatibility.[7][8][9] We will focus on the two most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][] By functionalizing the acetic acid handle of our core scaffold with either an alkyne or an azide, we unlock its potential for a myriad of applications, from the synthesis of targeted bioconjugates to the construction of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).[5][11][12]

The Core Scaffold: Physicochemical Advantages and Rationale for Use

The this compound scaffold offers several key advantages that make it an attractive component for click chemistry-based molecular construction:

  • Structural Rigidity: The piperidine ring introduces a degree of conformational constraint, which can be crucial for pre-organizing molecules for optimal binding to their biological targets.[5][13]

  • Modulated Basicity: The electron-withdrawing methanesulfonyl group significantly reduces the basicity of the piperidine nitrogen. This can be advantageous in minimizing off-target interactions with acidic cellular components and can influence the overall pharmacokinetic profile.

  • Hydrophilicity: The presence of the sulfonyl and carboxylic acid groups can enhance the aqueous solubility of the resulting molecules, a critical factor for in vivo applications.[11]

  • Synthetic Tractability: The acetic acid moiety provides a straightforward chemical handle for the installation of click chemistry functionalities (azides and alkynes) without altering the core piperidine structure.

Data Summary: Scaffold Characteristics
PropertyAdvantage in Click Chemistry ApplicationsRationale
Core Structure This compoundProvides a rigid, non-basic piperidine core with a modifiable linker arm.[3][5]
Key Functional Group MethanesulfonylReduces pKa of the piperidine nitrogen, preventing unwanted protonation and potential off-target binding.
Linker Attachment Point Acetic Acid MoietyAllows for facile and specific derivatization to introduce alkyne or azide groups for click reactions.[4]
Potential Applications Bioconjugation, PROTACs, Targeted Drug Delivery, DiagnosticsThe stable triazole linkage formed via click chemistry makes it suitable for connecting the scaffold to biomolecules, imaging agents, or other pharmacophores.[12][14][15]

Workflow for Derivatization and Application in Click Chemistry

The overall strategy involves the initial synthesis of azide and alkyne derivatives of this compound. These derivatives then serve as the foundational building blocks for subsequent CuAAC or SPAAC reactions.

G cluster_0 Scaffold Preparation cluster_1 Derivatization for Click Chemistry cluster_2 Click Chemistry Applications cluster_3 Final Products start This compound alkyne_deriv Alkyne Derivative (e.g., via amide coupling with propargylamine) start->alkyne_deriv Amide Coupling azide_deriv Azide Derivative (e.g., via amide coupling with an amino-azide linker) start->azide_deriv Amide Coupling cuaac CuAAC Reaction (with Azide-tagged molecule) alkyne_deriv->cuaac Reacts with spaac SPAAC Reaction (with Strained Alkyne-tagged molecule) azide_deriv->spaac Reacts with final_product1 Triazole-Linked Conjugate cuaac->final_product1 final_product2 Triazole-Linked Conjugate spaac->final_product2

Caption: General workflow for derivatization and click chemistry applications.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Derivative for CuAAC

This protocol describes the synthesis of an N-propargyl amide derivative of this compound, a precursor for CuAAC reactions.

Rationale: Amide bond formation is a robust and high-yielding reaction. Using standard peptide coupling reagents like HATU allows for efficient conjugation of propargylamine to the carboxylic acid of the core scaffold under mild conditions.

Materials:

  • This compound

  • Propargylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add propargylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkyne-functionalized derivative.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the alkyne-functionalized piperidine derivative to an azide-containing molecule (e.g., a fluorescent dye, biotin, or a peptide).[16]

Rationale: The Cu(I) catalyst, generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is essential for the cycloaddition.[17] A ligand such as TBTA is often used to stabilize the Cu(I) oxidation state and accelerate the reaction, while also protecting biomolecules from oxidative damage.[8][18] The reaction is typically performed in a mixture of aqueous buffer and a co-solvent to ensure solubility of all components.

CuAAC_Mechanism cluster_0 Catalyst Generation cluster_1 Reaction Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Copper_Acetylide Copper(I) Acetylide CuI->Copper_Acetylide Alkyne Piperidine-Alkyne Derivative Alkyne->Copper_Acetylide Azide Azide-Molecule Triazole_Product Triazole Conjugate Azide->Triazole_Product Copper_Acetylide->Triazole_Product Triazole_Product->CuI Catalyst Regeneration

Caption: Simplified CuAAC reaction mechanism.

Materials:

  • Alkyne-functionalized piperidine derivative (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or t-BuOH as a co-solvent

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the alkyne-piperidine derivative in DMSO.

    • Prepare a 10 mM stock solution of the azide-molecule in DMSO or PBS.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 50 mM stock solution of TBTA in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • The azide-molecule solution (to a final concentration of 100 µM).

    • PBS buffer to bring the volume to 90% of the final reaction volume.

    • The alkyne-piperidine derivative solution (1.2-1.5 equivalents relative to the azide).

    • TBTA solution (1 equivalent relative to CuSO₄).

    • CuSO₄ solution (to a final concentration of 1 mM).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 5 mM).

  • Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified using techniques appropriate for the conjugated molecule, such as HPLC for small molecules and peptides, or size-exclusion chromatography for larger proteins.

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-functionalized piperidine derivative with a molecule containing a strained alkyne (e.g., DBCO, BCN).[][19][20]

Rationale: SPAAC avoids the use of a potentially cytotoxic copper catalyst, making it highly suitable for applications in living systems.[21][22] The reaction is driven by the release of ring strain in the cyclooctyne, which significantly lowers the activation energy for the cycloaddition.[19] The reaction is bio-orthogonal and proceeds smoothly under physiological conditions.[][20]

SPAAC_Mechanism Azide Piperidine-Azide Derivative Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO-Molecule) Strained_Alkyne->Transition_State Product Triazole Conjugate Transition_State->Product Spontaneous

Caption: Simplified SPAAC reaction mechanism.

Materials:

  • Azide-functionalized piperidine derivative (synthesized via a similar method to Protocol 1, using an appropriate amino-azide linker)

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-Biotin)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Co-solvent if needed (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide-piperidine derivative in DMSO or PBS.

    • Prepare a 10 mM stock solution of the strained alkyne-molecule in a compatible solvent.

  • Reaction Setup: In a microcentrifuge tube, dissolve the azide-piperidine derivative in the chosen reaction buffer to the desired final concentration (e.g., 100 µM).

  • Initiation: Add the strained alkyne-molecule (typically 1.1 to 2.0 equivalents) to the azide solution.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from 30 minutes to several hours depending on the specific strained alkyne's reactivity.[19] For live-cell labeling, incubation can be carried out at 37°C.

  • Monitoring and Purification: Monitor the reaction by LC-MS or fluorescence (if one component is fluorescent). The purification method will depend on the nature of the final conjugate, similar to the CuAAC protocol.

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of organic synthesis and click chemistry.[][16] To ensure success and validate results, the following steps are critical:

  • Characterization of Intermediates: The synthesized azide and alkyne derivatives of this compound must be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their identity and purity before use in click reactions.

  • Reaction Monitoring: The progress of click reactions should always be monitored by an appropriate analytical technique (e.g., LC-MS) to confirm the formation of the desired product and the consumption of starting materials. This allows for optimization of reaction times and conditions.

  • Control Experiments: When working with complex biological systems, negative controls are essential. For example, in a bioconjugation experiment, a control reaction without the copper catalyst (for CuAAC) or without one of the click partners should be run to ensure that the observed conjugation is specific to the click reaction.

By adhering to these principles of analytical rigor, researchers can be confident in the outcomes of their experiments utilizing this versatile piperidine scaffold.

References

  • Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Jiang, X., Hao, X., Jing, L., Wu, G., Kang, D., Liu, X., & Zhan, P. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • Slideshare. (n.d.). Applications of click chemistry in drug discovery. Slideshare. [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Di Micco, S., Deganutti, G., Ginnari, G., & Moro, S. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1045-1051. [Link]

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Bonger, K. M. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]

  • Wu, W., Wang, D., Li, Y., Yu, X., Li, J., & Chen, X. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 26(6), 1001-1007. [Link]

  • Springer Protocols. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer. [Link]

  • DergiPark. (n.d.). The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

  • Oreate AI Blog. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. Oreate AI. [Link]

  • MDPI. (n.d.). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. [Link]

  • ResearchGate. (n.d.). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. ResearchGate. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Scilit. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Scilit. [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Chemie Brunschwig. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005-2019. [Link]

  • ResearchGate. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. ResearchGate. [Link]

  • ChemRxiv. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. ChemRxiv. [Link]

  • Technology Networks. (n.d.). Click Chemistry in Biomedical Applications. Technology Networks. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]

  • PubMed. (2022). Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. Drug Development Research, 83(6), 1281-1291. [Link]

  • PubMed. (2024). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Medicinal Chemistry. [Link]

  • PubMed. (2014). Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing. Bioorganic & Medicinal Chemistry Letters, 24(5), 1303-1306. [Link]

  • University of Illinois. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim. [Link]

  • Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Research. [Link]

  • Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry. [Link]

  • PubMed Central. (n.d.). Research in the Field of Drug Design and Development. PubMed Central. [Link]

  • ResearchGate. (2023). Click chemistry in the synthesis of antibody-drug conjugates. ResearchGate. [Link]

Sources

Application Note & Protocol Guide: A Scalable Synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous pharmaceuticals due to its favorable physicochemical properties.[1][2] This guide provides a detailed, scalable, and robust process for the synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, a key building block for various active pharmaceutical ingredients (APIs). We will move beyond a simple recitation of steps to explore the underlying chemical principles and process considerations essential for transitioning from laboratory-scale synthesis to pilot and manufacturing scales.[3][4] The protocols herein are designed to be self-validating, with an emphasis on safety, efficiency, and the control of critical quality attributes (CQAs).[4]

Strategic Approach: Retrosynthetic Analysis and Route Selection

The development of a manufacturing process for an API requires a synthetic route that is not only high-yielding but also cost-effective, safe, and reproducible on a large scale.[5] For the target molecule, this compound, several synthetic pathways are conceivable. However, for industrial application, a convergent approach starting from readily available, non-proprietary materials is paramount.

Our selected strategy begins with the commercially available ethyl (piperidin-4-yl)acetate. This choice offers significant advantages:

  • Efficiency: It bypasses the need to construct the piperidine ring and append the acetic acid side chain, shortening the overall synthesis.

  • Cost-Effectiveness: The starting material is accessible from multiple bulk chemical suppliers.

  • Quality Control: The quality of a commercial starting material can be rigorously controlled before it enters the manufacturing stream.

The chosen forward synthesis involves three primary stages: N-sulfonylation, ester hydrolysis (saponification), and final purification by crystallization.

Synthetic_Pathway SM Ethyl (Piperidin-4-yl)acetate INT Ethyl (1-Methanesulfonyl-piperidin-4-yl)acetate SM->INT  Methanesulfonyl Chloride (MsCl)  Triethylamine (TEA), DCM  0°C to RT API This compound INT->API  Lithium Hydroxide (LiOH)  THF / Water  RT Scale_Up_Workflow cluster_0 Stage 1: Sulfonylation cluster_1 Stage 2: Hydrolysis & Isolation cluster_2 Stage 3: Final Purification A Charge Reactor: Ethyl (piperidin-4-yl)acetate, DCM, TEA B Controlled Addition of MsCl (Critical Heat Management) A->B C Aqueous Work-up & Phase Separation B->C D Solvent Exchange & LiOH Addition C->D E Controlled pH Adjustment (Precipitation) D->E F Filtration & Washing E->F G Recrystallization from IPA/Water (Controlled Cooling) F->G H Final Filtration & Vacuum Drying G->H I QC Analysis & Release H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice to improve reaction yield and purity.

Synthetic Strategy Overview

The most common and efficient pathway to synthesize this compound is a two-step process. This involves the N-sulfonylation of a piperidine-4-yl-acetic acid ester derivative, followed by the hydrolysis of the ester to yield the final carboxylic acid. This strategy is preferred because direct sulfonylation of the free acid can lead to complications, including undesirable side reactions and purification challenges.

The general workflow is illustrated below:

G cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Ester Hydrolysis Start Ethyl (piperidin-4-yl)acetate Product1 Ethyl (1-Methanesulfonyl-piperidin-4-yl)-acetate Start->Product1 Reaction Reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM) Reagent1->Product1 Reagents Product2 This compound Product1->Product2 Reaction Reagent2 Sodium Hydroxide (NaOH) Ethanol/Water Reagent2->Product2 Reagents G start Low Yield in Step 1 q1 Did you use anhydrous solvent and inert gas? start->q1 a1_no Moisture hydrolyzed MsCl. Solution: Dry solvent/glassware and use N2/Ar atmosphere. q1->a1_no No q2 Was the base a tertiary amine (e.g., TEA) and in excess? q1->q2 Yes a2_no Insufficient or incorrect base. Starting material was protonated. Solution: Use 1.2 eq of TEA/DIPEA. q2->a2_no No q3 Was MsCl added slowly at low temperature (0 °C)? q2->q3 Yes a3_no Side reactions occurred due to exotherm. Solution: Add MsCl dropwise at 0 °C, then warm to RT. q3->a3_no No a4_yes Reaction time may be insufficient. Solution: Monitor by TLC and allow to stir for 12-24 hours at RT. q3->a4_yes Yes

Technical Support Center: Amide Coupling with (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for amide coupling reactions involving (1-Methanesulfonyl-piperidin-4-yl)-acetic acid. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices to overcome common challenges in the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no yield. What are the primary factors I should investigate?

Low yields in this specific amide coupling can often be attributed to a few key factors. Systematically investigating these will help pinpoint the issue.

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be efficiently converted into a reactive intermediate. If the activation is incomplete, the subsequent reaction with the amine will be poor.

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry. For sterically hindered substrates, consider switching to a more powerful activating agent like HATU or PyBOP.[1]

  • Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the unreactive starting material.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Sub-optimal Base Selection: The choice of base is critical. It must be strong enough to deprotonate the necessary species but not so nucleophilic that it competes with the amine.

    • Solution: A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often a good choice.

  • Poor Solubility of Starting Materials: If either the carboxylic acid or the amine is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that can dissolve both reactants. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. Gentle heating may also improve solubility, but be mindful of potential side reactions at elevated temperatures.

Q2: I'm observing the formation of significant side products in my reaction. What are the likely culprits and how can I minimize them?

Side product formation is a common challenge. Understanding the potential side reactions is the first step to mitigating them.

  • Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU or HBTU in excess, they can react with the free amino group of your amine, forming a guanidinium byproduct.[2][3]

    • Solution: Use the coupling reagent in equimolar amounts relative to the carboxylic acid.[4] A slight excess of the carboxylic acid can also help consume the coupling reagent.

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with carbodiimide reagents.

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[5] Coupling reagents like HATU, which contain a HOAt moiety, are known for their ability to minimize racemization.[6]

  • Formation of Bis-sulfonated Products: With primary amines, there's a possibility of the amine reacting with two molecules of an activated sulfonyl-containing species, though this is more of a concern in sulfonamide synthesis.[7]

    • Solution: Control the stoichiometry carefully, using a slight excess of the amine to favor the formation of the desired mono-acylated product.[7]

Q3: What is the best choice of coupling reagent for this specific carboxylic acid?

The choice of coupling reagent is a critical parameter for success. For a substrate like this compound, which can present some steric hindrance, a more reactive coupling reagent is often beneficial.

Coupling ReagentTypeRelative ReactivityKey AdvantagesConsiderations
HATU Aminium/Uronium SaltVery HighSuperior performance for difficult couplings, rapid reactions, and low racemization.[2][6]Can cause guanidinylation of the N-terminal amine if used in excess.[6]
HBTU Aminium/Uronium SaltHighHigh efficiency for routine synthesis.[6]Can also cause guanidinylation.[6]
PyBOP Phosphonium SaltHighEffective for standard couplings and avoids the formation of carcinogenic HMPA byproduct associated with BOP.[2][6]
EDC/HOBt Carbodiimide/AdditiveModerateCost-effective and byproducts are generally easy to remove.Potential for racemization, though minimized with HOBt.[5]

Recommendation: For challenging couplings involving this compound, HATU is often the preferred choice due to its high reactivity and ability to suppress side reactions.[3][6][8]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve common issues with your amide coupling reaction.

Caption: A decision tree for troubleshooting common amide coupling issues.

Experimental Protocols

Standard Amide Coupling Protocol using HATU

This protocol provides a general procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add HATU (1.0 eq).

  • Add DIPEA (2.0 eq) to the reaction mixture and stir for 5-10 minutes to allow for pre-activation.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.[9]

Purification by Recrystallization

For amides that are crystalline solids, recrystallization can be an effective purification method.[9]

Procedure:

  • Dissolve the crude amide product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer may induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mechanistic Insights

Understanding the mechanism of amide bond formation is key to effective troubleshooting.

Caption: Generalized mechanism of amide bond formation using HATU.

The carboxylic acid reacts with HATU in the presence of a base to form a highly reactive O-acylisourea intermediate. This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of a tetrahedral intermediate which subsequently collapses to the desired amide product.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methanesulfonylmethyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(15), 1235-1247. [Link]

  • MDPI. (2019, January 4). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. Molecules, 24(1), 159. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Singh, C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 245-253. [Link]

  • National Center for Biotechnology Information. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21469-21476. [Link]

  • ResearchGate. (2025, October 14). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 6*(3). [Link]

  • American Chemical Society. (2019, December 16). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 85(1), 430-441. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • eScholarship.org. (2021, December 17). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Pharmaceuticals, 14*(12), 1323. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Microsomal Stability of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the enhancement of microsomal stability for (1-Methanesulfonyl-piperidin-4-yl)-acetic acid-based inhibitors. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common experimental hurdles and accelerate your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your microsomal stability assays. Each problem is presented with potential causes and step-by-step solutions.

Issue 1: Rapid Disappearance of the Parent Compound (Low t½)

You observe that your this compound-based inhibitor is rapidly metabolized in the liver microsomal stability assay, resulting in a very short half-life (t½).

Potential Causes & Solutions:

  • Cause A: Cytochrome P450-Mediated Oxidation. The piperidine ring is a common site for oxidation by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[1][2] This is a primary pathway for the metabolism of many drugs.[3]

    • Solution 1: Identify the Metabolite. Use LC-MS/MS to identify the major metabolites.[4][5] Common metabolic transformations for piperidine rings include N-dealkylation, C-hydroxylation, and subsequent oxidation.[6][7] Knowing the structure of the metabolite will pinpoint the metabolic "soft spot."

    • Solution 2: Steric Hindrance. Introduce bulky substituents near the site of metabolism to sterically hinder the approach of CYP enzymes. For example, adding a methyl or other alkyl group to the piperidine ring can improve metabolic stability.[8]

    • Solution 3: Deuteration. Replace hydrogen atoms at the metabolic site with deuterium.[9][10] The stronger carbon-deuterium bond can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the kinetic isotope effect.[11]

    • Solution 4: Introduce Electron-Withdrawing Groups. Adding electron-withdrawing groups to the piperidine ring can decrease its electron density, making it less susceptible to oxidation.[12]

  • Cause B: Instability of the Methanesulfonyl Group. The sulfonyl group itself can sometimes be a site of metabolic activity or chemical instability under assay conditions.[13][14]

    • Solution 1: Bioisosteric Replacement. Consider replacing the methanesulfonyl group with a more stable bioisostere, such as a trifluoromethyl group or a different sulfonamide. The goal is to maintain the desired pharmacological activity while improving metabolic stability.[15]

    • Solution 2: Assess Chemical Stability. Run a control experiment without the NADPH-regenerating system to assess the chemical stability of your compound in the assay buffer at 37°C.[16] This will help differentiate between chemical degradation and enzyme-mediated metabolism.

Issue 2: High Inter-Assay Variability

You are observing significant variability in the calculated half-life and intrinsic clearance of your compound across different experimental runs.

Potential Causes & Solutions:

  • Cause A: Inconsistent Microsome Activity. The activity of liver microsomes can vary between batches and vendors due to differences in preparation and inherent biological variability.[17]

    • Solution 1: Quality Control of Microsomes. Always qualify a new batch of microsomes using well-characterized control compounds with known metabolic profiles (e.g., propranolol for high clearance, diclofenac for moderate clearance).[18][19]

    • Solution 2: Consistent Handling. Thaw microsomes quickly at 37°C and keep them on ice until use to preserve enzymatic activity.[20] Avoid repeated freeze-thaw cycles.[21]

  • Cause B: Inconsistent Reagent Preparation. The accuracy of your results depends on the precise preparation of all solutions, especially the NADPH-regenerating system.

    • Solution 1: Fresh NADPH. Prepare the NADPH-regenerating solution fresh for each experiment, as NADPH is prone to degradation.[22]

    • Solution 2: Calibrated Pipettes. Use calibrated pipettes to ensure accurate and consistent volumes for all reagents.[21]

  • Cause C: Analytical Method Variability. Issues with the LC-MS/MS analytical method can lead to inconsistent quantification.[23][24]

    • Solution 1: Stable Internal Standard. Use a stable, closely related analog of your test compound as an internal standard to normalize for variations in sample processing and instrument response.[4]

    • Solution 2: Method Validation. Ensure your LC-MS/MS method is properly validated for linearity, precision, and accuracy.[23]

Issue 3: Low Compound Recovery at Time Zero

You notice that the amount of your test compound detected at the initial time point (T=0) is significantly lower than the expected nominal concentration.

Potential Causes & Solutions:

  • Cause A: Poor Solubility. The compound may be precipitating out of the aqueous assay buffer.

    • Solution 1: Check Solubility. Determine the aqueous solubility of your compound under the assay conditions (pH 7.4 buffer) prior to running the stability assay.[19]

    • Solution 2: Modify Assay Conditions. If solubility is an issue, consider reducing the test compound concentration or increasing the percentage of organic co-solvent (e.g., DMSO), but be mindful that high concentrations of organic solvents can inhibit CYP enzymes.[17]

  • Cause B: Non-Specific Binding. The compound may be binding to the plasticware (e.g., microplate wells, pipette tips).

    • Solution 1: Use Low-Binding Plates. Utilize polypropylene or other low-binding microplates for your assays.

    • Solution 2: Include a Control. Run a control incubation without microsomes to quantify the extent of non-specific binding.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is microsomal stability and why is it a critical parameter in drug discovery?

Microsomal stability is a measure of a compound's susceptibility to metabolism by enzymes, primarily cytochrome P450s, found in the microsomal fraction of the liver.[22] It is a crucial parameter because a compound that is metabolized too quickly will have a short duration of action in the body, potentially requiring frequent dosing to maintain therapeutic concentrations.[25] Conversely, a compound that is too stable may accumulate and lead to toxicity.[25] Therefore, optimizing microsomal stability is a key aspect of developing a drug with a favorable pharmacokinetic profile.[26]

Q2: What are the primary metabolic pathways for compounds containing a piperidine ring?

The piperidine ring is a common structural motif in many drugs and is susceptible to several metabolic transformations.[27] The most common pathways include:

  • Oxidation at the α-carbon: This can lead to the formation of a lactam.

  • N-dealkylation: If the piperidine nitrogen is substituted, this group can be removed.[28]

  • Ring hydroxylation: Hydroxyl groups can be introduced at various positions on the piperidine ring.[6][7]

Q3: How does the methanesulfonyl group influence the properties of these inhibitors?

The methanesulfonyl group is a strong electron-withdrawing group and can influence the molecule's properties in several ways:

  • Solubility: It can increase the polarity and aqueous solubility of the compound.

  • Metabolic Stability: It is generally considered to be metabolically stable, although this is not always the case.[13][14]

  • Target Binding: The sulfonyl group can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of the inhibitor to its target.[15]

Q4: What are some proactive strategies to design this compound-based inhibitors with enhanced microsomal stability?

  • Metabolic Hotspot Analysis: Use in silico prediction tools to identify potential sites of metabolism on your lead compound. This can guide your synthetic efforts to modify these "hotspots."

  • Structure-Activity and Structure-Metabolism Relationships: Systematically explore modifications around the piperidine ring and other parts of the molecule to understand how structural changes impact both potency and metabolic stability. For instance, replacing a metabolically liable phenyl ring with a more electron-deficient pyridine ring can improve stability.[12]

  • Consider Alternative Scaffolds: If the piperidine core proves to be consistently unstable, explore scaffold hopping to replace it with a different, more stable heterocyclic system while maintaining the key pharmacophoric elements.[12] Recent studies have shown that replacing a piperazine with a piperidine ring can improve metabolic stability.[8][29]

Section 3: Experimental Protocols & Data Presentation

Standard Liver Microsomal Stability Assay Protocol

This protocol provides a general framework for assessing the metabolic stability of a test compound.[30]

Materials:

  • Pooled liver microsomes (human, rat, etc.)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]

  • Control compounds (high and low clearance)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates (low-binding)

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[31]

Procedure:

  • Preparation:

    • Thaw liver microsomes and the NADPH regenerating system on ice.

    • Prepare the test compound working solution by diluting the stock solution in buffer.

    • Pre-warm the phosphate buffer and the NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, add the test compound, liver microsomes, and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[30]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.[30]

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.[30]

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.[5]

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[22]

Data Presentation: Hypothetical Results of Structural Modifications

The following table illustrates how strategic modifications can improve the microsomal stability of a hypothetical inhibitor.

CompoundModificationt½ (min)CLint (µL/min/mg)
Parent Compound None886.6
Analog 1 Deuteration at piperidine C42527.7
Analog 2 Addition of a methyl group at piperidine C34515.4
Analog 3 Replacement of piperidine with a more stable heterocycle>120<5.8

Section 4: Visualizations

Experimental Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Reagents (Microsomes, NADPH) C Combine Compound, Microsomes, & Buffer A->C B Prepare Compound Working Solution B->C D Pre-incubate at 37°C C->D E Initiate with NADPH D->E F Incubate & Take Time Points E->F G Quench Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

Caption: Workflow for a typical in vitro microsomal stability assay.

Troubleshooting Decision Tree for Rapid Metabolism

troubleshooting Start High Metabolism (Low t½) Observed Q1 Is chemical instability ruled out? (NADPH- control) Start->Q1 A1_Yes Yes, metabolism is enzymatic Q1->A1_Yes Yes A1_No No, compound is chemically unstable Q1->A1_No No Q2 Metabolite ID performed? A1_Yes->Q2 Sol_Instability Solution: - Assess stability at different pH/temp - Modify labile group A1_No->Sol_Instability A2_Yes Yes, metabolic 'soft spot' known Q2->A2_Yes Yes A2_No No, site of metabolism unknown Q2->A2_No No Sol_Block Solutions: 1. Steric Hindrance 2. Deuteration 3. Bioisosteric Replacement 4. EWD Group Addition A2_Yes->Sol_Block Sol_MetID Action: Perform LC-MS/MS metabolite identification A2_No->Sol_MetID

Caption: Decision tree for troubleshooting rapid compound metabolism.

References

  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. Accessed January 15, 2026. [Link]

  • Guengerich, F. P. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Accessed January 15, 2026. [Link]

  • Rendic, S., & Guengerich, F. P. (2015). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Drug Metabolism Reviews. [Link]

  • DynaMed. Cytochrome P450 Drug Metabolism. DynaMed. Published May 22, 2023. [Link]

  • AxisPharm. The role of CYP450 in drug metabolism. AxisPharm. Published October 7, 2022. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Published December 9, 2024. [Link]

  • Dossetter, A. G., de Groot, M. J., & Skerratt, S. E. (2021). Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • Christianson, C. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Technology Networks. Accessed January 15, 2026. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io. Published August 14, 2024. [Link]

  • Dossetter, A. G., de Groot, M. J., & Skerratt, S. E. (2021). CHAPTER 11: Strategies to Mitigate CYP450 Inhibition. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • FasterCapital. (2025). CYP450 Inhibition: Unraveling the Complexities of Drug Metabolism. FasterCapital. Accessed April 12, 2025. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators. [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Accessed January 15, 2026. [Link]

  • Creative Bioarray. Microsomal Stability Assay. Creative Bioarray. Accessed January 15, 2026. [Link]

  • Cyprotex. Microsomal Stability. Cyprotex. Accessed January 15, 2026. [Link]

  • Bioanalysis Zone. LC-MS. Bioanalysis Zone. Accessed January 15, 2026. [Link]

  • Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview. Bio-Analysis Centre. [Link]

  • Pecic, S., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. PubMed. [Link]

  • Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. [Link]

  • Boisson, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Boisson, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Saha, K., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. [Link]

  • Shah, P., & Gupta, A. (2021). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Journal of Clinical Pharmacology. [Link]

  • de Oliveira, R. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. [Link]

  • Kumar, S., et al. (2015). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • Scott, J. S., & Tice, C. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zvyaga, T. A., & Ekins, S. (2017). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutical Research. [Link]

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening. [Link]

  • Dalvie, D., & Obach, R. S. (2014). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition. [Link]

  • Liu, D., et al. (2013). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]

  • Neves, B. J., et al. (2019). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Topics in Medicinal Chemistry. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. BMG LABTECH. Accessed January 15, 2026. [Link]

  • Ali, A., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Liquids. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

  • Zhu, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry. [Link]

  • Zientek, M., & Youdim, K. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Hawes, E. M. (1987). METABOLIC INVESTIGATIONS OF THE PIPERIDINE-TYPE PHENOTHIAZINE ANTIPSYCHOTIC AGENTS WITH EMPHASIS ON THE LACTAM METABOLITES. University of Saskatchewan. [Link]

  • Saha, K., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, S., & S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Purification techniques for (1-Methanesulfonyl-piperidin-4-yl)-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying (1-Methanesulfonyl-piperidin-4-yl)-acetic acid and its derivatives.

Introduction: The Purification Challenge

This compound and its derivatives are a class of compounds characterized by high polarity, the presence of an acidic carboxylic acid group, and a sulfonamide-like moiety which significantly influences the basicity of the piperidine nitrogen. This unique combination of functional groups presents considerable challenges for purification. Standard chromatographic techniques often fail, leading to issues such as poor retention, severe peak tailing, or irreversible adsorption. This guide provides expert-driven troubleshooting advice and detailed protocols to help researchers overcome these obstacles and achieve high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative difficult to purify using standard chromatography?

A1: The difficulty arises from the compound's inherent physicochemical properties. The combination of a highly polar sulfonyl group and an ionizable carboxylic acid makes the molecule extremely polar. In reversed-phase chromatography (RPC), these compounds are often too hydrophilic to be retained on non-polar stationary phases like C18, causing them to elute in the solvent front.[1][2] Conversely, in normal-phase chromatography (NPC), the acidic proton and polar groups can interact too strongly with the silica stationary phase, leading to poor peak shape, tailing, or even complete retention on the column.[3][4]

Q2: My compound is streaking badly on a silica gel column. What is the primary cause?

A2: Severe streaking or tailing on silica is typically caused by strong, undesirable secondary interactions between your polar analyte and the acidic silanol groups (Si-OH) on the silica surface.[5] The carboxylic acid moiety of your compound can engage in strong hydrogen bonding or even deprotonate and bind ionically to the stationary phase, resulting in a slow, uneven elution process.

Q3: I'm using a standard C18 column, and my compound comes out with the solvent front. What are my options?

A3: This is a classic sign of insufficient retention in reversed-phase chromatography, common for highly polar molecules.[1][6] You have several options:

  • Modify the Mobile Phase: Suppress the ionization of the carboxylic acid by adding an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This protonates the carboxylate, making the compound less polar and increasing its retention on the C18 phase.[7][8]

  • Switch to a Polar-Compatible Stationary Phase: Use columns designed for polar analytes, such as those with polar-embedded or polar-endcapped functionalities, which provide alternative retention mechanisms.[5]

  • Employ HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for retaining and separating very polar compounds.[3][9][10]

Q4: What is HILIC, and why is it recommended for this class of compounds?

A4: HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica, zwitterionic, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous solvent.[1][3][10] For highly polar compounds like yours, HILIC provides robust retention where reversed-phase fails. Analytes elute in order of increasing hydrophilicity as the percentage of the aqueous component in the mobile phase is increased.[10]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: In Reversed-Phase Chromatography (RPC), the peak for my compound is broad, tailing, or split.
  • Question: I've managed to get some retention on a C18 column by adding acid, but the peak shape is terrible. What's wrong?

  • Answer & Solutions: Poor peak shape, even with an acidic modifier, often points to secondary interactions or mass overload.

    • Optimize Mobile Phase pH: The rule of thumb is to adjust the mobile phase pH to be at least 2 units below the compound's pKa.[7] For a carboxylic acid (typical pKa ~4.5), a mobile phase pH of 2.5 is a good starting point. Ensure the acid modifier (formic acid, TFA) is present in both your aqueous and organic solvents for a consistent pH during the gradient.

    • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to broad, fronting, or tailing peaks. Try reducing the injection volume or diluting your sample.[11]

    • Consider a Different Column: Standard C18 columns can have residual, accessible silanol groups that cause tailing with polar compounds. A column with advanced end-capping or a polar-embedded phase can shield these silanols and improve peak shape.[5]

    • Check for Column Fouling: If the column has been used extensively, strongly retained impurities may accumulate and degrade performance. Implement a column washing procedure, potentially using a strong solvent or a high/low pH wash, to regenerate the column.[12]

Issue 2: My compound seems to have decomposed on the silica flash chromatography column.
  • Question: I loaded my crude product onto a silica column, but I'm recovering very little of my desired compound, and TLC analysis of the fractions shows new, unidentified spots. What happened?

  • Answer & Solutions: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[4] this compound derivatives, while generally stable, could have functionalities sensitive to prolonged acid exposure.

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely unstable on silica.[4]

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel. One common method is to use a mobile phase containing a small amount of a basic modifier like triethylamine (NEt₃) or ammonia. For an acidic compound, however, this can lead to salt formation and other issues. A better approach for acid-sensitive compounds is to use deactivated silica or an alternative stationary phase.

    • Switch to an Alternative Stationary Phase: Consider using neutral alumina or a bonded phase like diol for your flash chromatography. For highly polar compounds, HILIC mode flash chromatography on bare silica is also a powerful option.[1][9]

Issue 3: I need to perform a chiral separation on a derivative, but I'm getting no resolution.
  • Question: My derivative has a chiral center, but I can't separate the enantiomers on a standard chiral column. Where do I start?

  • Answer & Solutions: Chiral separations are highly specific, and there is no universal column or method. Success requires systematic screening.

    • Leverage Supercritical Fluid Chromatography (SFC): SFC is a powerful, "greener," and often faster technique for chiral separations compared to HPLC.[13][14][15] Many pharmaceutical companies now use SFC as the primary screening tool for chiral separations.[14]

    • Screen Multiple Stationary Phases: The key to chiral separation is finding a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a common starting point.[16]

    • Optimize the Mobile Phase: In both HPLC and SFC, the mobile phase composition is critical. For SFC, the type and percentage of alcohol co-solvent (e.g., methanol, ethanol) can dramatically impact selectivity.[17] For reversed-phase chiral HPLC, adjusting the mobile phase pH and the organic modifier can also achieve separation.[16][18]

    • Consider Derivatization: If all else fails, you can derivatize your compound with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral column.

Workflow & Method Selection

Choosing the correct purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting a purification technique based on scale, purity requirements, and the nature of the separation.

MethodSelection Start Start: Crude Sample Scale What is the scale? Start->Scale Recryst Recrystallization Start->Recryst If crystalline solid Purity High Purity (>98%) Needed? Scale->Purity > 1 g Prep Preparative HPLC/SFC Scale->Prep < 1 g Flash Flash Chromatography Purity->Flash No Purity->Prep Yes HILIC HILIC Mode Flash->HILIC IsChiral Is it a Chiral Separation? Prep->IsChiral Final Pure Compound Recryst->Final SFC Chiral SFC IsChiral->SFC Yes RPC Reversed-Phase (RPC) with pH Modifier IsChiral->RPC No ChiralHPLC Chiral HPLC SFC->ChiralHPLC If SFC fails ChiralHPLC->Final HILIC->Final RPC->HILIC If RPC fails RPC->Final

Sources

Technical Support Center: Overcoming Solubility Challenges with (1-Methanesulfonyl-piperidin-4-yl)-acetic acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methanesulfonyl-piperidin-4-yl)-acetic acid and its analogs. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of compounds. The unique combination of a weakly acidic carboxylic acid, a polar methanesulfonyl group, and a substituted piperidine ring presents specific solubility challenges that can impede screening, bioassay development, and preclinical evaluation.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you not only with protocols but with the fundamental understanding of the physicochemical principles at play, enabling you to make informed decisions to overcome solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate issues encountered in the laboratory when handling these analogs.

Q1: My this compound analog is nearly insoluble in my neutral aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: This is the most common issue and is directly related to the pKa of the carboxylic acid moiety. For a drug to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy of solvation.

  • The Role of the Carboxylic Acid: The carboxylic acid group is a weak acid. At a pH below its pKa, it exists predominantly in its neutral, protonated form (-COOH). This neutral form is significantly less polar and can form strong intermolecular hydrogen bonds with other compound molecules, leading to a stable crystal lattice and thus, very low aqueous solubility.

  • The Henderson-Hasselbalch Principle: The solubility of ionizable drugs is pH-dependent.[1][2] For a weak acid like yours, as the pH of the solution increases above the pKa, the compound deprotonates to form the carboxylate anion (-COO⁻). This ionized form is much more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[3][4] In PBS at pH 7.4, if the compound's pKa is, for example, around 4.5, it will be fully ionized and likely soluble. However, if structural modifications in your analog have raised the pKa closer to 7, or if the intrinsic solubility of the neutral form is exceptionally low, you will still face challenges.

Q2: My compound dissolves perfectly in DMSO, but it crashes out or precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This is a classic problem known as "carry-over" precipitation, which occurs when a drug that is soluble in a strong organic solvent is introduced into an aqueous medium where it is poorly soluble.[5]

Here are several strategies, starting with the simplest:

  • Reduce the Final Concentration: The most straightforward solution is to test your compound at a lower final concentration. The solubility in the final assay buffer (containing a small percentage of DMSO) is the limiting factor.

  • Optimize Final DMSO Concentration: Determine the maximum percentage of DMSO your biological assay can tolerate without affecting the results (typically between 0.1% and 1%). A slightly higher final DMSO concentration can sometimes keep the compound in solution.

  • Use a Stepwise Dilution: Instead of a large, single-step dilution from a 10 mM DMSO stock directly into the final assay buffer, perform an intermediate dilution step. For example, dilute the DMSO stock into a 50:50 mixture of DMSO and your assay buffer before the final dilution. This can acclimate the compound to the aqueous environment more gently.

  • Pre-warm the Assay Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help, as solubility often increases with temperature. Ensure you sonicate or vortex the solution thoroughly after addition.[6]

Q3: What is the very first experiment I should run to systematically understand and solve the solubility issues with my new analog?

A3: The single most informative experiment is to generate a pH-solubility profile . This will quantify the relationship between pH and aqueous solubility and give you an experimental pKa value. This data is the foundation for all rational formulation development.[1][7] It tells you the exact pH range required to achieve your target concentration, guiding buffer selection for in vitro assays and providing critical insights for later in vivo formulation. A detailed protocol is provided in Part 2.

Q4: How does the methanesulfonyl group (-SO₂CH₃) on the piperidine ring influence the compound's solubility?

A4: The methanesulfonyl group has a dual and sometimes conflicting influence on solubility.

  • Increases Polarity: The sulfonyl group is highly polar and can act as a hydrogen bond acceptor, which generally contributes favorably to aqueous solubility.[8][9]

  • Crystal Lattice Stability: On the other hand, these same polar interactions can lead to very stable, high-energy crystal lattices.[8] This high lattice energy can be difficult to overcome with the energy of solvation, which can negatively impact solubility, sometimes overriding the benefit of the group's polarity. The overall effect depends on the interplay between these two factors and the structure of the rest of the molecule.

Part 2: In-Depth Solubility Enhancement Strategies & Protocols

For persistent solubility issues, a more systematic approach is required. The following strategies are presented in order of complexity and application.

Strategy 1: pH Modification & pKa Determination

This is the cornerstone of solubilizing any compound with an ionizable group. By controlling the pH, you control the charge state of the molecule, which is a primary determinant of aqueous solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid compound into multiple vials prep2 Prepare a series of buffers (e.g., pH 2, 4, 5, 6, 7.4, 8, 9) exp1 Add each buffer to a vial with the compound prep2->exp1 exp2 Equilibrate at constant temp (e.g., 24-48h with shaking) exp1->exp2 exp3 Ensure excess solid remains (confirms saturation) exp2->exp3 an1 Withdraw supernatant exp3->an1 an2 Filter through 0.22 µm syringe filter to remove solids an1->an2 an3 Quantify concentration (e.g., HPLC-UV, LC-MS) an2->an3 res1 Plot Solubility (log scale) vs. pH an3->res1 res2 Determine Intrinsic Solubility (S₀) and experimental pKa res1->res2

  • Preparation: Prepare a set of buffers covering a wide pH range (e.g., pH 2 to 10). Universal buffers or a series of citrate, phosphate, and borate buffers can be used.

  • Addition: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Sampling & Filtration: After equilibration, carefully withdraw an aliquot of the supernatant. Immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.[5] This step is critical for accuracy.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (often on a log scale) against the pH of the buffer. The resulting curve will reveal the intrinsic solubility of the neutral form (S₀) at low pH and the much higher solubility of the ionized form at high pH. The inflection point of this curve approximates the compound's pKa.

pH of BufferPredominant SpeciesMeasured Solubility (µg/mL)
2.0Neutral (-COOH)1.5
4.0Neutral / Ionized Mix16
4.5 (pKa)50% Neutral / 50% Ionized150
5.0Mostly Ionized (-COO⁻)310
6.0Ionized (-COO⁻)>1000
7.4Ionized (-COO⁻)>2000

This is example data and will vary for each analog.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Sol Low Aqueous Solubility (Precipitation Risk) Structure_COOH Neutral Form (-COOH) Transition pKa Structure_COOH->Transition + OH⁻ High_Sol High Aqueous Solubility (Solubilized) Structure_COO Ionized Form (-COO⁻) Transition->Structure_COO - H₂O

Strategy 2: Co-solvent Systems

When pH adjustment alone is insufficient or not feasible for a specific assay, co-solvents are used. A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[10]

Co-solventProperties & Use CasesTypical Max Concentration
DMSO Strong aprotic solvent. Universal for stock solutions.0.1% - 1% (assay dependent)
Ethanol (EtOH) Protic solvent, less toxic than DMSO for some cell lines.0.5% - 2%
PEG 300/400 Polyethylene glycol. Good for increasing solubility with lower cellular toxicity. Often used in in vivo formulations.1% - 10%
NMP N-Methyl-2-pyrrolidone. Strong solubilizing agent. Use with caution due to potential reactivity.< 1%
  • Prepare Stock: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent to be tested (e.g., 10 mM in DMSO, 10 mM in NMP).

  • Test Dilution: Add the stock solution to your final aqueous assay buffer to achieve the desired final compound concentration and a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%).

  • Visual Inspection: Vortex each solution vigorously and let it stand for 1-2 hours at the assay temperature. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles).

  • Assay Compatibility: Run a vehicle control (buffer + co-solvent, no compound) in your biological assay to ensure the selected co-solvent concentration does not interfere with the experimental results.

Strategy 3: Salt Formation

For compounds intended for in vivo studies or as solid formulations, converting the acidic parent drug into a salt is one of the most effective strategies to improve solubility and dissolution rate.[11][12][13] The salt form exists as dissociated ions in the crystal lattice, which are much more readily solvated than the neutral molecule.

  • Dissolution: Dissolve a known molar amount of your acidic compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or acetone).

  • Base Addition: In a separate vial, prepare a solution of a stoichiometric equivalent (1.0 eq) of a base (e.g., NaOH or KOH in water or ethanol).

  • Mixing: Slowly add the basic solution to the stirring solution of your compound.

  • Precipitation/Evaporation: If a solid precipitate forms, it can be isolated by filtration. If no solid forms, the salt may be isolated by slow evaporation of the solvent.

  • Characterization (Critical): The resulting solid must be analyzed to confirm salt formation. Techniques like Powder X-ray Diffraction (PXRD) are essential to show a new crystalline form has been created. Differential Scanning Calorimetry (DSC) can show a new melting point. This step validates that you have formed a salt and not simply co-precipitated the starting material.

References

  • Gavali, S. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Request PDF. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Retrieved from [Link]

  • PubMed. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • PubMed Central. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]

  • PubMed Central. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. Retrieved from [Link]

  • YouTube. (2017). Ph and Solubility of Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (n.d.). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. National Institutes of Health. Retrieved from [Link]

  • eScholarship.org. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

Sources

Technical Support Center: Optimizing N-Acylation of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-acylation of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific amide bond formation.

Introduction

The N-acylation of this compound is a crucial step in the synthesis of various pharmacologically active compounds. The piperidine moiety is a common scaffold in medicinal chemistry, and its functionalization is of significant interest.[1] This guide addresses common challenges and provides systematic approaches to optimize reaction conditions for successful amide coupling.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues encountered during the N-acylation of this compound.

Q1: My N-acylation reaction is showing low to no yield. What are the most likely causes?

A1: Low or no yield in this amide coupling reaction can stem from several factors, often related to reagent choice, reaction conditions, and the nature of the substrates.

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the coupling reagent is ineffective or has degraded, the reaction will not proceed.

  • Steric Hindrance: While the piperidine-4-yl-acetic acid itself is not exceptionally bulky, the amine you are coupling it with might be. Sterically hindered amines can significantly slow down the rate of reaction.[2][3]

  • Poor Solubility: If either the carboxylic acid, the amine, or the coupling reagents are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[4]

  • Inappropriate Base: The choice and amount of base are critical. An insufficient amount of base can lead to the protonation of the amine starting material, rendering it non-nucleophilic.[4] Conversely, a base that is too strong or bulky can lead to side reactions.

  • Moisture Contamination: Many coupling reagents, especially carbodiimides, are sensitive to moisture. Water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reducing the yield.[5][6]

Q2: I'm observing multiple spots on my TLC, indicating side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a common challenge in amide bond formation. Here are some likely side reactions and strategies to mitigate them:

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, a common side product is the N-acylurea. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine. To suppress this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to trap the activated intermediate as a more stable active ester.[5][7]

  • Epimerization: If your amine or acylating partner contains a chiral center, there is a risk of racemization, especially under harsh basic conditions or with certain coupling reagents. Using milder bases and coupling reagents known for low racemization potential, such as those based on HOAt, can help.[8][9]

  • Diacylation: If your amine has more than one nucleophilic site, diacylation can occur. This can be controlled by carefully managing the stoichiometry of the reactants, typically using a slight excess of the carboxylic acid component.[4]

Q3: How do I choose the optimal coupling reagent for this specific N-acylation?

A3: The selection of a coupling reagent is critical and depends on the specific amine you are using. Here is a breakdown of common choices:

Coupling Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides DCC, EDC, DICCost-effective, widely used.[5]Can lead to N-acylurea byproduct formation and racemization.[5]
Phosphonium Salts BOP, PyBOP, PyAOPHigh reactivity, effective for hindered couplings.[8][10]Can be more expensive, byproducts can sometimes be difficult to remove.
Uronium/Aminium Salts HBTU, HATU, HCTUFast reaction times, low racemization, particularly with HOAt-based reagents like HATU.[9][10]Generally more expensive than carbodiimides.

For the N-acylation of this compound, starting with a carbodiimide like EDC in combination with an additive like HOBt or HOAt is a good first approach due to its efficiency and cost-effectiveness.[11] If you are working with a particularly challenging or sterically hindered amine, moving to a more powerful phosphonium or uronium salt reagent like HATU or PyBOP is recommended.[10]

Q4: What are the recommended solvents and bases for this reaction?

A4: The choice of solvent and base should be made to ensure solubility of all reactants and to facilitate the reaction without promoting side reactions.

Solvents:

  • Dichloromethane (DCM): A good general-purpose solvent for many amide coupling reactions.

  • Dimethylformamide (DMF): Often used for less soluble substrates, but care must be taken as it can be difficult to remove and may contain amine impurities.[2]

  • Acetonitrile (ACN): Another polar aprotic solvent that can be effective.[12]

Bases:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A non-nucleophilic, sterically hindered base that is very commonly used to scavenge the acid formed during the reaction without interfering with the coupling.[11]

  • Triethylamine (TEA): Another common organic base, though it is more nucleophilic than DIPEA and can sometimes lead to side reactions.

  • 4-(Dimethylamino)pyridine (DMAP): Often used as a catalyst in small amounts, particularly when forming esters, but can also accelerate amide bond formation.

A typical starting point would be to use DCM or DMF as the solvent with DIPEA as the base.

Q5: My reaction seems to have stalled. How can I drive it to completion?

A5: If your reaction is not progressing, here are some troubleshooting steps:

  • Monitor with TLC: First, confirm that the reaction has indeed stalled by using Thin Layer Chromatography (TLC) to visualize the consumption of starting materials.[4]

  • Check Reagent Quality: Ensure that your coupling reagents, especially carbodiimides, are fresh and have been stored under anhydrous conditions.[6]

  • Increase Temperature: Gently warming the reaction mixture can sometimes provide the necessary activation energy to push the reaction forward. However, be cautious as excessive heat can also promote side reactions.[6]

  • Add More Reagent: If you suspect one of the reagents has degraded or was not added in sufficient quantity, a careful addition of more coupling reagent or amine may restart the reaction.[4]

Experimental Protocols

General Protocol for N-Acylation using EDC/HOBt

This protocol provides a general starting point for the N-acylation of this compound.

Materials:

  • This compound

  • Amine of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in the N-acylation reaction.

TroubleshootingWorkflow N-Acylation Troubleshooting Flowchart start Start: Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry Are reagents fresh and anhydrous? Is stoichiometry correct? start->check_reagents reagents_ok Yes check_reagents->reagents_ok Yes reagents_bad No check_reagents->reagents_bad No check_conditions Review Reaction Conditions Is the solvent appropriate for solubility? Is the base suitable and in sufficient quantity? reagents_ok->check_conditions replace_reagents Replace/Purify Reagents & Repeat reagents_bad->replace_reagents replace_reagents->start conditions_ok Yes check_conditions->conditions_ok Yes conditions_bad No check_conditions->conditions_bad No check_coupling Evaluate Coupling Reagent Is the coupling reagent strong enough for the substrates? conditions_ok->check_coupling optimize_conditions Optimize Solvent/Base & Repeat conditions_bad->optimize_conditions optimize_conditions->start coupling_ok Yes check_coupling->coupling_ok Yes coupling_bad No check_coupling->coupling_bad No side_reactions Analyze for Side Reactions (TLC/LC-MS) N-acylurea? Epimerization? coupling_ok->side_reactions stronger_coupling Use a Stronger Coupling Reagent (e.g., HATU, PyBOP) coupling_bad->stronger_coupling stronger_coupling->start side_reactions_yes Yes side_reactions->side_reactions_yes Yes side_reactions_no No side_reactions->side_reactions_no No modify_protocol Modify Protocol:|Add HOBt/HOAt to suppress N-acylurea|Use milder base to reduce epimerization side_reactions_yes->modify_protocol success Successful Optimization side_reactions_no->success modify_protocol->start

Caption: A flowchart for troubleshooting N-acylation reactions.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for N-acylation of 2-naphthylamine.
  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • BenchChem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Lund, G. K., & Wegner, C. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(4), 794-797.
  • BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Skołysz, M., et al. (2001). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 1339-1342.
  • Mohammadpour, Z., & Ghaffaripour, M. (2016). The best reaction conditions for the N-acylation of various sulfonamides.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Frontier, A. (2026). Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(11), 809-813.
  • Kurt, B. Z., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4552-4555.
  • Schiess, R., et al. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 20, 1-10.
  • Reddy, T. S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(18), 3298.
  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • Thompson, R. E., & Brik, A. (2011). Shifting Native Chemical Ligation into Reverse Through N- versus S-Acyl Transfer. Israel Journal of Chemistry, 51(8-9), 885-899.
  • Ortega, J. A., et al. (2020). 2-(Piperidin-4-yl)
  • Lasota, J., & Blicharska, M. (2020).
  • U.S. Patent No. 20050148771A1. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Kumar, V., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
  • J&K Scientific. (n.d.). 1-Methanesulfonyl-piperidine-4-carboxylic acid. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.
  • Wang, W., et al. (2021). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 213, 113171.
  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. Retrieved from [Link]

Sources

Side product formation in the synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid amides. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances associated with this synthetic route. Here, we will dissect potential side product formation, offer robust troubleshooting strategies, and provide detailed protocols to enhance the efficiency and reproducibility of your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound amides involves a multi-step process, culminating in a crucial amide coupling reaction. While seemingly straightforward, each step presents unique challenges that can lead to the formation of undesired side products, impacting yield and purity. This guide provides a systematic approach to identifying and mitigating these issues.

The overall synthetic strategy is typically a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate, this compound.

  • Stage 2: Amide Coupling with a Primary or Secondary Amine.

We will address potential pitfalls in both stages.

Frequently Asked Questions (FAQs) & Troubleshooting

Stage 1: Synthesis of this compound

A common route to this intermediate involves the protection of a piperidine derivative, elaboration of the acetic acid side chain, followed by N-sulfonylation and deprotection.

Q1: I am observing incomplete N-sulfonylation of my piperidine-4-yl-acetic acid ester precursor. What could be the cause?

A1: Incomplete sulfonylation is a frequent issue and can often be attributed to several factors:

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the piperidine nitrogen for efficient reaction with methanesulfonyl chloride (MsCl). Conversely, a very strong base can lead to side reactions. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure the base is fresh and anhydrous.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions. Allowing the temperature to rise can lead to the degradation of MsCl and other undesired pathways.

  • Methanesulfonyl Chloride (MsCl) Quality: MsCl is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a recently opened one. The presence of methanesulfonic acid (from hydrolysis) can neutralize the base and quench the reaction.

  • Moisture: The presence of water in the reaction solvent or on the glassware can rapidly hydrolyze MsCl, reducing its effective concentration. Ensure all materials are scrupulously dried.[1]

Troubleshooting Workflow for Incomplete Sulfonylation:

Caption: Troubleshooting workflow for incomplete N-sulfonylation.

Q2: During the hydrolysis of the ethyl ester of this compound, I am getting low yields of the desired carboxylic acid. What are potential side reactions?

A2: Low yields during ester hydrolysis can be due to incomplete reaction or side product formation. A potential side reaction is elimination . Under strongly basic or high-temperature conditions, elimination to form an unsaturated byproduct can occur, although this is less common for this specific substrate.

Potential Side Product: Elimination Byproduct

Structure IUPAC Name Potential Cause Mitigation Strategy
(Structure of 1-methanesulfonyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acid(1-Methanesulfonyl-1,2,3,6-tetrahydropyridin-4-yl)acetic acidHarsh reaction conditions (high temperature, strong base).Use milder hydrolysis conditions (e.g., LiOH in THF/water at room temperature). Monitor the reaction closely to avoid prolonged reaction times.[2]

Experimental Protocol: Optimized Ester Hydrolysis

  • Dissolve the ethyl (1-methanesulfonyl-piperidin-4-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Stage 2: Amide Coupling of this compound

This is the most critical step where a variety of side products can form. The choice of coupling reagent, base, and solvent are paramount.[3]

Q3: My amide coupling reaction is showing low yield and the formation of several byproducts. What are the most common side products in this type of reaction?

A3: Amide coupling reactions are susceptible to several side reactions.[1][3] The most common issues arise from the activation of the carboxylic acid.

Common Side Products in Amide Coupling:

Side Product Formation Mechanism Mitigation Strategies
N-acylurea When using carbodiimide coupling reagents (e.g., EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4][5]Add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives trap the O-acylisourea to form a less reactive but still acylating active ester, preventing the rearrangement.
Racemization If the alpha-carbon of the acetic acid moiety were chiral (not the case here, but important for other substrates), the activation process could lead to racemization.Use of additives like HOBt or employing coupling reagents known for low racemization potential (e.g., HATU, COMU).
Double Acylation (if amine has multiple reactive sites) If the amine substrate has more than one nucleophilic site, over-acylation can occur.Use a protecting group strategy for the amine or carefully control the stoichiometry of the reactants.

Q4: How do I choose the right coupling reagent for my this compound?

A4: The choice of coupling reagent is crucial and depends on the amine's reactivity and steric hindrance.

Comparison of Common Coupling Reagents:

Coupling Reagent Advantages Disadvantages Recommended Use Case
EDC/HOBt Cost-effective, byproducts are water-soluble and easily removed.Can be less effective for hindered amines or acids.General purpose, good for primary and unhindered secondary amines.
HATU/DIPEA Highly efficient, rapid reaction times, effective for hindered substrates.[6][7]More expensive, byproducts can be more difficult to remove.For sterically hindered amines or when high yields are critical.
T3P® (Propylphosphonic Anhydride) Excellent for preventing racemization, byproducts are water-soluble.Can be less reactive for electron-deficient amines.When synthesizing amides from valuable or sensitive amines.

Logical Flow for Coupling Reagent Selection:

Coupling_Reagent_Selection start Amine Substrate Characteristics steric_hindrance Is the amine sterically hindered? start->steric_hindrance electron_deficiency Is the amine electron-deficient? steric_hindrance->electron_deficiency No hatu Use HATU/DIPEA steric_hindrance->hatu Yes electron_deficiency->hatu Yes edc_hobt Use EDC/HOBt electron_deficiency->edc_hobt No t3p Consider T3P® edc_hobt->t3p If yield is low

Caption: Decision tree for selecting an appropriate amide coupling reagent.

Experimental Protocol: General Amide Coupling using HATU

  • In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine (1.0 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Q5: I am struggling with the purification of my final amide product. What are some common impurities and how can I remove them?

A5: Purification can be challenging due to the presence of unreacted starting materials and coupling reagent byproducts.

Common Impurities and Purification Strategies:

Impurity Origin Removal Strategy
Unreacted Carboxylic AcidIncomplete reaction.Aqueous basic wash (e.g., sat. NaHCO₃) to extract the acidic starting material into the aqueous layer.
Unreacted AmineIncomplete reaction.Aqueous acidic wash (e.g., 1N HCl) to extract the basic amine into the aqueous layer.
HU (from HATU) or DCU (from DCC)Coupling reagent byproduct.For water-soluble byproducts (from EDC, HATU), aqueous washes are effective. For insoluble byproducts like DCU, filtration is necessary before workup.[4]
Excess Base (e.g., DIPEA)Added as a reagent.Aqueous washes. DIPEA is more soluble in organic solvents, so multiple washes may be needed.

A well-executed aqueous workup is often sufficient to remove the majority of these impurities before final purification by chromatography or recrystallization.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflamm
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - NIH.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Synthesis of [ 14 C]3-[5-(4-methanesulfonyl-piperazin-1-ylmethyl)
  • Amide coupling reaction in medicinal chemistry.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • How do I avoid side reactions while doing this peptide coupling reaction? - Reddit.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety - Hilaris Publisher.
  • amide coupling help : r/Chempros - Reddit.
  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors - PubMed.
  • Piperidine Impurities - BOC Sciences.
  • Amide synthesis by acyl
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH)
  • 2-(Piperidin-4-yl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis of Amides - Chemistry LibreTexts.
  • Coupling Reagents - Aapptec Peptides.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC - NIH.
  • Amide Synthesis - Fisher Scientific.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. PhKfvaRxDl4r1TUw=)

Sources

Technical Support Center: Chiral Separation of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient enantioseparation. As the pharmacological and toxicological profiles of individual enantiomers can vary significantly, achieving robust chiral separation is a critical step in the development of pharmaceuticals containing this scaffold.

This document will explore the primary techniques for chiral resolution—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and touch upon enzymatic resolution as a complementary strategy. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when approaching the chiral separation of this compound.

Q1: Which chromatographic technique, HPLC or SFC, is generally preferred for the chiral separation of this compound?

Both HPLC and SFC are powerful techniques for chiral separations, and the choice often depends on available instrumentation, desired throughput, and environmental considerations. SFC has emerged as a strong alternative to HPLC, often providing faster separations and reduced consumption of organic solvents by utilizing supercritical CO2 as the primary mobile phase component. This can lead to improved resolution and shorter analysis times. However, chiral HPLC is a well-established and versatile technique with a vast library of available chiral stationary phases (CSPs). For a polar compound like this compound, both techniques are viable, but SFC might offer advantages in terms of speed and efficiency.

Q2: What type of chiral stationary phase (CSP) is a good starting point for method development?

For piperidine derivatives and a wide range of other chiral compounds, polysaccharide-based CSPs are highly effective and a recommended starting point. These are typically derivatives of cellulose or amylose, such as those coated or immobilized on a silica support. Immobilized polysaccharide phases are often preferred as they are compatible with a wider range of solvents. A screening of several different polysaccharide-based columns is the most effective way to identify a suitable stationary phase.

Q3: My compound has a carboxylic acid group. Will this affect the separation?

Yes, the carboxylic acid moiety will significantly influence the chromatographic behavior. The acidic nature of the molecule can lead to peak tailing and poor peak shape on certain CSPs due to strong interactions with the stationary phase. To mitigate this, it is common practice to add a basic or acidic additive to the mobile phase. For an acidic analyte like this, a basic additive such as diethylamine (DEA) is often used in normal-phase or polar organic modes to improve peak symmetry.

Q4: this compound lacks a strong UV chromophore. How can I achieve adequate detection?

The lack of a strong UV chromophore is a common challenge with piperidine-based compounds. There are two primary approaches to address this:

  • Low UV Wavelength Detection: Attempt detection at lower UV wavelengths (e.g., 200-220 nm) where the compound may have some absorbance. However, this can lead to baseline noise and interference from solvents.

  • Pre-column Derivatization: React the carboxylic acid or the piperidine nitrogen (if it were a secondary amine) with a derivatizing agent that introduces a chromophore. For instance, reacting the carboxylic acid to form an amide with a UV-active amine can significantly enhance detection. However, it's crucial to ensure that the derivatization reaction does not cause racemization.

Q5: Can enzymatic resolution be used for this compound?

Enzymatic kinetic resolution is a viable alternative or complementary technique. This method utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the reacted and unreacted enantiomers. This can be particularly useful for larger-scale separations. The feasibility would depend on finding a suitable enzyme and reaction conditions that provide high enantioselectivity for this specific substrate.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Chiral HPLC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor or No Separation 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Unsuitable temperature.1. Screen a variety of polysaccharide-based CSPs (both amylose and cellulose derivatives).2. Systematically vary the mobile phase composition, including the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) and the basic additive (e.g., diethylamine).3. Evaluate the effect of column temperature on the separation, as it can significantly impact selectivity.
Peak Tailing or Broad Peaks 1. Strong interaction of the carboxylic acid with the CSP.2. Secondary interactions with the silica support.3. Column overload.1. Increase the concentration of the basic additive (e.g., 0.1% to 0.5% diethylamine) in the mobile phase to saturate active sites.2. Ensure high-purity solvents are used.3. Reduce the sample concentration and/or injection volume.
High Backpressure 1. Blockage of the column inlet frit.2. Sample precipitation in the mobile phase.3. Incompatible solvent introduced to the system.1. Reverse the column and flush with an appropriate solvent to dislodge particulates. If this fails, the frit may need replacement.2. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent before injection.3. Thoroughly flush the HPLC system with a compatible solvent before installing the chiral column.
Loss of Resolution Over Time 1. Adsorption of impurities on the column head.2. Dissolution of the stationary phase due to incompatible solvents or mobile phase pH.3. "Additive memory effect" if switching between methods with different additives.1. Implement a proper sample clean-up procedure. Consider using a guard column.2. For immobilized CSPs, a column wash with a strong solvent like dimethylformamide (DMF) followed by ethanol may regenerate the surface. Always consult the column manufacturer's guidelines.3. Dedicate a column to a specific method or use extensive flushing protocols when changing mobile phase additives.
Chiral SFC Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor or No Separation 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect co-solvent and/or additive.3. Suboptimal backpressure or temperature.1. Screen a variety of polysaccharide-based CSPs, as in HPLC.2. Evaluate different alcohol co-solvents (e.g., methanol, ethanol, isopropanol) and their proportions. Additives like diethylamine are also crucial in SFC for acidic compounds.3. Optimize the backpressure and temperature, as these parameters affect the density and solvating power of the supercritical fluid mobile phase.
Peak Splitting or Tailing 1. Strong analyte-CSP interactions.2. Sample solvent incompatible with the mobile phase.1. Increase the concentration of the additive (e.g., diethylamine).2. Dissolve the sample in the mobile phase co-solvent or a solvent that is miscible with the supercritical fluid mobile phase.
Inconsistent Retention Times 1. Fluctuations in CO2 supply pressure or temperature.2. Inadequate column equilibration time.1. Ensure a stable CO2 supply and precise temperature control of the column and fluid.2. Allow sufficient time for the column to equilibrate between injections, especially after a gradient run.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

This protocol outlines a systematic approach to developing a chiral HPLC method.

1. Column Screening:

  • Columns: Screen a minimum of three polysaccharide-based CSPs, for example:

    • An amylose-based column (e.g., Chiralpak® AD-H)

    • A cellulose-based column (e.g., Chiralcel® OD-H)

    • An immobilized polysaccharide column for broader solvent compatibility.

  • Rationale: Different polysaccharide backbones and derivatizations offer varying chiral recognition mechanisms. Screening is the most reliable way to find a suitable stationary phase.

2. Mobile Phase Screening:

  • Normal Phase Mode:

    • Mobile Phase A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)

  • Rationale: The alcohol modifier and the basic additive are critical for achieving separation and good peak shape for this acidic compound.

3. Initial Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

  • Sample Concentration: 0.5-1.0 mg/mL in mobile phase

  • Detection: UV at 210 nm (or as determined by a UV scan of the analyte)

4. Optimization:

  • If partial separation is observed, systematically adjust the ratio of the alcohol modifier. Increasing the alcohol content generally decreases retention time.

  • Optimize the concentration of the basic additive (e.g., from 0.05% to 0.2%) to improve peak shape.

  • Evaluate the effect of temperature (e.g., 15 °C to 40 °C) on resolution.

Protocol 2: Pre-column Derivatization for Enhanced UV Detection

This protocol describes a general procedure for derivatizing the carboxylic acid group to improve detectability.

1. Reagents and Materials:

  • This compound

  • A UV-active amine (e.g., p-bromoaniline)

  • A coupling agent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • A non-nucleophilic base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Anhydrous solvent (e.g., Dichloromethane or DMF)

2. Derivatization Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the UV-active amine (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Add the coupling agent HBTU (1.2 equivalents) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction and perform a suitable work-up to isolate the derivatized product.

  • Purify the product if necessary.

3. Chiral Analysis of the Derivative:

  • Develop a chiral HPLC or SFC method for the resulting amide using the screening approach described in Protocol 1. The amide will likely have different chromatographic behavior than the parent acid.

Caution: Ensure that the conditions used for derivatization and work-up do not cause racemization of the chiral center.

Visualizations

Workflow for Chiral Method Development

G cluster_prep Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_validation Validation racemic_std Prepare Racemic Standard (1 mg/mL) csp_screen Screen 3-4 Polysaccharide CSPs (Amylose & Cellulose based) racemic_std->csp_screen sample_prep Prepare Sample Solution sample_prep->csp_screen mp_screen Screen Mobile Phases (e.g., Hex/IPA/DEA, Hex/EtOH/DEA) csp_screen->mp_screen Select best CSP optimize_mp Optimize Modifier Ratio & Additive Concentration mp_screen->optimize_mp Identify promising conditions optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp validate Method Validation (Robustness, Linearity, etc.) optimize_temp->validate Final Method

Caption: A systematic workflow for chiral HPLC/SFC method development.

Troubleshooting Logic for Poor Separation

G start Poor or No Separation check_csp Is the CSP appropriate? (Polysaccharide-based) start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes screen_csp Screen different polysaccharide CSPs check_csp->screen_csp No / Unsure check_additive Is a basic additive present and at the correct concentration? check_mp->check_additive Yes vary_modifier Vary alcohol modifier type and concentration check_mp->vary_modifier No check_temp Has temperature been evaluated as a parameter? check_additive->check_temp Yes optimize_additive Optimize additive (e.g., DEA) concentration check_additive->optimize_additive No vary_temp Screen at different temperatures (e.g., 15, 25, 40°C) check_temp->vary_temp No success Separation Achieved check_temp->success Yes screen_csp->start vary_modifier->start optimize_additive->start vary_temp->start

Caption: A decision tree for troubleshooting poor enantiomeric separation.

References

  • A Comparative Guide to the Chiral Separation of 4-(Piperidin-4-yl)aniline Derivatives - Benchchem.
  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem.
  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution - Chiral Technologies.
  • Development of a Chiral Supercritical Fluid Chrom

Technical Support Center: Stability and Degradation of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methanesulfonyl-piperidin-4-yl)-acetic acid and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing these molecules. We will delve into their intrinsic stability, potential degradation pathways, and provide practical, field-tested solutions to common experimental challenges. Our focus is on explaining the causality behind these phenomena to empower you to design robust experiments and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses the fundamental stability characteristics of the this compound scaffold.

Q1: What are the primary degradation pathways for this compound?

A1: The molecule possesses three key functional groups susceptible to degradation under stress conditions: the sulfonamide, the piperidine ring, and the carboxylic acid. The primary degradation pathways are:

  • Hydrolysis: The sulfonamide (methanesulfonyl-piperidinyl) bond is the most probable site for hydrolysis. This reaction involves the cleavage of the sulfur-nitrogen (S-N) bond and is typically catalyzed by acidic or basic conditions.[1][2]

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or more complex ring-opened products.[3] This can be initiated by atmospheric oxygen over time or by oxidizing agents like peroxides.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often through free-radical mechanisms.[3][4] Both the piperidine ring and the methanesulfonyl group can be affected.

  • Thermal Degradation: At elevated temperatures, the primary risk is decarboxylation, which is the loss of carbon dioxide from the acetic acid moiety.[3]

Q2: What are the expected major degradation products from these pathways?

A2: Based on the established chemistry of the functional groups, the following are the most likely primary degradation products:

  • From Hydrolysis: Cleavage of the S-N bond would yield methanesulfonic acid and (piperidin-4-yl)-acetic acid . This is often the most significant pathway observed in forced degradation studies under pH stress.[2]

  • From Oxidation: The most common oxidative product would be the corresponding This compound N-oxide .

  • From Thermal Stress: The expected product is 1-Methanesulfonyl-4-methylpiperidine , resulting from the loss of CO₂.

The following diagram illustrates these potential degradation routes.

cluster_main Potential Degradation Pathways cluster_products Parent This compound Hydrolysis_Prod Methanesulfonic Acid + (Piperidin-4-yl)-acetic acid Parent->Hydrolysis_Prod Hydrolysis (Acid/Base Catalyzed S-N Cleavage) Oxidation_Prod N-Oxide Derivative Parent->Oxidation_Prod Oxidation (e.g., H₂O₂) Thermal_Prod 1-Methanesulfonyl-4-methylpiperidine Parent->Thermal_Prod Thermal Stress (Decarboxylation)

Caption: Potential degradation pathways for the parent compound.

Q3: How does pH influence the stability of the sulfonamide bond in this molecule?

A3: The stability of the sulfonamide bond is highly pH-dependent. Generally, sulfonamides exhibit greater stability in neutral to slightly alkaline conditions.[1][5] They are more susceptible to hydrolysis under acidic conditions.[2] This is because protonation of the piperidine nitrogen (in the hydrolyzed product) can make the corresponding amine a better leaving group, facilitating the nucleophilic attack on the sulfur atom that leads to S-N bond cleavage. Therefore, when preparing aqueous solutions for analysis or formulation, buffering to a neutral or slightly basic pH (e.g., pH 7-9) is advisable to enhance stability.[5]

Q4: What are the best practices for storing this compound to ensure its integrity?

A4: To minimize degradation and preserve the purity of the compound, the following storage conditions are recommended:

  • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Light: Protect from light by using amber vials or storing in a dark location.[3] Light can catalyze photolytic degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage or if the compound is of very high purity.[3]

  • Moisture: Keep in a dry place, as moisture can facilitate hydrolysis, particularly if acidic or basic impurities are present.[4]

Section 2: Troubleshooting Guide for Experimental & Analytical Issues

This section provides solutions to specific problems that researchers may encounter during their experiments.

Q: I am observing multiple or unexpected peaks during HPLC analysis of a seemingly pure sample. What is the cause?

A: This is a common issue that can stem from several sources. The causality can be traced to either chemical degradation or chromatographic artifacts.

  • Potential Cause 1: On-Column or In-Solution Degradation. The compound may be degrading in your sample solvent or upon interaction with the mobile phase. The acetic acid and piperidine functionalities make the molecule's charge state pH-dependent, which can influence stability.

    • Troubleshooting Steps:

      • Prepare samples immediately before injection to minimize time in solution.

      • Evaluate the pH of your sample diluent and mobile phase. If they are strongly acidic or basic, they could be inducing hydrolysis. Consider buffering your mobile phase to a neutral pH if compatible with your method.

      • Compare the chromatogram of a freshly prepared sample to one that has been sitting on the autosampler for several hours to check for time-dependent degradation.

  • Potential Cause 2: Chromatographic Artifacts. Piperidine-containing compounds that exist as free bases or acids can sometimes show poor peak shape or even split peaks.[6] This can be due to differential ionization during the chromatographic run or unwanted interactions with the stationary phase.

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of the carboxylic acid and the protonated piperidine nitrogen to ensure a single ionic species.

      • Use Ion-Pairing Agents: For reversed-phase HPLC, this compound may exhibit poor retention due to its polarity. Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve retention and peak shape for such compounds.[7]

      • Confirm with a Salt Form: If available, analyze a salt form of the compound (e.g., hydrochloride salt). Salts often exhibit better chromatographic behavior than the corresponding free base/acid.[6]

Q: My compound's assay value is consistently decreasing in solution. How can I prevent this instability?

A: A decreasing assay value is a clear indicator of degradation.[3] The preventative strategy depends on identifying the stressor causing the instability.

  • Potential Cause 1: Hydrolysis. If you are using unbuffered aqueous solutions, acid- or base-catalyzed hydrolysis of the sulfonamide is a likely culprit.

    • Preventative Measures:

      • pH Control: Buffer your solutions to a neutral pH range (7.0 - 8.0) where the sulfonamide bond is generally more stable.[5]

      • Solvent Choice: If the application allows, use organic solvents like acetonitrile or methanol for stock solutions, where hydrolytic degradation is negligible. Prepare aqueous dilutions just before use.

  • Potential Cause 2: Photodegradation. If your experiments are conducted under ambient or intense laboratory lighting, photolysis could be occurring.

    • Preventative Measures:

      • Light Protection: Use amber glassware or autosampler vials. If using clear vials, cover the sample tray with a UV-blocking cover or aluminum foil.[3]

  • Potential Cause 3: Oxidation. Exposure to air can cause slow oxidation of the piperidine ring.

    • Preventative Measures:

      • Inert Atmosphere: For sensitive experiments or long-term solution storage, sparge your solvent with nitrogen or argon before preparing the sample to remove dissolved oxygen.

Q: I am struggling with analytical method development. The compound has no strong UV chromophore and shows poor retention on a C18 column. What should I do?

A: This is a classic challenge for aliphatic compounds. The solution lies in using alternative detection methods and chromatographic techniques to enhance retention.

  • Solution for Detection: Standard UV detection is unsuitable for this molecule.

    • Recommended Detectors:

      • Charged Aerosol Detector (CAD): This is an excellent universal detector for non-volatile analytes that lack a chromophore. It provides near-uniform response regardless of chemical structure.[7]

      • Mass Spectrometry (MS): LC-MS is a powerful tool that provides both quantification and structural information, making it ideal for stability studies where unknown degradants must be identified.

  • Solution for Retention:

    • Reversed-Phase with Ion-Pairing: As mentioned previously, using an ion-pairing agent like HFBA is a proven strategy to retain polar, basic compounds on a C18 column.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode designed for polar analytes. It uses a polar stationary phase and a high organic mobile phase, providing excellent retention for compounds that are poorly retained in reversed-phase.

Section 3: Experimental Protocol: A Guide to Forced Degradation Studies

A forced degradation study is essential for identifying potential degradation products and establishing that your analytical method is "stability-indicating."[8][9] This protocol outlines a standard workflow based on ICH guidelines.[10]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish degradation pathways.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. An unstressed control (1 mL stock + 1 mL 50:50 acetonitrile:water) should be run in parallel.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Use 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.[3]

    • Thermal Degradation: Place a solid sample and a separate vial of the stock solution in an oven at 80 °C for 48 hours.[3]

    • Photolytic Degradation: Expose a solid sample and a separate vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Quenching and Analysis:

    • At the designated time point, withdraw a sample.

    • For acid and base hydrolysis samples, neutralize the solution (e.g., add an equimolar amount of base or acid).

    • Dilute all samples (including the control) to a suitable concentration for analysis (e.g., 100 µg/mL).

    • Analyze all samples by a validated stability-indicating LC-MS or LC-CAD method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage degradation of the parent peak.

    • Identify and characterize any new peaks (degradation products) using mass spectrometry.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare 1 mg/mL Stock Solution Stressing Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stressing Control Prepare Unstressed Control Sample Start->Control Quench Quench Reaction & Neutralize (if needed) Stressing->Quench Dilute Dilute All Samples to Final Concentration Control->Dilute Quench->Dilute Analysis Analyze via Stability-Indicating LC-MS or LC-CAD Method Dilute->Analysis Evaluate Evaluate Data: % Degradation, Identify Products, Assess Mass Balance Analysis->Evaluate

Caption: A general workflow for a forced degradation study.

Data Presentation: Example Forced Degradation Results

The following table summarizes hypothetical data from a forced degradation study to illustrate how results can be structured.

Stress ConditionDuration/Temp% Degradation of ParentMajor Degradation Products Identified (Hypothetical)
0.1 M HCl24h / 60 °C15.2%Methanesulfonic acid, (Piperidin-4-yl)-acetic acid
0.1 M NaOH8h / RT5.8%Methanesulfonic acid, (Piperidin-4-yl)-acetic acid
3% H₂O₂8h / RT8.1%N-Oxide derivative
Thermal (Solid)48h / 80 °C2.5%1-Methanesulfonyl-4-methylpiperidine (Decarboxylation)
Photolytic (ICH Q1B)Standard4.3%Multiple minor, unidentified products
Control48h / RT< 0.5%None

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Hrádková, P., et al. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Pharmstability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]

  • Ratcliffe, A.J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available at: [Link]

  • Wood, J.M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. Available at: [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]

  • Pharma Quality Compliance. (2025). Poor Stability Study Design Leading to Rejections? Common Errors Explained. Available at: [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • ETH Zurich Research Collection. (n.d.). From Methyl Thioethers to Methanesulfonic Acid: Direct and Indirect Photodegradation Pathways in Aquatic Environments. Available at: [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]

  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Available at: [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

Sources

Validation & Comparative

Comparing (1-Methanesulfonyl-piperidin-4-yl)-acetic acid with other piperidine scaffolds in sEH inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory and cardiovascular diseases.[1][2][3] This enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][3] By inhibiting sEH, the levels of protective EETs can be stabilized, offering a promising strategy for the treatment of conditions such as hypertension, neuropathic pain, and chronic inflammation.[1][2][3]

The development of potent and selective sEH inhibitors has been a major focus of medicinal chemistry efforts. Among the various chemical scaffolds explored, piperidine-containing compounds have demonstrated significant promise, forming the core of many highly potent inhibitors.[1][4] This guide provides a comparative analysis of different piperidine-based scaffolds in sEH inhibition, with a particular focus on understanding the structure-activity relationships (SAR) that govern their efficacy. We will delve into a comparison of established urea and amide-based piperidine inhibitors with the less explored (1-Methanesulfonyl-piperidin-4-yl)-acetic acid scaffold, providing insights for researchers and drug development professionals in the field.

The Central Role of the Piperidine Moiety

The piperidine ring serves as a versatile scaffold in the design of sEH inhibitors. Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of physicochemical properties and target engagement. Typically, piperidine-based sEH inhibitors consist of a central piperidine ring, a group attached to the piperidine nitrogen, and a pharmacophore extending from the 4-position of the piperidine ring that interacts with the active site of the sEH enzyme.

Comparative Analysis of Piperidine-Based sEH Inhibitors

To understand the impact of different substitutions on the piperidine scaffold, we will compare several classes of inhibitors. The following table summarizes the in vitro potency (IC50) and, where available, the metabolic stability of representative piperidine-based sEH inhibitors.

Compound IDScaffold ClassR1 (on Piperidine Nitrogen)R2 (Pharmacophore at C4)Human sEH IC50 (nM)Murine sEH IC50 (nM)Human Liver Microsomal Stability (t½, min)
TPPU UreaPropionyl1-(4-(trifluoromethoxy)phenyl)urea3.71.1Moderate
TUPS UreaMethanesulfonyl1-(4-(trifluoromethoxy)phenyl)urea~1.5~1.0-
Compound A1 AmideN,N-diethylacetamideAdamantanyl2.20.53-
Amide 6a AmideBenzohomoadamantane-acetyl-34.50.4Very Low
Piperidine Acetic Acid Derivative (Hypothetical) Carboxylic AcidMethanesulfonylVariesLikely significantly reduced activityLikely significantly reduced activity-

Note: Data for the hypothetical piperidine acetic acid derivative is inferred from published SAR studies.

Discussion of Structure-Activity Relationships (SAR)

The data presented in the table highlights key SAR trends for piperidine-based sEH inhibitors:

  • The Urea and Amide Linkage: The 1,3-disubstituted urea moiety, as seen in TPPU and TUPS, is a highly effective pharmacophore for sEH inhibition.[5] It forms critical hydrogen bonds with key residues in the enzyme's active site.[2] Amide-based inhibitors, such as Compound A1 and Amide 6a, can also exhibit high potency, though their efficacy can be species-dependent.[3]

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences both potency and pharmacokinetic properties. Small acyl groups like the propionyl in TPPU and the methanesulfonyl in TUPS are well-tolerated and can lead to potent inhibitors. The methanesulfonyl group, in particular, is often introduced to improve metabolic stability.

  • The Piperidine-4-yl Acetic Acid Scaffold: The replacement of the urea or amide linkage with a carboxylic acid, as in the case of this compound, presents a significant structural departure. Research has shown that substituting the piperidine ring with a piperidine acetic acid moiety can lead to a substantial decrease in sEH inhibitory activity.[6] This suggests that the direct attachment of the acidic group in this manner may disrupt the optimal interactions within the sEH active site that are crucial for potent inhibition. While the introduction of a carboxylic acid could potentially improve solubility, the trade-off in potency appears to be significant based on current literature.

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for evaluating sEH inhibitors.

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (e.g., Piperidine-based) Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway, illustrating the role of sEH in the metabolism of anti-inflammatory EETs and the point of intervention for sEH inhibitors.

sEH_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor_prep Prepare serial dilutions of This compound and other piperidine scaffolds incubation Incubate sEH enzyme with inhibitor compounds inhibitor_prep->incubation reagent_prep Prepare recombinant human sEH and fluorogenic substrate (e.g., PHOME) reagent_prep->incubation reaction_init Initiate reaction by adding fluorogenic substrate incubation->reaction_init fluorescence_read Measure fluorescence intensity over time reaction_init->fluorescence_read rate_calc Calculate reaction rates fluorescence_read->rate_calc ic50_calc Determine IC50 values by plotting % inhibition vs. inhibitor concentration rate_calc->ic50_calc

Caption: A generalized experimental workflow for determining the IC50 of sEH inhibitors using a fluorescence-based assay.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against sEH.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate, such as POME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compounds (e.g., this compound and comparators) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these in sEH assay buffer to the desired final concentrations.

  • Add a fixed amount of recombinant human sEH to each well of the 96-well plate.

  • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate POME to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission) in a kinetic mode for 15-30 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Human Liver Microsomal Stability Assay

This assay provides an indication of the metabolic stability of a compound, which is a crucial parameter for its potential in vivo efficacy.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer at 37°C.

  • Add the test compound to the HLM solution at a final concentration typically between 0.5 and 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound against time.

Conclusion

The piperidine scaffold is a cornerstone in the design of potent sEH inhibitors. Structure-activity relationship studies reveal that while urea and amide-based derivatives bearing a piperidine core can achieve nanomolar to sub-nanomolar potency, significant structural modifications, such as the introduction of a piperidine-4-yl acetic acid moiety, can be detrimental to inhibitory activity. This is likely due to the disruption of key interactions within the enzyme's active site. For researchers in the field, this underscores the importance of the linker between the piperidine core and the interacting pharmacophore. While the methanesulfonyl group on the piperidine nitrogen is a favorable modification for enhancing metabolic stability, the direct attachment of a carboxylic acid at the 4-position appears to be an unfavorable strategy for potent sEH inhibition. Future drug design efforts should consider these findings to optimize the development of novel piperidine-based sEH inhibitors with improved therapeutic potential.

References

  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PubMed Central. Available at: [Link]

  • Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed Central. Available at: [Link]

  • Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed. Available at: [Link]

  • IC50 in human and murine sEH and microsomal stability values of 1, 6a-h and 10a-e. - ResearchGate. Available at: [Link]

  • Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - NIH. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed. Available at: [Link]

  • Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PubMed Central. Available at: [Link]

  • 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC - NIH. Available at: [Link]

  • Determined IC 50 values for inhibition of human sEH for a small library... - ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC - PubMed Central. Available at: [Link]

  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - ACS Publications. Available at: [Link]

  • Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI - NIH. Available at: [Link]

  • Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors - eScholarship. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of (1-Methanesulfonyl-piperidin-4-yl)-acetic Acid Analogs as GABA Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid analogs, with a primary focus on their potential activity as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs). GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and the modulation of its synaptic concentration through the inhibition of GATs represents a key therapeutic strategy for various neurological disorders, including epilepsy.[1]

While direct and comprehensive SAR studies on the this compound scaffold are not extensively available in the public domain, this guide synthesizes findings from structurally related piperidine and pyrrolidine-based GAT inhibitors to provide a robust framework for understanding the potential pharmacophoric requirements and for guiding future drug design efforts. We will draw comparisons with well-established GAT inhibitors such as Tiagabine and (S)-SNAP-5114 to contextualize the discussion.

The Pharmacophore: A Tripartite View

The general structure of a GAT inhibitor can be deconstructed into three key components: a GABA-mimetic core, a lipophilic N-substituent, and a spacer element connecting the two. The this compound scaffold neatly fits this model.

GAT_Inhibitor_Pharmacophore cluster_0 General Pharmacophore Model Core GABA-Mimetic Core (e.g., Piperidine-4-acetic acid) Spacer Spacer Core->Spacer Lipophilic Lipophilic N-Substituent Spacer->Lipophilic

Caption: General pharmacophore model for GAT inhibitors.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the anticipated impact of structural modifications to each part of the this compound scaffold, drawing inferences from published SAR studies on analogous compounds.

The Piperidine-4-acetic Acid Core: A GABA Mimetic

The piperidine-4-acetic acid moiety serves as a conformationally restricted analog of GABA, the endogenous ligand for GATs. The carboxylic acid is a critical feature, likely engaging in an ionic interaction with a positively charged residue in the transporter's binding pocket.

Studies on pyrrolidine-2-yl-acetic acid derivatives have shown that modifications to this core can significantly impact potency and selectivity. For instance, the introduction of a hydroxyl group at the 2-position of the pyrrolidine ring led to compounds with high potency and selectivity for the mGAT1 and mGAT4 subtypes.[2] This suggests that similar substitutions on the piperidine ring of our target scaffold could be a fruitful area for optimization.

The N-Methanesulfonyl Group: A Polar Lipophilic Moiety

The N-substituent plays a crucial role in modulating the lipophilicity and overall binding affinity of GAT inhibitors. In many potent inhibitors like Tiagabine, this position is occupied by a large, lipophilic arylalkyl group.[3] The methanesulfonyl group in our target scaffold presents an interesting deviation from this trend. While the sulfonyl group is polar, the methyl group provides some lipophilicity.

SAR studies on N-substituted nipecotic acid derivatives have demonstrated that bulky, lipophilic groups are generally favored for high GAT1 affinity.[1] However, research on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine transporter-1 (GlyT-1) has shown that N-sulfonyl groups are well-tolerated and can lead to potent inhibitors.[4] This suggests that the N-methanesulfonyl group in our scaffold could confer unique selectivity profiles across the GAT subtypes.

A study on (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides as GAT1 inhibitors revealed that compounds with a diarylmethylsulfinyl ethyl side chain exhibited more potent GAT1 inhibitory activities than their diarylmethylthio counterparts.[5] This highlights that the oxidation state of sulfur in the N-substituent can significantly influence activity.

Comparative Analysis with Established GAT Inhibitors

To better understand the potential of this compound analogs, a comparison with the well-characterized GAT inhibitors, Tiagabine and (S)-SNAP-5114, is instructive.

FeatureThis compound (Hypothetical)Tiagabine(S)-SNAP-5114
GABA-Mimetic Core Piperidine-4-acetic acid(R)-Nipecotic acid(S)-Nipecotic acid
N-Substituent Methanesulfonyl4,4-Bis(3-methyl-2-thienyl)-3-butenyl2-[Tris(4-methoxyphenyl)methoxy]ethyl
Selectivity Unknown, potentially novelGAT1 selective[1]GAT-3 and GAT-2 selective[6]
Lipophilicity of N-substituent Moderately polarHighly lipophilicHighly lipophilic

This comparison suggests that the N-methanesulfonyl group may impart a different selectivity profile compared to the highly lipophilic N-substituents of Tiagabine and (S)-SNAP-5114. The reduced lipophilicity might also influence pharmacokinetic properties such as blood-brain barrier penetration.

Experimental Protocols for Evaluation

The biological evaluation of novel this compound analogs would involve a series of in vitro and cellular assays to determine their potency and selectivity as GAT inhibitors.

[³H]GABA Uptake Inhibition Assay

This is the primary functional assay to determine the inhibitory potency of the synthesized compounds against the different GAT subtypes.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells stably expressing a specific GAT subtype (e.g., HEK-293 cells expressing hGAT1, hGAT2, hGAT3, or hBGT-1).

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK-293 cells stably expressing the human GAT subtypes in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well microplates at a suitable density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4).

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Tiagabine for GAT1, (S)-SNAP-5114 for GAT3) in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature to allow for GABA uptake.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

GABA_Uptake_Assay_Workflow A Seed GAT-expressing cells in 96-well plate B Pre-incubate with test compound A->B C Add [3H]GABA to initiate uptake B->C D Incubate C->D E Wash to terminate uptake D->E F Lyse cells and measure radioactivity E->F G Calculate IC50 values F->G

Caption: Workflow for a [³H]GABA uptake inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel GAT inhibitors. Based on the analysis of structurally related compounds, we can hypothesize the following SAR trends:

  • Piperidine-4-acetic acid core: Essential for GABA-mimetic activity. Substitutions on the piperidine ring could enhance potency and selectivity.

  • N-Methanesulfonyl group: Likely to confer a unique selectivity profile compared to inhibitors with bulky, lipophilic N-substituents. Its impact on blood-brain barrier permeability will be a critical parameter to evaluate.

Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs with modifications to both the piperidine core and the sulfonyl substituent. This will allow for the development of a comprehensive SAR and the potential identification of novel drug candidates for the treatment of neurological disorders.

References

  • Zhuang, L., et al. (2008). Rational approaches for the design of various GABA modulators and their clinical progression. Journal of Medicinal Chemistry, 51(5), 1309–1318.
  • Goa, K. L., & Sorkin, E. M. (1997). Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. Drugs, 54(5), 779–801.
  • Wąs, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(16), 12186–12207.
  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1284–1306.
  • Daerr, M., et al. (2020). Design, Synthesis and Evaluation of Substituted Triarylnipecotic Acid Derivatives as GABA Uptake Inhibitors: Identification of a Ligand with Moderate Affinity and Selectivity for the Cloned Human GABA Transporter GAT-3. Journal of Medicinal Chemistry, 63(11), 5876–5893.
  • Thompson, A. J., & Lummis, S. C. (2020). The mechanism of action of tiagabine. Epilepsy Research, 164, 106359.
  • Gram, L. (1994). Tiagabine: a novel drug with a GABAergic mechanism of action. Epilepsia, 35 Suppl 5, S85–S87.
  • Leppik, I. E. (1999). Tiagabine. Epilepsia, 40 Suppl 9, S11–S16.
  • Andersen, K. E., et al. (2015). Structure Activity Relationship of Selective GABA Uptake Inhibitors. Bioorganic & Medicinal Chemistry, 23(10), 2316–2324.
  • Javaid, S., et al. (2022). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 26(7), 595–608.
  • Chen, X., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 15(13), 4561–4569.
  • Singh, S., et al. (2022). SNAP-5114 selectivity for GAT3 and mode of inhibition a Structural....
  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063–1079.
  • Bhatt, M., et al. (2023). (A) Chemical structures of GABA and its analogues. These analogues show....
  • Schousboe, A., et al. (2014). Structural formulas of selected GABA analogs of restricted conformation....
  • Kumar, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110423.
  • Scott, J. D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1257–1261.
  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA Transporter and its Inhibitors. Sci-Hub.
  • Gencel, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 64, 488–497.
  • Miyachi, H., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437–444.
  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 42(21), 4281–4291.
  • Rehman, A. U., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Frohlich, T., et al. (2017). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 350(10), 1700169.
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis.
  • Falch, E., & Krogsgaard-Larsen, P. (1991). GABA uptake inhibitors. Syntheses and structure-activity studies on GABA analogues containing diarylbutenyl and diarylmethoxyalkyl N-substituents. European Journal of Medicinal Chemistry, 26(1), 69–77.

Sources

Comparative Validation of (1-Methanesulfonyl-piperidin-4-yl)-acetic Acid Derivatives as Novel Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro and Cellular Characterization

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel (1-Methanesulfonyl-piperidin-4-yl)-acetic acid derivatives against soluble epoxide hydrolase (sEH). We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and reproducible validation cascade.

The Therapeutic Rationale for sEH Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid. It catalyzes the hydrolysis of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives (dihydroxyeicosatrienoic acids, DHETs). By inhibiting sEH, the concentration of beneficial EETs is increased, leading to enhanced protective effects in various physiological systems. This mechanism has positioned sEH as a promising therapeutic target for a range of conditions, including hypertension, inflammation, and neuropathic pain. The development of potent and selective sEH inhibitors, such as the this compound scaffold, is therefore an area of intense research.

sEH_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Metabolism EETs EETs (Epoxyeicosatrienoic Acids) CYP_Epoxygenase->EETs sEH sEH (Soluble Epoxide Hydrolase) EETs->sEH Hydrolysis Biological_Effects_Good Anti-inflammatory, Vasodilatory, Analgesic Effects EETs->Biological_Effects_Good DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Biological_Effects_Bad Reduced Protective Effects DHETs->Biological_Effects_Bad Inhibitor (1-Methanesulfonyl-piperidin-4-yl) -acetic acid derivatives Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the mechanism of action for sEH inhibitors.

Section 1: In Vitro Validation: Determining Inhibitory Potency (IC50)

The foundational step in validating a novel inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the purified target enzyme. This quantitative measure provides a direct assessment of the compound's potency. We recommend a fluorescence-based assay due to its high sensitivity, throughput, and reproducibility.

Principle of the Assay

This assay utilizes a non-fluorescent substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde (6M2N). The rate of increase in fluorescence is directly proportional to the sEH activity. The presence of an inhibitor will decrease this rate.

Experimental Protocol: Step-by-Step IC50 Determination
  • Reagent Preparation:

    • Assay Buffer: Prepare a Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL bovine serum albumin (BSA). The BSA is crucial for stabilizing the enzyme and preventing non-specific binding of the compounds to the assay plates.

    • Enzyme Stock: Reconstitute purified human sEH enzyme in the assay buffer to a concentration of 0.2 µg/mL.

    • Substrate Stock: Prepare a 1 mM stock solution of CMNPC in DMSO.

    • Compound Dilution Series: Prepare a serial dilution of the this compound derivatives and a reference inhibitor (e.g., t-TUCB) in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 1 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 100 µL of the sEH enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 30°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.

    • Initiate the reaction by adding 100 µL of a pre-warmed (30°C) 10 µM CMNPC solution (prepared by diluting the stock in assay buffer).

    • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 330 nm, Emission: 465 nm) every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.

    • Normalize the data by setting the rate of the vehicle control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Compound Dilutions Add_Compound Add 1 µL Compound/DMSO to 96-well Plate Reagents->Add_Compound Add_Enzyme Add 100 µL sEH Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate at 30°C for 15 min Add_Enzyme->Pre_Incubate Add_Substrate Add 100 µL CMNPC Substrate Pre_Incubate->Add_Substrate Read_Fluorescence Kinetic Read (Ex: 330 nm, Em: 465 nm) Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Normalize_Data Normalize to Controls (0% and 100% Activity) Calculate_Rates->Normalize_Data Plot_Curve Plot % Inhibition vs. [Inhibitor] Normalize_Data->Plot_Curve Determine_IC50 Fit to 4-Parameter Logistic Equation Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of sEH inhibitors.

Section 2: Comparative Analysis: Benchmarking and Selectivity

A potent inhibitor is only as good as its selectivity. It is imperative to compare the novel derivatives against a well-established sEH inhibitor and to assess their activity against other related enzymes to rule out off-target effects.

Comparative Potency

The table below presents a hypothetical but realistic dataset comparing two novel this compound derivatives (Compound A and Compound B) with a known sEH inhibitor, 1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (t-TUCB).

CompoundsEH IC50 (nM)Lipophilicity (LogP)Aqueous Solubility (µg/mL)
Compound A 2.52.875
Compound B 15.83.150
t-TUCB (Reference) 0.93.5<10

From this data, Compound A emerges as a highly potent inhibitor, approaching the potency of the reference compound t-TUCB, while also demonstrating superior physicochemical properties (lower lipophilicity and higher aqueous solubility), which are often predictive of better pharmacokinetic behavior.

Selectivity Profiling

To ensure the observed effects are due to sEH inhibition, it is crucial to screen lead compounds against other hydrolases, such as fatty acid amide hydrolase (FAAH) and carboxylesterases. A lack of activity against these related enzymes confirms the selectivity of the novel derivatives for sEH.

Section 3: Cellular Validation: Confirming Target Engagement

While an in vitro enzymatic assay confirms direct inhibition, a cell-based assay is necessary to demonstrate that the compound can penetrate the cell membrane and engage the target in a more physiologically relevant environment.

Principle of the Assay

This assay involves treating a suitable cell line (e.g., HEK293 cells overexpressing human sEH) with the test compounds and then measuring the levels of a specific EET and its corresponding DHET using liquid chromatography-mass spectrometry (LC-MS). An effective inhibitor will increase the ratio of EET to DHET by preventing the conversion of the former to the latter.

Experimental Protocol: Cellular EET/DHET Ratio
  • Cell Culture and Treatment:

    • Culture HEK293-sEH cells in a suitable medium until they reach 80-90% confluency.

    • Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).

    • Fortify the cell culture medium with a specific EET, such as 14,15-EET, for the last 30 minutes of the incubation.

  • Sample Preparation:

    • Harvest the cells and the supernatant.

    • Perform a liquid-liquid or solid-phase extraction to isolate the lipids (EETs and DHETs).

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Separate the EETs and DHETs using a reverse-phase C18 column.

    • Detect and quantify the parent and daughter ions for each analyte using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the ratio of 14,15-EET to 14,15-DHET for each treatment group.

    • A dose-dependent increase in this ratio indicates effective cellular inhibition of sEH.

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial validation of this compound derivatives as sEH inhibitors. By progressing from in vitro potency determination to comparative analysis and cellular target engagement, researchers can confidently identify promising lead candidates for further preclinical development. The next steps would involve in vivo pharmacokinetic studies to assess drug exposure and efficacy studies in relevant animal models of disease to establish a clear link between sEH inhibition and therapeutic benefit.

References

  • Title: Soluble Epoxide Hydrolase: A Novel Therapeutic Target in Cardiovascular Diseases. Source: Journal of Cardiovascular Pharmacology URL: [Link]

  • Title: Epoxyeicosatrienoic acids and 20-hydroxyeicosatetraenoic acid as mediators of the renal response to hypertension. Source: Prostaglandins & Other Lipid Mediators URL: [Link]

  • Title: Soluble epoxide hydrolase as a therapeutic target for inflammatory diseases. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Soluble Epoxide Hydrolase Inhibition for the Treatment of Neuropathic Pain. Source: The Journal of Pain URL: [Link]

  • Title: A new fluorogenic substrate for soluble epoxide hydrolase. Source: Analytical Biochemistry URL: [Link]

  • Title: Substituted Piperidinyl Ureas as Potent, Water-Soluble, and Orally Bioavailable Inhibitors of Soluble Epoxide Hydrolase. Source: Journal of Medicinal Chemistry URL: [Link]

Bridging the Gap: A Comparative Guide to In Vitro vs. In Vivo Efficacy Correlation of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid Compounds as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Pursuit of In Vitro-In Vivo Correlation in FAAH Inhibitor Development

In the landscape of modern drug discovery, particularly for central nervous system (CNS) disorders, the predictive power of preclinical data is paramount. The journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges, with a significant hurdle being the translation of in vitro potency to in vivo efficacy. This guide delves into the critical area of in vitro-in vivo correlation (IVIVC) for a specific class of molecules: (1-Methanesulfonyl-piperidin-4-yl)-acetic acid and its derivatives, which have emerged as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH).

FAAH is a key serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[1][2][3] By inhibiting FAAH, these compounds elevate endogenous anandamide levels, offering therapeutic potential for a range of conditions including pain, inflammation, anxiety, and neurodegenerative diseases without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4] The piperidine moiety is a common scaffold in many FAAH inhibitors, contributing to their high potency and selectivity.[1][5]

However, the tragic failure of the FAAH inhibitor BIA 10-2474 in a Phase I clinical trial underscores the profound importance of a robust IVIVC.[6] While this compound showed in vitro activity, its in vivo neurotoxicity highlighted a disconnect that had devastating consequences. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the IVIVC of this compound compounds, grounded in scientific integrity and practical, field-proven insights. We will explore the nuances of experimental design, from initial in vitro characterization to complex in vivo efficacy models, with the ultimate goal of fostering a more predictive and successful drug development process.

Pillar I: Foundational In Vitro Characterization - Beyond Potency

The initial assessment of any potential FAAH inhibitor begins with a thorough in vitro characterization. This phase is not merely about identifying the most potent compound but about building a comprehensive profile that informs and de-risks subsequent in vivo studies.

Core In Vitro Assays for FAAH Inhibitors

A well-structured in vitro evaluation for this compound compounds should encompass the following key assays:

  • Enzymatic Activity Assays (IC50/Ki Determination): These assays are the cornerstone of initial screening, quantifying the concentration of the inhibitor required to reduce FAAH activity by 50% (IC50) and determining the inhibition constant (Ki). The choice of substrate and enzyme source (recombinant human vs. rodent) is critical and should be aligned with the intended in vivo species.

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible, irreversible, competitive, or non-competitive is crucial for understanding the compound's interaction with the target and predicting the duration of its effect in vivo.[1]

  • Selectivity Profiling: This is a critical step to mitigate off-target effects. Activity-Based Protein Profiling (ABPP) is a powerful technique to assess the selectivity of FAAH inhibitors against other serine hydrolases in native biological systems.[1] High selectivity for FAAH over other enzymes like monoacylglycerol lipase (MAGL) is a key desirable feature.[3]

  • Cell-Based Assays: Moving beyond purified enzymes, cell-based assays using neuronal or immune cells that endogenously express FAAH can provide a more physiologically relevant context for evaluating inhibitor potency and its effect on downstream signaling pathways.

  • Physicochemical and ADME Properties: Early assessment of solubility, permeability (e.g., using Caco-2 assays), metabolic stability (microsomal stability assays), and plasma protein binding is essential for predicting oral bioavailability and brain penetration, which are critical for CNS-acting drugs.

Experimental Protocol: In Vitro FAAH Inhibition Assay

Here is a representative protocol for determining the IC50 of a this compound compound against human FAAH:

  • Reagents and Materials:

    • Recombinant human FAAH enzyme

    • Fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Test compound (solubilized in DMSO)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 50 µL of the diluted compound or vehicle control to the wells of the microplate.

    • Add 25 µL of the FAAH enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The use of a fluorogenic substrate provides a sensitive and continuous readout of enzyme activity. Pre-incubation of the enzyme with the inhibitor is important, especially for time-dependent inhibitors, to ensure that the binding has reached equilibrium before the substrate is added.

Pillar II: The In Vivo Arena - Selecting the Right Models for Efficacy

The transition from in vitro to in vivo studies is a critical juncture where the predictive power of the initial characterization is put to the test. The selection of appropriate animal models is paramount and should be driven by the intended therapeutic indication.

Common In Vivo Models for Assessing FAAH Inhibitor Efficacy

For this compound compounds, which primarily target pain and inflammation, the following models are widely used:

  • Acute Nociceptive Pain Models:

    • Hot Plate and Tail Flick Tests: These models assess the analgesic effect of a compound on thermal pain perception. An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.[1]

  • Inflammatory Pain Models:

    • Formalin Test: This model involves injecting a dilute formalin solution into the paw of a rodent, which induces a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is driven by inflammation. FAAH inhibitors are expected to be effective in the late phase.[1][4]

    • Carrageenan-Induced Paw Edema: Injection of carrageenan induces a localized inflammatory response, characterized by swelling (edema) and hyperalgesia. The anti-inflammatory effect of the test compound can be quantified by measuring the reduction in paw volume and the reversal of hyperalgesia.[2]

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) Models: These surgical models mimic chronic neuropathic pain in humans. Efficacy is assessed by measuring the reversal of mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia.[4]

Experimental Protocol: Carrageenan-Induced Paw Edema Model in Rats
  • Animals: Male Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Administer the this compound compound or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema for each animal at each time point.

    • At the end of the experiment, euthanize the animals and collect paw tissue for histological analysis or measurement of inflammatory biomarkers (e.g., cytokines, prostaglandins).

Self-Validating System: The inclusion of a positive control (e.g., a known NSAID like indomethacin) and a vehicle control group is essential for validating the experimental setup and ensuring that the observed effects are due to the test compound.

Pillar III: The Correlation - Connecting In Vitro Data to In Vivo Outcomes

Establishing a robust IVIVC is the ultimate goal. This involves not only demonstrating efficacy in vivo but also understanding how the in vitro properties of the compound translate to its in vivo performance.

Key Parameters for Establishing IVIVC
  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial. Key PK parameters include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life. For CNS-active drugs, measuring brain penetration (brain-to-plasma ratio) is also essential.[7]

  • Pharmacodynamics (PD): This involves measuring the effect of the compound on its target in vivo. For FAAH inhibitors, this can be assessed by measuring the elevation of anandamide levels in the brain and peripheral tissues.

  • PK/PD Modeling: Integrating PK and PD data allows for the development of a mathematical model that describes the relationship between drug concentration and its pharmacological effect. This can help in predicting the dose and dosing regimen required to achieve the desired therapeutic effect.

Data Presentation: A Comparative Table
CompoundIn Vitro FAAH IC50 (nM)In Vivo Efficacy (Formalin Test, Late Phase) - ED50 (mg/kg)Oral Bioavailability (%)Brain-to-Plasma Ratio
Compound A 5.210450.8
Compound B 15.835200.2
Compound C 2.15601.2

This table provides a clear and concise summary of the key in vitro and in vivo data, allowing for a direct comparison of the different compounds.

Visualizing the IVIVC Workflow

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation In Vitro-In Vivo Correlation invitro_potency FAAH Inhibition (IC50/Ki) invivo_efficacy Efficacy Models (Pain, Inflammation) invitro_potency->invivo_efficacy Predicts Potency invitro_selectivity Selectivity Profiling (ABPP) invitro_selectivity->invivo_efficacy Predicts Safety invitro_adme ADME Properties (Solubility, Permeability, Stability) invivo_pk Pharmacokinetics (PK) invitro_adme->invivo_pk Predicts Exposure pk_pd_modeling PK/PD Modeling invivo_pk->pk_pd_modeling invivo_pd Pharmacodynamics (PD) - Anandamide Levels invivo_pd->pk_pd_modeling invivo_efficacy->pk_pd_modeling dose_prediction Human Dose Prediction pk_pd_modeling->dose_prediction

Caption: Workflow for establishing IVIVC for FAAH inhibitors.

Challenges and Considerations for CNS Drugs

Establishing a strong IVIVC for CNS drugs like FAAH inhibitors presents unique challenges.[8][9] The blood-brain barrier (BBB) is a significant obstacle, and in vitro permeability assays do not always accurately predict in vivo brain penetration.[7] Furthermore, the complexity of neuronal networks means that in vitro activity in isolated cells may not fully capture the in vivo pharmacological effects.[8] Therefore, a multi-pronged approach that combines in vitro data, in vivo PK/PD, and efficacy studies in relevant behavioral models is essential for a more accurate prediction of clinical success.

Conclusion: A Pathway to More Predictive Preclinical Development

The development of this compound compounds as FAAH inhibitors holds significant promise for the treatment of a variety of debilitating conditions. However, the path to clinical success is paved with the challenges of translating in vitro findings to in vivo efficacy. A robust IVIVC is not just a regulatory requirement but a fundamental scientific principle that underpins a successful drug development program.

By adopting a comprehensive and integrated approach that combines rigorous in vitro characterization, the use of relevant in vivo models, and a deep understanding of PK/PD relationships, researchers can significantly enhance the predictive power of their preclinical data. This guide has provided a framework for achieving this, emphasizing the importance of scientific integrity, experimental rigor, and a clear understanding of the causal relationships between in vitro properties and in vivo outcomes. Ultimately, a stronger IVIVC will lead to the development of safer and more effective medicines for patients in need.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394–412. [Link]

  • Petrosino, S., Schiano Moriello, A., & Di Marzo, V. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2781. [Link]

  • van der Stelt, M., & Di Marzo, V. (2007). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Therapeutic Targets, 11(1), 101–114. [Link]

  • Wikipedia. (2023). BIA 10-2474. [Link]

  • Iannotti, F. A., De Maio, F., & Di Marzo, V. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 28(9), 3789. [Link]

  • Malamas, M. S., Manos, T., & Makriyannis, A. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Bioorganic & Medicinal Chemistry, 27(23), 115096. [Link]

  • Arvanitidis, A., & Rekkas, D. M. (2021). An In Vitro–In Vivo Simulation (IVIVS) Approach for the Prediction of Bioequivalence. Pharmaceutics, 13(2), 163. [Link]

  • Shen, J., & Chen, X. (2018). Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors. eScholarship, University of California. [Link]

  • Paixão, P., Gouveia, L. F., & Silva, N. (2021). An In Vitro–In Vivo Simulation (IVIVS) Approach for the Prediction of Bioequivalence. Pharmaceutics, 13(2), 163. [Link]

  • Piomelli, D., & Sasso, O. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ACS Chemical Neuroscience, 5(6), 421–430. [Link]

  • ResearchGate. (2018). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. [Link]

  • Emami, J. (2007). In Vitro-In Vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 10(4), 536–552. [Link]

  • Cardot, J. M., & Beyssac, E. (2007). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 14(1), 15–20. [Link]

  • Salo, O. M., Leppänen, J., & Poso, A. (2006). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 49(24), 7083–7090. [Link]

  • Kim, H., & Lee, S. (2019). Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution. Pharmaceutics, 11(6), 269. [Link]

  • Tricklebank, M., & Ragan, I. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Park, K., & Ye, W. (2024). In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). Journal of Controlled Release, 365, 115096. [Link]

  • Simbec-Orion. (2024). Challenges and Opportunities in CNS Drug Development. [Link]

  • Palmer, A. M. (2005). CNS drug discovery: challenges and solutions. Drug Discovery Today, 10(1), 47–54. [Link]

  • ResearchGate. (2019). Physiologically Relevant In Vitro-In Vivo Correlation (IVIVC) Approach for Sildenafil with Site-Dependent Dissolution. [Link]

  • ScienceDirect. (2021). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of key Fatty Acid Amide Hydrolase (FAAH) inhibitors, with a focus on derivatives related to the piperidine and piperazine core structures. As drug development professionals know, a compound's success is not solely dependent on its potency but critically on its absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes preclinical and clinical data to explain the causality behind experimental choices and pharmacokinetic outcomes, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of signaling lipids like anandamide (AEA).[1][2] By inhibiting FAAH, the levels of these endogenous cannabinoids can be elevated, offering therapeutic potential for pain, inflammation, and anxiety disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3] A variety of chemical scaffolds, including piperidine and piperazine ureas, have been developed as potent, often covalent, inhibitors of FAAH.[2][4] However, their journey from bench to bedside is dictated by their pharmacokinetic behavior. This guide will compare three notable FAAH inhibitors: PF-04457845, JNJ-42165279, and BIA 10-2474, to illustrate how structural nuances translate into distinct PK profiles.

Comparative Pharmacokinetic Analysis

The ideal FAAH inhibitor should possess high oral bioavailability, a half-life suitable for the desired dosing regimen (e.g., once-daily), and predictable, linear pharmacokinetics across the therapeutic dose range. The following table summarizes key PK parameters for our compounds of interest.

ParameterPF-04457845JNJ-42165279BIA 10-2474
Chemical Class Piperidine UreaAryl Piperazinyl UreaImidazole-Pyridine Carboxamide
Mechanism Covalent, Irreversible[1]Covalent[5][6]Long-acting FAAH inhibitor[7]
Absorption (tmax) Rapid (0.5 - 1.2 h in humans)[8][9]Rapid (Cmax at 1 h in rats)[5]Rapid[10][11]
Half-life (t½) Long duration of action (24h efficacy in rats)[1][12]8 - 10 hours (in humans, Day 10)[10][11][13]8 - 10 hours (in humans, Day 10)[10][11]
Dose Proportionality Supraproportional (0.1-10mg), then proportional (10-40mg) in humans[8][9]Generally dose-proportionalLinear up to a point; non-linear at higher doses (40-100mg)[7]
Excretion < 0.1% excreted unchanged in urine[8][9]Data not specifiedData not specified
Food Effect No significant effect[8][9]Data not specifiedData not specified
Key Preclinical Finding Excellent PK profile in rats and dogs[14]Rapid clearance in rats, but sufficient exposure achieved[5]Accumulation suggested by non-linear PK at higher doses[7]
Clinical Status Evaluated in clinical trials[14]Entered clinical portfolio[6]Trial terminated due to serious adverse events[10][11]
Structure-Pharmacokinetic Relationship Insights:
  • PF-04457845 (A Piperidine Urea): This compound demonstrates a robust PK profile. Its design successfully balanced lipophilicity and physicochemical properties, leading to excellent oral absorption and a long duration of action.[14] The covalent, irreversible mechanism means that the pharmacodynamic effect (FAAH inhibition) outlasts the drug's presence in plasma, supporting once-daily dosing.[1][14] Its predictable dose-proportionality at higher doses is a favorable characteristic for clinical development.[8][9]

  • JNJ-42165279 (An Aryl Piperazinyl Urea): While exhibiting relatively rapid clearance in preclinical rat models, JNJ-42165279 could still achieve exposures sufficient for efficacy.[5] This highlights a common challenge in drug development: translating preclinical clearance rates to human pharmacokinetics. The compound demonstrated good ADME properties overall, sufficient to advance into clinical trials where it effectively raised FAA levels in both plasma and cerebrospinal fluid (CSF).[6][15]

  • BIA 10-2474 (An Imidazole-Pyridine): The case of BIA 10-2474 is a critical lesson in pharmacokinetics. While it showed a seemingly acceptable half-life of 8-10 hours, it exhibited non-linear pharmacokinetics at higher doses.[10][11][13] This suggests that one or more of its clearance pathways became saturated, leading to drug accumulation with repeated dosing.[7] This unforeseen accumulation was a likely contributor to the tragic neurotoxicity observed in its Phase I clinical trial, underscoring the absolute necessity of thoroughly characterizing dose-response relationships.[7][10][11]

Key Experimental Methodologies

To generate the data discussed above, two foundational experimental workflows are employed: in vivo pharmacokinetic studies in animal models and in vitro metabolic stability assays.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the plasma concentration-time profile of a compound after administration, from which key parameters like Cmax, tmax, AUC, and half-life are derived.

Rationale: Rodent models, particularly rats (e.g., Sprague-Dawley), are standard in preclinical development.[16] They provide essential initial data on a drug's behavior in a whole-organism system, guiding dose selection for further safety and efficacy studies.[17] Oral gavage is a common administration route to simulate oral dosing in humans.[18][19]

Detailed Protocol:

  • Animal Acclimatization: Male Sprague-Dawley rats (n=3-6 per group) are acclimatized for at least one week under standard laboratory conditions.[16]

  • Formulation Preparation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) to ensure stability and consistent dosing.[19]

  • Dose Administration: Animals are fasted overnight. A specific dose (e.g., 10 mg/kg) is administered via oral gavage using a ball-tipped needle to prevent esophageal injury.[19][20]

  • Blood Sampling: Blood samples (~0.2 mL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.[16][20] Typically, this is done via a cannulated vessel (like the jugular vein) to allow for serial sampling from the same animal, which reduces biological variability.[17][18] Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21] This technique provides the high sensitivity and selectivity required to detect low drug concentrations.

  • Data Analysis: The plasma concentration-time data is plotted, and pharmacokinetic parameters are calculated using non-compartmental analysis software.

G cluster_prep Preparation cluster_dose Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Formulation Compound Formulation (e.g., 0.5% Methylcellulose) Dosing Oral Gavage (10 mg/kg) Formulation->Dosing AnimalPrep Animal Fasting & Weighing (Sprague-Dawley Rats) AnimalPrep->Dosing Blood Serial Blood Collection (0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood Centrifuge Centrifugation Blood->Centrifuge Plasma Plasma Isolation & Storage (-80°C) Centrifuge->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Calc Pharmacokinetic Analysis (Cmax, t½, AUC) LCMS->PK_Calc

Caption: Workflow for an In Vivo Pharmacokinetic Study in Rats.

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (Clint).

Rationale: The liver is the primary site of drug metabolism.[22] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[22] This assay is a cost-effective, high-throughput screen to rank compounds based on their metabolic stability and predict in vivo hepatic clearance.[23][24] A compound that is metabolized too quickly may have a short half-life and poor oral bioavailability.

Detailed Protocol:

  • Reagent Preparation:

    • Test Compound: A stock solution (e.g., 10 mM in DMSO) is prepared and diluted in buffer to a final assay concentration (e.g., 1 µM).[21][23]

    • Liver Microsomes: Pooled human or rat liver microsomes are thawed on ice and diluted in phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5 mg/mL).[22][23]

    • Cofactor Solution: An NADPH-regenerating system is prepared. This is crucial because CYP enzymes require NADPH as a cofactor to function. The regenerating system ensures a constant supply of NADPH throughout the incubation.[24][25]

  • Incubation:

    • The test compound and the microsomal solution are pre-incubated at 37°C for a few minutes to reach thermal equilibrium.[21]

    • The metabolic reaction is initiated by adding the NADPH cofactor solution.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[21][22]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21][23] This step precipitates the microsomal proteins and halts all enzymatic activity.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[23][24]

G cluster_mix Reaction Mixture cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (1µM) PreIncubate Pre-incubate at 37°C Compound->PreIncubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->PreIncubate Start Initiate with NADPH PreIncubate->Start Timepoints Sample at 0, 5, 15, 30, 45 min Start->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Clint Analyze->Calculate

Sources

A Comparative Guide to the Next Generation of Soluble Epoxide Hydrolase (sEH) Inhibitors: Benchmarking Against Piperidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of sEH Inhibition

Soluble epoxide hydrolase (sEH) is a pivotal enzyme in the metabolism of endogenous signaling lipids.[1][2] Located in the cytosol and peroxisomes, this bifunctional enzyme's C-terminal hydrolase domain is a key therapeutic target.[2][3] It catalyzes the conversion of beneficial epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory, vasodilatory, and analgesic mediators—into their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs).[2][4][5] By inhibiting sEH, the endogenous levels of protective EETs can be stabilized and increased, offering a compelling therapeutic strategy for a multitude of conditions, including hypertension, chronic pain, and inflammatory diseases.[1][4][6][7][8]

The landscape of sEH inhibitor development has been dominated by potent urea- and amide-based compounds. Among these, derivatives of piperidine acetic acid have served as a foundational scaffold, leading to well-characterized inhibitors like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea).[9][10] While effective, the quest for improved "drug-like" properties—such as enhanced metabolic stability, target residence time, and optimized pharmacokinetics—has driven the development of novel inhibitor series.[9][11]

This guide provides an in-depth comparison of these emerging sEH inhibitors against the established piperidine-derived benchmarks. We will dissect the key performance indicators, from in vitro potency to in vivo efficacy, and provide the detailed experimental frameworks necessary for their rigorous evaluation.

The Mechanism of sEH: A Tale of Two Tyrosines and a Nucleophilic Aspartate

Understanding the catalytic mechanism of sEH is fundamental to appreciating inhibitor design. The hydrolysis of an epoxide by sEH is a two-step process initiated by a nucleophilic attack from the Asp-333 residue on one of the epoxide's carbon atoms.[12][13] This forms a covalent alpha-hydroxyacyl-enzyme intermediate. This reaction is facilitated by two key tyrosine residues, Tyr-381 and Tyr-465, which act as hydrogen bond donors to polarize the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[3][14] A nearby histidine residue, His-523, is also crucial for maintaining the active site's integrity.[14] In the final step, a water molecule, activated by other active site residues, hydrolyzes the ester bond, regenerating the active enzyme and releasing the diol product.[12][13]

Potent urea-based inhibitors, including those derived from the piperidine scaffold, function by mimicking the transition state of this reaction. The urea carbonyl oxygen forms strong hydrogen bonds with the catalytic tyrosine residues (Tyr-383 and Tyr-466 in human sEH), effectively "locking" the inhibitor in the active site and preventing substrate access.[3]

sEH_Mechanism cluster_0 sEH Active Site cluster_1 Reaction Pathway cluster_2 Inhibition Asp333 Asp333 Tyr381_Tyr465 Tyr381 & Tyr465 Block Active Site Blocked Tyr381_Tyr465->Block His523 His523 EET Epoxide (EET) Intermediate α-hydroxyacyl-enzyme intermediate EET->Intermediate Nucleophilic attack by Asp333 (stabilized by Tyr residues) DHET Diol (DHET) Intermediate->DHET Hydrolysis by activated H2O H2O Water H2O->Intermediate Inhibitor Urea-based Inhibitor (e.g., Piperidine derivative) Inhibitor->Block H-bonds with Tyr residues

Caption: sEH catalytic mechanism and competitive inhibition by urea-based compounds.

Benchmarking Performance: A Multi-Parameter Comparison

A robust evaluation of a new sEH inhibitor goes far beyond a simple IC50 value. A successful drug candidate must demonstrate high potency, prolonged target engagement, favorable pharmacokinetic properties, and, ultimately, efficacy in a relevant disease model.

In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) remains the primary measure of an inhibitor's potency. It is crucial to assess potency across multiple species, as differences in the active site can lead to significant variations.

Inhibitor ClassCompound ExampleHuman sEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)Rat sEH IC₅₀ (nM)Reference
Benchmark Piperidine Urea TPPU3.737-[15]
Benchmark Piperidine Urea AR9281 (APAU)13.81.7-[15]
Novel Benzohomoadamantane Amide Compound 6g3.00.9-[5]
Novel Homopiperazine Derivative Compound G10.050.14-[16]
Novel Phenylacylpiperidine Compound 11l0.8--[9]

Data synthesized from multiple sources for comparative purposes.[5][9][15][16]

Causality Insight: The superior potency of newer compounds like G1 stems from novel interactions within the sEH binding pocket.[16] The introduction of a homopiperazine fragment, for instance, allows for new hydrophilic interactions without compromising the crucial hydrophobic contacts, leading to picomolar affinity.[16] The shift from ureas to amides in scaffolds like the benzohomoadamantane series can also improve physical properties without sacrificing potency.[5]

Target Residence Time (kₒբբ)

While IC₅₀ reflects binding affinity at equilibrium, the dissociation rate constant (kₒբբ), or its reciprocal, the target residence time, often provides a better prediction of in vivo efficacy.[17] A slower "off-rate" means the inhibitor remains bound to the enzyme longer, prolonging the therapeutic effect even as plasma concentrations of the drug decrease.[17]

Inhibitorkₒբբ against Human sEH (10⁻⁴ s⁻¹)Target Residence Time (min)Reference
TPAU (Acetyl derivative of benchmark)19.3~0.9[9]
TPPU (Propionyl derivative of benchmark) 10.5 ~1.6 [9][10]
Inhibitor 19 (Butyl derivative)6.7~2.5[9]
Inhibitor 21 (Cyclopentyl derivative)3.7~4.5[9]

Data adapted from Lee et al., 2014.[9]

Expertise & Experience: The data clearly shows that increasing the size of the amide substituent on the piperidine ring (from acetyl in TPAU to propionyl in TPPU and larger groups in inhibitors 19 and 21) systematically decreases the kₒբբ, thereby increasing target residence time.[9][17] This is a key optimization strategy. Designing for a low kₒբբ can lead to more sustained target engagement in vivo, potentially allowing for less frequent dosing.

Pharmacokinetic (PK) Profiles

Poor PK properties, such as low oral bioavailability or rapid metabolic clearance, are common failure points in drug development.[11] Newer inhibitors are often designed with improved physicochemical properties to overcome these hurdles.

ParameterTPPU (Benchmark)A Novel Inhibitor (Example)SpeciesReference
Dose (oral) 0.3 mg/kg30 mg/kgCynomolgus Monkey / Rat[4][18]
Cₘₐₓ (ng/mL) ~150~4500Cynomolgus Monkey / Rat[4][18]
Tₘₐₓ (h) 21Cynomolgus Monkey / Rat[4][18]
AUC (ng·h/mL) ~1000~15000Cynomolgus Monkey / Rat[4][18]
T₁/₂ (h) ~4~3.5Cynomolgus Monkey / Rat[4][18]

Note: Data from different studies and compounds (TPPU and SWE101) are presented for illustrative purposes and are not a direct head-to-head comparison.[4][18]

Trustworthiness: A critical step in preclinical development is to assess PK in multiple species, including non-rodents like cynomolgus monkeys, as profiles can differ significantly from rodents.[4] The development of compounds like UB-SCG-74, an arginine salt of a parent inhibitor, exemplifies a strategy to improve oral absorption while maintaining high potency and selectivity.[19]

In Vivo Efficacy

The ultimate test is whether an inhibitor can produce a therapeutic effect in a relevant animal model of disease. Models of neuropathic and inflammatory pain are commonly used to evaluate sEH inhibitors.

ModelInhibitorEfficacious Dose Range (oral)Key FindingReference
Diabetic Neuropathy (Rat) APAU (Benchmark)1 - 10 mg/kgDose-dependent reversal of allodynia.[20]
Diabetic Neuropathy (Rat) t-TUCB3 - 10 mg/kgReached maximal response at 10 mg/kg.[20]
Inflammatory Pain (Rat) APAU (Benchmark)> 0.1 mg/kgMore potent in inflammatory vs. neuropathic model.[20]
Inflammatory Pain (Rat) t-TUCB> 0.3 mg/kgSignificant effect at all tested doses.[20]

Authoritative Grounding: Numerous studies have demonstrated that sEH inhibitors are highly effective in rodent models of pain and inflammation, often proving more potent and efficacious than established drugs like celecoxib.[20][21] The analgesic effects are mediated by the stabilization of epoxy-fatty acids, which act through multiple pathways, including the reduction of NF-κB activation and interaction with PPAR receptors.[21]

Core Methodologies: Self-Validating Experimental Protocols

The reliability of benchmarking data hinges on robust and well-controlled experimental protocols.

Protocol 1: Fluorescence-Based IC₅₀ Determination

This protocol provides a high-throughput method for determining inhibitor potency.

  • Principle: The assay uses a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[22] Hydrolysis of the epoxide by sEH leads to the release of the highly fluorescent 6-methoxy-2-naphthaldehyde, which can be measured.[22][23]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 1X assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL bovine serum albumin).[24] Prepare serial dilutions of the test inhibitor and a reference inhibitor (e.g., TPPU) in DMSO, then dilute further into the assay buffer.

    • Enzyme Incubation: In a 96-well microplate, add the diluted inhibitor solutions. Add purified recombinant human, rat, or mouse sEH enzyme to each well (except for background control wells).[25] Incubate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.[24]

    • Reaction Initiation: Add the PHOME substrate (final concentration ~5 µM) to all wells to start the reaction.[24]

    • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm.[22][26]

    • Data Analysis: Calculate the initial reaction rates (slopes) from the linear portion of the kinetic curves. Normalize the rates relative to a vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The inclusion of a known reference inhibitor in every assay plate validates the experiment's performance. A robust assay should yield a Z' factor >0.5, indicating a large separation band between positive and negative controls.[25]

Protocol 2: Rodent Pharmacokinetic Study

This protocol outlines a standard approach to assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of a new inhibitor.

  • Principle: The inhibitor is administered to a cohort of animals (e.g., Sprague-Dawley rats), and its concentration in the blood plasma is measured over time to determine key PK parameters.

  • Step-by-Step Methodology:

    • Animal Acclimation & Dosing: Acclimate male Sprague-Dawley rats for at least one week. Fast animals overnight prior to dosing. Administer the inhibitor at a defined dose (e.g., 10 mg/kg) via oral gavage (p.o.) or intravenous injection (i.v.) for bioavailability assessment.

    • Blood Sampling: Collect blood samples (~100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

    • Bioanalysis (LC-MS/MS): Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard). Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the inhibitor.

    • Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (T₁/₂).

Workflow and Logic Visualization

A systematic approach is essential for advancing an sEH inhibitor from initial hit to preclinical candidate.

Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation IC50 IC50 Screening (Human, Mouse, Rat sEH) Koff Target Residence Time (k-off determination) IC50->Koff Potent Hits Selectivity Selectivity Assays (vs. mEH, other hydrolases) Metabolic Metabolic Stability (Microsomes, Hepatocytes) PK Pharmacokinetics (PK) (Rodent, Non-rodent) Metabolic->PK Stable Compounds Efficacy In Vivo Efficacy (Pain, Inflammation Models) PK->Efficacy Good Exposure Tox Preliminary Toxicology Efficacy->Tox Efficacious Leads Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A generalized workflow for benchmarking and advancing sEH inhibitors.

The logical progression of inhibitor design often follows a clear structure-activity relationship (SAR).

SAR_Logic Scaffold Piperidine Core Provides essential geometry for active site binding Linker Linker (Urea or Amide) Forms H-bonds with Tyr residues Amides can improve PK vs. Ureas Scaffold->Linker R2 R2 Group (e.g., Propionyl) Modulates potency & k-off Larger groups can increase residence time Scaffold->R2 R1 R1 Group (e.g., Trifluoromethoxyphenyl) Interacts with hydrophobic pocket Modulates potency & PK Result Optimized Inhibitor R1->Result Linker->R1 R2->Result

Caption: Key structural components and their influence on sEH inhibitor properties.

Conclusion and Future Horizons

The development of soluble epoxide hydrolase inhibitors has matured significantly from the initial discovery of piperidine-based ureas. Newer generations of inhibitors demonstrate superior potency, often in the picomolar range, coupled with longer target residence times and optimized pharmacokinetic profiles.[9][16] The shift towards amide-based linkers and the exploration of novel hydrophobic scaffolds have successfully addressed the metabolic liabilities of earlier compounds.[5]

The robust preclinical data supporting the efficacy of sEH inhibitors in models of pain and inflammation is compelling.[17][20][21] As these next-generation compounds advance, the focus will continue to be on demonstrating safety and translating this efficacy into human clinical trials.[8][19] Furthermore, innovative approaches are emerging, such as the development of sEH-targeting PROTACs (PROteolysis TArgeting Chimeras), which aim to degrade the enzyme rather than just inhibit it, potentially offering a more profound and durable therapeutic effect.[15][27] The continued refinement of sEH inhibitors holds immense promise for delivering a new class of non-addictive therapeutics for a range of debilitating diseases.

References

  • A Comparative Guide to the Pharmacokinetics of Soluble Epoxide Hydrolase (sEH) Inhibitors. Benchchem.
  • Mechanism of soluble epoxide hydrolase.
  • Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society.
  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. PubMed Central.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin bioreagent.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
  • Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflamm
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy.
  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indic
  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie.
  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys.
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Epoxide hydrolase 2. Wikipedia.
  • A Head-to-Head Examination of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors in Preclinical Models. Benchchem.
  • Mechanism of Soluble Epoxide Hydrolase. Semantic Scholar.
  • Introduction to Soluble Epoxide Hydrolase (sEH). Benchchem.
  • Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neurop
  • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosph
  • Novel Soluble Epoxide Hydrolase Inhibitor: Toward Regulatory Preclinical Studies.
  • Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflamm
  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Str
  • Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central.
  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers Research Topic.
  • Small molecule degraders of soluble epoxide hydrolase as novel therapeutics for diabetes. Reporter - NIH.
  • Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. PubMed Central.
  • Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases.
  • Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflamm
  • 2-(Piperidin-4-yl)
  • Epoxide Hydrolase | Inhibitors. MedchemExpress.com.
  • 2-(Piperidin-4-yl)

Sources

Safety Operating Guide

(1-Methanesulfonyl-piperidin-4-yl)-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from general chemical waste management principles and data on structurally similar compounds to establish a robust and scientifically grounded protocol.

Hazard Assessment and Chemical Profile

This compound is a multifaceted molecule requiring careful handling. Its structure comprises a piperidine ring, a methanesulfonyl group, and an acetic acid moiety. This combination suggests potential hazards that must be addressed during disposal. The piperidine component can be associated with skin and eye irritation, while the acetic acid group introduces corrosive properties.[1][2] The methanesulfonyl group is generally stable but can decompose under thermal stress to release toxic oxides of sulfur.

Inferred Hazard Classification:

Hazard CategoryPotential RiskRationale
Skin Corrosion/Irritation Likely irritant, potentially corrosive.Acetic acid is corrosive, and piperidine derivatives can be irritants.[1][3]
Serious Eye Damage/Irritation High risk of serious eye damage.Structurally similar compounds are known to cause serious eye damage.[1]
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful.As a precautionary measure in the absence of specific data, treat as a toxic substance.
Environmental Hazard Potential for aquatic toxicity.Discharge of organic acids and heterocyclic compounds into the environment should be avoided.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[4][5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[5]

Disposal Workflow

The proper disposal of this compound follows a systematic process of segregation, containment, labeling, and transfer. At no point should this chemical be disposed of down the drain.[6][7]

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Assess Waste Form (Solid, Solution, Contaminated Labware) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Transfer Waste into Container E Securely Cap Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by Environmental Health & Safety (EHS) H Complete Waste Manifest G->H I Transfer to Licensed Disposal Facility H->I

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation and Container Selection

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8][9] Incompatible materials can react violently or produce toxic gases.[8]

  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and potentially corrosive materials.[9] The container must have a secure, leak-proof cap.[10] Do not use metal containers.[9]

Step 2: Labeling

  • Properly Label the Container: Before adding any waste, label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[11]

Step 3: Waste Accumulation

  • Solid Waste: Collect the pure compound or any contaminated solids (e.g., weighing paper, gloves) in the designated waste container.

  • Liquid Waste: If the compound is in solution, pour it carefully into the designated liquid waste container.

  • Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent.[12] The first rinseate must be collected as hazardous waste.[12] Subsequent rinses may be disposed of as regular waste, pending institutional guidelines. The defaced, empty container can then be discarded as non-hazardous waste.[12]

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][8] This area should be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills in case of container failure.

  • Storage Limits: Adhere to the volume and time limits for waste accumulation in an SAA as mandated by the Resource Conservation and Recovery Act (RCRA) and your institution.[11][13]

Step 5: Final Disposal

  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.[6]

  • Waste Manifest: You may be required to complete a hazardous waste manifest, which tracks the waste from your laboratory to the final disposal facility.[14]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.[12]

  • Evacuate and Alert: For a large spill, evacuate the immediate area and alert your colleagues and supervisor. Contact your institution's EHS for guidance.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Neutralization (for small spills): For very small spills, and only if you are trained to do so, you may cautiously neutralize the acidic component with a weak base like sodium bicarbonate. Be aware that this may generate gas and heat.

  • Cleanup: Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Regulatory Framework

The disposal of this compound is governed by several federal and state regulations.

  • Resource Conservation and Recovery Act (RCRA): Enforced by the U.S. Environmental Protection Agency (EPA), RCRA provides a comprehensive framework for the management of hazardous waste from "cradle to grave."[13][15]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) which includes procedures for safe handling and disposal of hazardous chemicals.[16][17]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Laboratory Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • OSHA Standards to Know Before Starting Your Lab. [Link]

  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions. [Link]

  • National Institutes of Health. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • National Institutes of Health. 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride | C8H16ClNO2 | CID 12428149 - PubChem. [Link]

  • National Institutes of Health. 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate | C9H17NO5S - PubChem. [Link]

  • Qualikems. Safety (MSDS) data for acetic acid. [Link]

  • National Institutes of Health. 4-Piperidineacetic acid hydrochloride | C7H14ClNO2 | CID 15565775 - PubChem. [Link]

Sources

A Researcher's Guide to the Safe Handling of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (1-Methanesulfonyl-piperidin-4-yl)-acetic acid. Designed for researchers and drug development professionals, this document synthesizes technical data with practical, field-tested procedures to ensure a safe and compliant laboratory environment.

Hazard Assessment and Chemical Profile

  • Piperidine Moiety : Piperidine and its derivatives are cyclic aliphatic amines.[1] Piperidine itself is a strong base and can be corrosive.[1] Derivatives can cause skin and eye irritation, and some may be flammable.[2][3]

  • Acetic Acid Moiety : The acetic acid group confers acidic properties, making the compound potentially corrosive. Acetic acid is known to cause severe skin burns and eye damage.[4][5]

  • Methanesulfonyl Group : While the methanesulfonyl group is generally stable, compounds containing sulfonyl groups should be handled with care, as their toxicological properties can vary.[6]

Given this composite structure, this compound should be treated as a potentially corrosive and irritating substance. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Inferred Hazard Information:

Hazard ClassificationPotential Effects
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[4][5]
Serious Eye Damage/Irritation Causes serious eye damage.[7]
Acute Toxicity (Inhalation) Inhalation of dust may cause respiratory tract irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should be worn at all times.[8] A face shield provides additional protection against splashes and should be used when handling larger quantities or during procedures with a high risk of splashing.[2]
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6] For prolonged contact, consider double-gloving.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect against spills.[6]
Respiratory NIOSH-approved RespiratorA respirator may be necessary if handling the compound outside of a certified chemical fume hood or if there is a risk of generating dust.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Verify Chemical & SDS Verify Chemical & SDS Inspect PPE Inspect PPE Verify Chemical & SDS->Inspect PPE Confirm Hazards Prepare Fume Hood Prepare Fume Hood Inspect PPE->Prepare Fume Hood Ensure Functionality Weighing Weighing Prepare Fume Hood->Weighing Begin Work Dissolving Dissolving Weighing->Dissolving Transfer Compound Reaction Setup Reaction Setup Dissolving->Reaction Setup Prepare for Experiment Decontamination Decontamination Reaction Setup->Decontamination After Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Up Secure Storage Secure Storage Waste Segregation->Secure Storage Final Steps

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparations:

    • Information Review: Although a specific SDS is unavailable, review the SDS of similar compounds to understand potential hazards.[9][10]

    • PPE Inspection: Before entering the lab, inspect all PPE for damage. Ensure gloves are free of holes and that safety goggles provide a complete seal.[11]

    • Fume Hood Preparation: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation risk.[6] Ensure the fume hood is operational and the sash is at the appropriate height.

  • Handling the Compound:

    • Weighing: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust.

    • Dissolution: Add the solvent to the reaction vessel first, then slowly add the weighed compound to the solvent with stirring. This helps to control any potential exothermic reactions.

    • Reaction Setup: Ensure all glassware is properly clamped and secure. If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound. A triple rinse with an appropriate solvent is recommended.

    • Waste Segregation: Dispose of contaminated solid waste, such as weighing paper and gloves, in a designated hazardous waste container.[12] Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.[13]

    • Personal Hygiene: After handling is complete and all waste has been properly segregated, remove your lab coat and gloves. Wash your hands thoroughly with soap and water.[8]

Spill Management and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.

  • Evacuate: If the spill is large or you feel it is unsafe, evacuate the area.

  • Containment (for trained personnel only): If the spill is small and you are trained to handle it, don appropriate PPE. Use an absorbent material, such as vermiculite or a chemical spill pillow, to contain the spill.

  • Cleanup: Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Emergency Contact: In case of exposure, seek immediate medical attention.

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14]

  • Skin: Immediately flush the affected area with water for at least 15 minutes. Remove contaminated clothing.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory compliance.

  • Solid Waste: All non-contaminated materials that have come into contact with the chemical, such as weighing paper and disposable gloves, should be placed in a designated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and labeled hazardous waste container.[13] Do not pour chemical waste down the drain.[6]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.[15]

All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Navigating the Safe Disposal of 4-((4-Isopropoxyphenyl)sulfonyl)phenol: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine - Benchchem.
  • Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • Personal Protective Equipment | US EPA.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Acetic acid - SAFETY DATA SHEET.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Chemical Waste | Environmental Safety, Sustainability and Risk - ESSR.
  • Safety Data Sheet - Fisher Scientific.
  • Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Preparation of Piperidine? : r/chemistry - Reddit.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH.
  • SAFETY DATA SHEET - Actylis Lab Solutions.
  • Safety Data Sheet: Acetic acid - Carl ROTH.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SAFETY DATA SHEET Acetic acid 99.85%.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Acetic Acid MSDS.
  • (1-METHYL-PIPERIDIN-4-YLAMINO)-ACETIC ACID - Safety Data Sheet - ChemicalBook.
  • 1-METHANESULFONYL-PIPERIDINE-4-CARBOXYLIC ACID HYDRAZIDE - Safety Data Sheet - ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(1-Methanesulfonyl-piperidin-4-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.